Betaine glucuronate

Catalog No.
S13254094
CAS No.
32087-68-6
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaine glucuronate

CAS Number

32087-68-6

Product Name

Betaine glucuronate

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1

InChI Key

YJSRPTFWEFKQSW-ZCLKDUABSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O

Isomeric SMILES

C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O

Historical Context and Clinical Research Trajectory

Author: Smolecule Technical Support Team. Date: February 2026

Research into betaine for liver disease has evolved from early pilot studies to a deeper investigation of its mechanisms, with a notable shift away from the glucuronate form in recent clinical research.

  • Early Promising Study on Betaine Glucuronate: An 8-week study in 2000 investigated a compound containing This compound combined with diethanolamine glucuronate and nicotinamide ascorbate in patients with non-alcoholic steatohepatitis (NASH). The study concluded that the treatment was effective, marking one of the early pharmacological interventions for a condition previously difficult to treat [1].
  • Subsequent Shift to Betaine Alone: Later research focused on pure betaine rather than the glucuronate form. A key 2009 randomized controlled trial found that high-dose betaine supplementation did not positively affect the metabolic pathways or histology associated with NASH [1]. This outcome likely contributed to a decline in betaine's prominence in clinical pipelines.
  • Current Mechanistic Focus: Current scientific interest, as of 2025, has shifted towards understanding betaine's fundamental biological roles. The focus is now on its function as a methyl group donor and its capacity to protect the gut-liver axis, rather than on the specific drug development of this compound [2].

Detailed Experimental Data from Key Studies

The table below summarizes the design and findings from two pivotal clinical studies on betaine for NASH.

Study Component Miglio et al. (2000) - this compound Combination [1] Betaine RCT (2009) - Betaine [1]
Study Design Intervention study Randomized, placebo-controlled trial (RCT)
Participants Patients with non-alcoholic steatohepatitis (NASH) Patients with NASH
Intervention Oral this compound + diethanolamine glucuronates + nicotinamide ascorbate High-dose betaine
Duration 8 weeks Not specified in excerpt
Primary Outcomes Reported as effective; improved liver condition No reduction in S-adenosylhomocysteine; no positive effect on NASH mechanisms
Key Findings Suggests potential efficacy of the compound Failed to demonstrate clinical benefit

Molecular Mechanisms and Action

Betaine's therapeutic potential is attributed to its role in multiple cellular processes. The following diagram illustrates its key metabolic functions and cellular protective effects.

G Betaine Betaine Homocysteine Homocysteine Betaine->Homocysteine BHMT Enzyme Osmoprotection Cell Osmoprotection Betaine->Osmoprotection GutBarrier Maintains Gut Barrier Integrity Betaine->GutBarrier OxidativeStress Reduces Oxidative Stress Betaine->OxidativeStress Inflammation Lowers Inflammation Betaine->Inflammation Methionine Methionine Homocysteine->Methionine Remethylation SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAH->Homocysteine SAM->SAH Methylation Cellular Methylation Reactions SAM->Methylation Methyl Donor

Betaine's core metabolic function occurs in the liver, where it donates a methyl group to convert homocysteine to methionine. This crucial reaction sustains essential methylation processes and helps reduce cellular stress and damage [2].

Betaine's mechanisms of action are multi-faceted and central to its hepatoprotective effects:

  • Methyl Group Donation: Betaine is a major methyl donor for the methionine-homocysteine cycle. It remethylates homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This process is critical for maintaining the body's methylation potential and producing S-adenosylmethionine (SAMe), a universal methyl donor [2].
  • Gut-Liver Axis Regulation: Betaine helps maintain intestinal barrier integrity by supporting tight junction proteins, increasing villus height, and regulating the gut microbiota. This prevents the translocation of harmful bacterial products from the gut to the liver, a key driver of inflammation in both MASLD and ALD [2].
  • Cellular Protection: Betaine exhibits osmoprotectant properties, helping cells maintain volume and fluid balance under stress. It also demonstrates antioxidant and anti-inflammatory activities, which combat the oxidative stress and inflammation central to the progression of steatohepatitis [2].

Research Implications and Future Directions

The historical research on this compound and subsequent betaine studies highlight several key points for R&D professionals.

  • Compound Specificity: The efficacy of a this compound combination formula does not establish the efficacy of betaine alone, and vice versa.
  • Mechanistic Rationale vs. Clinical Outcomes: Despite a strong pathophysiological rationale for using betaine in NASH, later high-quality clinical evidence (RCTs) failed to confirm a consistent therapeutic benefit [1].
  • Ongoing Research Potential: Given its compelling mechanisms of action, low cost, and favorable safety profile, researchers have suggested it may be worthwhile to re-evaluate betaine in future clinical trials, perhaps focusing on different patient subgroups, earlier disease stages, or in combination with other agents [1] [2].

References

Early Clinical Trial on Betaine Glucuronate (Ietepar)

Author: Smolecule Technical Support Team. Date: February 2026

The earliest clinical study identified is a 2000 publication on a proprietary compound containing betaine glucuronate used for non-alcoholic steatohepatitis (NASH) [1] [2]. The key details are summarized below.

Table 1: Summary of the Key Early Clinical Study on this compound (Ietepar)

Aspect Details
Study Reference Arzneimittelforschung 2000; 50(8): 722-727 [1] [2]
Study Design Prospective, randomized, double-blind, placebo-controlled, parallel-group trial
Participants 191 patients with non-alcoholic steatohepatitis
Intervention Oral capsules of Ietepar (this compound combined with diethanolamine glucuronate and nicotinamide ascorbate) or placebo, twice daily for 8 weeks [1]

| Primary Efficacy Findings | - Hepatic steatosis: Reduced by 25% (p<0.01)

  • Hepatomegaly: Reduced by 6% (p<0.05)
  • Liver enzymes: Significant reduction in ALT, AST, and γ-GT [1] [2] | | Global Efficacy Rating | - Physician-rated: 48% "very good/good" for Verum vs. 17% for Placebo (p=9x10-6)
  • Patient-rated: 52% "very good/good" for Verum vs. 34% for Placebo (p=0.017) [1] | | Safety Profile | Adverse events: 10% in Verum group vs. 7% in Placebo group (no significant difference). Events were mild, transient, and did not require treatment discontinuation [1] [2]. |

Experimental Protocol & Modern Context

For your technical audience, here is a detailed breakdown of the cited study's methodology and the current understanding of betaine's action.

Detailed Methodology of the Clinical Trial [1]:

  • Treatment Groups: 96 patients were randomized to the active drug (Ietepar), and 95 to the placebo.
  • Dosage and Administration: The specific dosage of each component in Ietepar was not detailed in the abstract. The formulation was administered as indistinguishable capsules taken orally twice a day.
  • Duration: The total treatment period was 8 weeks.
  • Key Outcome Measures: The study assessed changes in liver steatosis and size (hepatomegaly), subjective discomfort in the upper right abdominal quadrant, doctor and patient global efficacy ratings, and serum levels of liver transaminases (ALT, AST, γ-GT).

Mechanism of Action (Modern Interpretation): While the specific mechanism of the glucuronate form is not detailed, research on betaine (trimethylglycine) provides insight into its potential therapeutic basis. Betaine is recognized for two primary functions, which are visualized in the pathway diagram below [3] [4] [5].

G Betaine Betaine Homocysteine Homocysteine Betaine->Homocysteine BHMT OxStress Oxidative Stress Betaine->OxStress Inflammation Inflammation Betaine->Inflammation Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions PC Phosphatidylcholine (PC) SAM->PC PEMT SAH->Homocysteine VLDL VLDL Export PC->VLDL Promotes Steatosis Hepatic Steatosis VLDL->Steatosis

Diagram: Betaine's Role in Liver Health. BHMT: Betaine-homocysteine methyltransferase; SAM/SAH ratio is a critical methylation index; PEMT: Phosphatidylethanolamine N-methyltransferase; VLDL export removes fat from the liver [3] [6] [4].

The diagram illustrates two key pathways:

  • Methyl Donor Function: Betaine donates a methyl group to convert homocysteine to methionine, which is crucial for producing S-adenosylmethionine (SAM). A healthy SAM:SAH ratio supports various methylation reactions, including the synthesis of phosphatidylcholine (PC), essential for very-low-density lipoprotein (VLDL) export to remove fat from the liver [6] [4].
  • Hepatic Protection: By restoring methionine metabolism and reducing homocysteine, betaine helps reduce oxidative stress and inflammation, which are key drivers of steatohepatitis progression [3] [4].

Limitations and Current Research Perspective

It is important to note the following caveats based on the available information and recent reviews:

  • Proprietary Formulation: The early study investigated Ietepar, a specific combination product. The effects cannot be attributed solely to this compound, as diethanolamine glucuronate and nicotinamide ascorbate may contribute to the efficacy [1].
  • Lack of Discovery Details: The search results do not contain information on the initial synthesis, isolation, or very early preclinical pharmacological studies of this compound itself.
  • Modern Context: A 2025 editorial discusses betaine's potential revival for steatotic liver disease, noting that early clinical trials using high doses of plain betaine had mixed results, in part due to gastrointestinal side effects and study design limitations. Recent pilot studies suggest lower doses may be better tolerated and effective, renewing interest in this area [6].

References

What is betaine glucuronate foundational research

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Clinical Trial: Efficacy in NASH

The cornerstone clinical research on betaine glucuronate is a 2000 study investigating its use for Non-Alcoholic Steatohepatitis (NASH). The key details of this study are summarized in the table below [1] [2].

Aspect Details
Study Design Double-blind, randomized, parallel-group, placebo-controlled, prospective clinical study [1] [2]
Participants 191 patients with NASH [1] [2]

| Intervention | Verum: this compound (37.5 mg) + Diethanolamine glucuronate (37.5 mg) + Nicotinamide ascorbate (75 mg), in a proprietary compound (Ietepar), twice daily for 8 weeks [1] [2]. Control: Placebo [1] [2] | | Primary Efficacy Findings | - 25% reduction in hepatic steatosis (p<0.01 vs. placebo) [1] [2]

  • 6% reduction in hepatomegaly (p<0.05 vs. placebo) [1] [2]
  • Significant reduction in liver transaminases (ALT, AST, γ-GT) [1] [2] | | Global Efficacy Assessment | - Physician-rated: 48% "very good/good" for Verum vs. 17% for Placebo (P = 9x10⁻⁶) [1] [2]
  • Patient-rated: 52% "very good/good" for Verum vs. 34% for Placebo (P=0.017) [1] [2] | | Safety Profile | - Adverse events: 10% (Verum) vs. 7% (Placebo); difference not statistically significant [1] [2]
  • Events were mild, transient, and did not require treatment discontinuation [1] [2] |

Mechanistic Insights & Experimental Protocols

The precise mechanism of This compound is not fully detailed in the foundational study. However, extensive research on betaine (trimethylglycine) provides well-established mechanisms that are likely relevant, as this compound is a conjugate that may liberate free betaine in vivo [3].

The table below outlines key experimental models and methodologies used to elucidate betaine's mechanisms of action.

Experimental Model Intervention / Protocol Key Readouts & Analyses

| Diet-Induced Mouse Model (C57BL/6J mice) [4] | - Diets: Standard (SF) vs. High-Fat (HF; 42% kcal from fat) for 14 weeks [4].

  • Betaine Treatment: 1% (wt/vol) betaine-HCl in drinking water, either co-administered with HF diet ("Prevention") or after 14 weeks of HF diet ("Treatment") [4]. | - Glucose Metabolism: Intraperitoneal Glucose Tolerance Test (GTT) [4].
  • Insulin Signaling: Western blot analysis of liver tissue for phosphorylated (activated) proteins in the insulin signaling pathway (e.g., IRS1, Akt) [4].
  • Liver Injury: Serum ALT, liver histology (H&E staining) for steatosis and pathology scoring [4]. | | In Vitro (Primary Human Hepatocytes) [4] | - Induction of Insulin Resistance: Incubation in high glucose (30 mM) media for 24 hours [4].
  • Betaine Treatment: Co-incubation with various betaine concentrations (0.625-20 mM) for 24 hours [4].
  • Insulin Stimulation: 10 nM insulin for 10 minutes before harvest [4]. | - Insulin Signaling Pathway Activation: Western blot analysis of cell lysates for tyrosine phosphorylation of IRS1 and phosphorylation of Akt [4]. | | General Mechanistic Studies [5] [3] | - Dietary betaine supplementation in various animal models of ALD and MASLD. | - Methylation: Measurement of hepatic SAM:SAH ratio and homocysteine levels [3].
  • Gut-Liver Axis: Analysis of gut microbiota composition, intestinal barrier integrity (e.g., tight junction proteins), and inflammatory markers in the liver [5]. |

Based on the mechanistic data, the following diagram illustrates how betaine is proposed to improve hepatic insulin resistance and liver health, integrating findings from both in vivo and in vitro studies [4] [5] [3].

betaine_pathway Proposed Mechanism of Betaine in Improving Hepatic Insulin Resistance Betaine Betaine IRS1_Tyr_Phos Increased IRS1 Tyrosine Phosphorylation Betaine->IRS1_Tyr_Phos  Restores GutLiverAxis Gut-Liver Axis Modulation: • Improved Barrier Integrity • Modulated Microbiota Betaine->GutLiverAxis BHMT BHMT Reaction (Hcy → Met) Betaine->BHMT InsulinResistance High-Fat Diet/ High Glucose InsulinResistance->IRS1_Tyr_Phos  Suppresses Akt_Phos Increased Akt Phosphorylation (Activation) IRS1_Tyr_Phos->Akt_Phos GlycogenSynthesis ↑ Hepatic Glycogen Synthesis Akt_Phos->GlycogenSynthesis FatMetabolism Improved Fat Metabolism Akt_Phos->FatMetabolism ImprovedIR Improved Hepatic Insulin Sensitivity GlycogenSynthesis->ImprovedIR FatMetabolism->ImprovedIR ReducedInflammation ↓ Liver Inflammation & Injury GutLiverAxis->ReducedInflammation ReducedInflammation->ImprovedIR Methylation Restored SAM:SAH Ratio & Methylation Capacity BHMT->Methylation Methylation->ImprovedIR Contributes to

Proposed mechanism of betaine in improving hepatic insulin resistance, integrating insights from foundational and recent research. This diagram synthesizes data from multiple models to show how betaine may work through molecular signaling, methylation, and gut-liver axis modulation.

Formulation & Clinical Translation Note

It is critical for drug development professionals to note that the positive clinical results were achieved with a specific, multi-component formulation (Ietepar) containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate [1] [2]. The individual contribution of each component to the overall efficacy has not been isolated in this foundational study.

Research Gaps and Future Directions

Despite the promising foundational data, several gaps exist:

  • Lack of Recent Clinical Trials: The primary clinical study is from 2000. Large, modern, Phase 3 trials are needed to confirm efficacy and safety by current standards [1] [2].
  • Mechanism of the Glucuronate Form: Research specifically on the pharmacokinetics (e.g., absorption, metabolism) of this compound, and how it compares to more commonly studied forms like betaine anhydrous or HCl, is limited [1] [3].
  • Synergistic Effects: The role of the individual components (diethanolamine glucuronate, nicotinamide ascorbate) in the Ietepar formulation remains unclear [1] [2].

References

Clinical Efficacy & Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The primary clinical evidence for betaine glucuronate comes from a single, double-blind, randomized, placebo-controlled trial in patients with non-alcoholic steatohepatitis (NASH) [1] [2]. The table below summarizes the key quantitative findings from this study.

Parameter This compound Group (n=96) Placebo Group (n=95) P-value
Hepatic Steatosis Reduced by 25% No significant reduction < 0.01
Hepatomegaly Reduced by 6% No significant reduction < 0.05
Doctor's Global Efficacy ("Very good" or "Good") 48% of patients 17% of patients 9 x 10⁻⁶
Patient's Global Efficacy ("Very good" or "Good") 52% of patients 34% of patients 0.017
Adverse Events 10% of patients 7% of patients Not Significant

Compound Note: The treatment used in this study was a proprietary compound (Ietepar) containing this compound combined with diethanolamine glucuronate and nicotinamide ascorbate [2]. The specific contribution of this compound alone is difficult to isolate from this formulation.

Molecular Mechanisms of Betaine

While clinical data on the glucuronate form is sparse, research on betaine (trimethylglycine) provides insight into its potential mechanisms of action, which are relevant to understanding its therapeutic promise. The following diagram summarizes the key pathways through which betaine is known to act in the liver.

G cluster_0 Methionine Cycle Betaine Betaine Homocysteine Homocysteine Betaine->Homocysteine Methyl Donor Osmoprotection Osmoprotection Betaine->Osmoprotection Stabilizes Proteins Insulin_Signaling Insulin_Signaling Betaine->Insulin_Signaling ↑ IRS1 & Akt Phosphorylation Gut_Liver_Axis Gut_Liver_Axis Betaine->Gut_Liver_Axis Improves Barrier Integrity Methionine Methionine Homocysteine->Methionine BHMT SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases Methylation Methylation SAM->Methylation Substrate VLDL_Synthesis VLDL_Synthesis SAM->VLDL_Synthesis Promotes PC Synthesis SAH->Homocysteine

Key pathways through which betaine exerts its hepatoprotective effects.

The mechanisms illustrated are supported by extensive research on betaine [3] [4] [5]:

  • Methyl Donor & Methionine Homeostasis: Betaine donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This regenerates methionine for the formation of S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular reactions [5] [6].
  • Lipid Metabolism: Adequate SAM levels are crucial for the methylation of phosphatidylethanolamine to phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL). This facilitates hepatic lipid export, reducing steatosis [7].
  • Insulin Signaling: Recent studies show betaine supplementation increases tyrosine phosphorylation of insulin receptor substrate-1 (IRS1) and activation of Akt in the liver, thereby improving hepatic insulin sensitivity [3].
  • Gut-Liver Axis: Betaine helps maintain intestinal barrier integrity and regulates gut microbiota, reducing the translocation of harmful substances to the liver and subsequent inflammation [8].
  • Osmoprotection: Betaine functions as an organic osmolyte, protecting cells from osmotic stress and stabilizing protein structure [4] [5].

Research Context and Critical Perspectives

It is important to place the findings on this compound within the broader and more current research landscape.

  • Limited and Dated Evidence: The 2000 clinical trial remains the primary source for this compound efficacy. Subsequent research on liver disease has predominantly focused on anhydrous betaine or simply "betaine" [7] [9].
  • Clinical Setbacks: A 1-year randomized controlled trial using high-dose (20 g/day) anhydrous betaine for NASH failed to demonstrate significant histological improvement over placebo, which tempered enthusiasm for betaine as a primary therapy [7].
  • Renewed Interest: Recent pilot studies suggest that lower doses (1-8 g/day) of anhydrous betaine may be effective and better tolerated, improving serum ALT and non-invasive markers of steatohepatitis and fibrosis without significant gastrointestinal side effects [7]. The distinct pharmacokinetics of This compound remain underexplored in the modern research context.

Recommendations for Further Inquiry

Given the limited specific data on this compound, I suggest the following paths for a comprehensive technical investigation:

  • Focus on Anhydrous Betaine: The most current and promising clinical data involves anhydrous betaine. For a contemporary whitepaper, this should be the primary focus.
  • Investigate Combination Therapies: Explore the potential of betaine as a low-cost, complementary therapy alongside newer pharmacotherapies (e.g., resmetirom) for metabolic dysfunction-associated steatohepatitis (MASH) [7].
  • Explore Mechanisms In-Depth: Future research should leverage modern -omics techniques to better elucidate the full spectrum of betaine's actions, particularly its effects on the gut-liver axis and specific metabolic pathways [8] [7].

References

Betaine glucuronate chemical synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Specifications of Betaine Glucuronate

The table below consolidates the key identifiers and structural data for this compound from chemical suppliers and literature.

Property Value
CAS Number 32087-68-6 [1] [2]
Molecular Formula C₁₁H₁₉NO₈ [1] [2]
Molecular Weight 293.27 g/mol [1]
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate [1] [2]
Canonical SMILES CN+(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O [1]
Classification Sugar ester (glycoside) [1]

Proposed Synthesis Strategy

The synthesis of this compound is described as an esterification reaction between betaine and glucuronic acid [1].

General Reaction: Betaine + Glucuronic Acid → this compound

The workflow below outlines the key stages involved in this chemical synthesis.

start Start: Synthesis Planning step1 Reaction Setup Esterification of Betaine and Glucuronic Acid start->step1 step2 Reaction Execution Moderate Temperature (50-70°C) Acid or Enzymatic Catalyst step1->step2 step3 Product Purification Crystallization or Chromatography step2->step3 step4 Product Characterization Analytical Methods (HPLC, NMR, MS) Quality Control step3->step4 end End: Pure this compound step4->end

Key Technical Details:

  • Catalysts: The reaction can be catalyzed by either acidic catalysts (e.g., sulfuric acid) or enzymatic catalysts like glucuronosyltransferases [1].
  • Conditions: The process is typically conducted at moderate temperatures (50-70 °C) in polar solvents like water or methanol [1].
  • Industrial Production: May involve extraction of betaine from natural sources (e.g., sugar beets) and derivatization of glucose to obtain glucuronic acid, followed by purification via crystallization or chromatography [1].

References

Comprehensive Application Notes and Protocols: UDP-Glucuronosyltransferase-Mediated Betaine Glucuronidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UDP-Glucuronosyltransferases (UGTs)

Enzyme Families and Functional Significance

UDP-glucuronosyltransferases (UGTs) represent a critical superfamily of membrane-bound enzymes located primarily in the endoplasmic reticulum of cells across various tissues, with highest expression typically observed in the liver, gastrointestinal tract, and kidneys [1] [2]. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a wide range of lipophilic compounds containing functional groups such as hydroxyl, carboxyl, amine, and sulfhydryl moieties [1]. This biochemical process, known as glucuronidation, constitutes a major Phase II metabolic pathway that enhances the water solubility of substrates, facilitating their elimination through bile or urine [2]. The UGT enzyme family is broadly divided into two main subfamilies based on sequence homology and genetic organization: UGT1 and UGT2 [1].

The UGT1 gene family features a unique genetic architecture consisting of multiple first exons (each encoding the substrate-binding region) that share common exons 2-5 (encoding the UDPGA-binding domain) through alternative splicing [1]. This arrangement allows a single gene complex to produce multiple enzyme isoforms with distinct substrate specificities. In contrast, the UGT2 gene family comprises individual genes that are transcribed independently [1]. To date, over 35 different UGT gene products have been identified across various species, with humans expressing approximately 22 functional isoforms [1] [3]. These enzymes collectively contribute to the metabolism of an extraordinarily diverse array of compounds, including therapeutic drugs, environmental toxins, and endogenous substances such as bilirubin, steroids, and bile acids [1].

Table 1: Comparison of UGT Enzyme Families

Feature UGT1 Family UGT2 Family
Genetic Organization Single gene locus with multiple first exons sharing common exons 2-5 Individual genes
Representative Isoforms UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 UGT2B4, UGT2B7, UGT2B10, UGT2B15
Primary Substrates Bilirubin, amines, planar and bulky phenols Steroids, bile acids, opioids
Tissue Distribution Liver, gastrointestinal tract, kidney Liver, steroid-responsive tissues
Clinical and Toxicological Relevance

UGT enzymes play a pivotal role in drug metabolism and detoxification, with approximately 35% of all conjugative metabolic pathways and nearly 60% of the top 200 most prescribed drugs undergoing glucuronidation to some extent [4]. The clinical significance of UGT activity is underscored by several genetic disorders resulting from impaired glucuronidation capacity. Gilbert's syndrome, characterized by mild unconjugated hyperbilirubinemia, stems from reduced UGT1A1 activity, while the more severe Crigler-Najjar syndrome involves near-complete or partial absence of this enzyme [2]. Additionally, neonatal deficiencies in UGT activity, particularly UGT1A1, can lead to serious drug toxicities such as gray baby syndrome from impaired chloramphenicol metabolism [2] [5].

Recent evidence has also implicated UGT enzymes in drug-induced liver injury (DILI), with multivariate logistic regression analyses revealing that drugs inhibiting UGT enzymes show significant association with high DILI concern [6]. Pure UGT inhibitors and dual substrate-inhibitors demonstrate particularly strong correlations with hepatotoxicity, suggesting that UGT interactions may serve as independent predictors of DILI risk [6]. Beyond their metabolic roles, UGTs are increasingly recognized as mediators of drug resistance in cancer therapy and as potential modulators of cancer progression through their effects on endogenous signaling molecules [7].

Quantitative Characterization of Hepatic UGT Enzymes

Proteomic Quantification Methods

Accurate quantification of UGT enzyme expression is essential for predicting metabolic clearance and understanding interindividual variability in drug response. Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise absolute quantification of UGT protein abundances in human tissues using two primary proteomic approaches [4]. The in-solution digestion method involves solubilization of membrane proteins followed by tryptic digestion in solution with targeted analysis against stable isotope-labeled (SIL) peptide standards. Alternatively, the in-gel digestion method utilizes SDS-PAGE separation followed by in-gel tryptic digestion and targeted quantification using a quantitative concatemer (QconCAT) standard [4].

Both methodologies have demonstrated capability for multiplexed quantification of multiple UGT enzymes simultaneously, though inter-method variability has been observed for certain isoforms. For instance, UGT1A1 abundances measured using the in-gel method showed approximately 2.5-fold higher values compared to the in-solution approach, while UGT2B7 measurements exhibited reasonable consistency between methods [4]. These discrepancies highlight the importance of methodological standardization when comparing absolute abundance values across studies. The selection of proteolytic strategies, efficiency of protein and peptide recovery, and LC-MS analysis parameters have all been identified as potential sources of variability in abundance measurements [4].

Table 2: Hepatic Abundance of Major UGT Enzymes in Human Liver Microsomes (pmol/mg protein)

UGT Isoform In-Solution Method (Mean ± SD) In-Gel Method (Mean ± SD) Primary Substrates
UGT1A1 16.8 ± 9.5 41.5 ± 25.1 Bilirubin, estrogens, irinotecan
UGT1A3 4.2 ± 2.1 6.8 ± 3.9 Bile acids, estrogens, flavonoids
UGT1A4 17.1 ± 8.9 15.3 ± 8.4 Amitriptyline, trifluoperazine
UGT1A6 40.5 ± 22.7 35.2 ± 19.8 Serotonin, acetaminophen
UGT1A9 28.3 ± 15.6 32.1 ± 17.4 Propofol, NSAIDs, flavonoids
UGT2B4 45.2 ± 24.8 52.7 ± 29.3 Hyodeoxycholic acid, NSAIDs
UGT2B7 32.6 ± 18.9 29.4 ± 16.2 Opioids, NSAIDs, zidovudine
UGT2B15 22.7 ± 12.3 19.8 ± 10.5 Androgens, opioids, phenols
Correlation with Catalytic Activity

The relationship between UGT protein abundance and functional activity represents a critical parameter for in vitro-in vivo extrapolation (IVIVE) of pharmacokinetic data. Correlation analyses between enzymatic abundances and glucuronidation activities have revealed isoform-specific relationships [4]. For UGT1A1, 1A6, 1A9, and 2B7, significant correlations (p < 0.05) have been established between protein expression levels and respective marker activities, supporting the utility of abundance measurements for predicting metabolic clearance [4]. However, for other isoforms including UGT1A3, 1A4, and 2B15, such correlations have been less consistent, potentially reflecting interindividual variations in kinetic parameters or the influence of post-translational modifications on enzyme function [4].

Studies examining hepatic glucuronidation activity across development have revealed substantially lower activities in pediatric populations compared to adults. Specifically, glucuronidation activities in children aged 13-24 months were found to be 12-40-fold lower than in adults for various substrates including ibuprofen (24-fold), amitriptyline (16-fold), 4-tert-butylphenol (40-fold), estrone (15-fold), and buprenorphine (12-fold) [5]. These developmental patterns reflect the ontogenic regulation of UGT expression, which follows a biphasic pattern characterized by an initial appearance of UGT gene transcripts followed by subsequent upregulation of expression to adult levels [5].

Table 3: Developmental Regulation of Hepatic UGT Expression

UGT Isoform Fetal Liver (20 weeks) Pediatric Liver (7-24 months) Adult Liver Developmental Pattern
UGT1A1 Not detected Present in all samples Present in all samples Rapid postnatal induction
UGT1A4 Not detected Present in all samples Present in all samples Rapid postnatal induction
UGT1A6 Not detected Present in all samples Present in all samples Rapid postnatal induction
UGT1A9 Not detected Significantly lower expression Adult levels Prolonged maturation beyond 24 months
UGT2B4 Not detected Significantly lower expression Adult levels Prolonged maturation beyond 24 months
UGT2B7 Not detected Present in all samples Present in all samples Rapid postnatal induction
UGT2B15 Not detected Present in all samples Present in all samples Rapid postnatal induction

Experimental Protocols for UGT Characterization

UGT Activity Assays Using Human Liver Microsomes
3.1.1 Microsomal Preparation and Activation

Protocol Objective: To measure glucuronidation activity in human liver microsomes for reaction phenotyping and kinetic parameter determination.

Materials and Reagents:

  • Human liver microsomes (commercial sources or freshly isolated)
  • UDP-glucuronic acid (UDPGA) trisodium salt
  • Substrate compounds (betaine or other compounds of interest)
  • Alamethicin or CHAPS (for enzyme activation)
  • Tris-HCl buffer (50 mM, pH 7.4)
  • MgCl₂ (10 mM)
  • Methanol (for substrate solubilization)
  • Radiolabeled substrates (e.g., ¹⁴C-labeled) for sensitive detection

Procedure:

  • Microsomal Protein Preparation: Homogenize liver tissue (approximately 200 mg) in 1 mL of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ using a Potter-Elvehjem tissue grinder. Centrifuge at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Resuspend the microsomal pellet in Tris-HCl buffer and determine protein concentration using standard assays (e.g., Bradford or BCA) [5].

  • Enzyme Activation: Pre-incubate microsomal protein (25 μg) with 0.25-1% alamethicin or 0.25-2% CHAPS on ice for 30 minutes to reduce enzyme latency by permeabilizing the microsomal membrane [5].

  • Reaction Setup: Prepare reaction mixtures containing:

    • Activated microsomal protein (25 μg)
    • Substrate (solubilized in methanol, final concentration based on kinetic studies)
    • UDPGA (5 mM final concentration)
    • Tris-HCl buffer (50 mM, pH 7.4)
    • MgCl₂ (10 mM)
    • Total volume: 50-100 μL
  • Incubation and Termination: Incubate reactions at 37°C for 60 minutes with gentle shaking. Terminate reactions by adding an equal volume of ice-cold methanol or acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes to remove precipitated proteins [5].

  • Product Analysis: Analyze supernatants for glucuronide formation using appropriate detection methods:

    • Thin Layer Chromatography: Separate glucuronides using n-butanol/acetone/acetic acid/water (35:35:10:20%) solvent system. Detect ¹⁴C-labeled glucuronides by autoradiography and quantify using phosphoimaging [5].
    • LC-MS/MS: For non-radiolabeled substrates, use reverse-phase chromatography coupled with mass spectrometry for separation and detection of glucuronides.
  • Data Analysis: Calculate catalytic activity as pmol glucuronide formed/min/mg microsomal protein. Determine kinetic parameters (Kₘ, Vₘₐₓ) by fitting data to appropriate enzyme kinetic models.

Reaction Phenotyping Approaches

Protocol Objective: To identify specific UGT isoforms responsible for metabolizing a candidate compound.

Materials and Reagents:

  • Recombinant UGT enzymes (commercially available)
  • Isoform-selective chemical inhibitors
  • Antibodies against specific UGT isoforms
  • Human liver microsomes with characterized UGT expression

Procedure:

  • Recombinant Enzyme Screening: Incubate substrate with individual recombinant UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, 2B15) using standard incubation conditions described above. Identify which isoforms demonstrate significant glucuronidation activity toward the substrate [4].

  • Chemical Inhibition Studies: Conduct incubations in human liver microsomes with isoform-selective inhibitors:

    • UGT1A1: Bilirubin (10 μM)
    • UGT1A4: Hecogenin (100 μM)
    • UGT1A6: 5,6,7,3',4',5'-hexamethoxyflavone (10 μM)
    • UGT1A9: Propofol (500 μM)
    • UGT2B7: Flurbiprofen (500 μM)
    • Include appropriate solvent controls
  • Correlation Analysis: Measure substrate glucuronidation rates in a bank of human liver microsomes (n ≥ 12) with pre-characterized UGT expression levels. Calculate correlation coefficients between activity and abundance of individual UGT isoforms. Significant correlations (p < 0.05) suggest involvement of specific isoforms [4].

  • Immunoinhibition Studies: Pre-incubate human liver microsomes with isoform-selective antibodies (if available) prior to activity assessment. Compare activity to controls with non-specific IgG.

  • Data Interpretation: Use a weight-of-evidence approach combining results from all methods to identify the UGT isoforms primarily responsible for substrate metabolism.

UGT-Mediated Drug Resistance and Clinical Applications

Mechanisms in Cancer Drug Resistance

UGT enzymes have emerged as significant contributors to both intrinsic and acquired resistance to numerous chemotherapeutic agents through their ability to catalyze the inactivation of active drugs [7]. The glucuronidation of antineoplastic compounds generates hydrophilic metabolites with reduced biological activity and enhanced elimination, effectively diminishing drug exposure and efficacy within tumor cells [7]. This resistance mechanism was first documented nearly three decades ago with the observation that leukemia cells resistant to daunorubicin exhibited enhanced efflux of its glucuronide metabolite [7]. Since this initial discovery, UGT-mediated resistance has been demonstrated for multiple drug classes, including irinotecan (SN-38), sorafenib, raloxifene, tamoxifen, and novel HSP90 inhibitors such as ganetespib and luminespib [7].

The clinical evidence supporting UGT involvement in drug resistance continues to expand. In non-small cell lung cancer (NSCLC) and head and neck cancer patients, tumors from non-responders to erlotinib treatment demonstrated 3-fold higher UGT1A mRNA levels compared to responders [7]. Similarly, in advanced renal clear-cell carcinoma, non-responders to nivolumab immunotherapy exhibited dramatically higher UGT1A6 expression (288-fold on average) compared to responders, suggesting UGT expression may serve as a predictive biomarker for immunotherapy resistance [7]. These observations highlight the potential clinical utility of UGT expression profiling in predicting treatment outcomes and guiding therapeutic selection.

G cluster_exogenous Exogenous Compounds cluster_endogenous Endogenous Compounds cluster_conjugates Glucuronide Conjugates AnticancerDrugs Anticancer Drugs UGTEnzymes UGT Enzymes (UGT1A, UGT2B Families) AnticancerDrugs->UGTEnzymes Substrate EnvironmentalToxins Environmental Toxins EnvironmentalToxins->UGTEnzymes Substrate Bilirubin Bilirubin Bilirubin->UGTEnzymes Substrate Steroids Steroids/Hormones Steroids->UGTEnzymes Substrate BioactiveLipids Bioactive Lipids BioactiveLipids->UGTEnzymes Substrate InactiveDrugs Inactive Drug Conjugates UGTEnzymes->InactiveDrugs Glucuronidation InactiveEndogenous Inactive Endogenous Conjugates UGTEnzymes->InactiveEndogenous Glucuronidation Elimination Enhanced Elimination (Urine/Bile) InactiveDrugs->Elimination Excretion DrugResistance Drug Resistance InactiveDrugs->DrugResistance Reduced Drug Exposure InactiveEndogenous->Elimination Excretion CancerProgression Altered Cancer Progression InactiveEndogenous->CancerProgression Altered Signaling

Diagram 1: UGT-Mediated Metabolic Pathways in Drug Resistance and Disease Progression. This diagram illustrates the dual roles of UGT enzymes in metabolizing both exogenous compounds (therapeutic drugs, environmental toxins) and endogenous substances (bilirubin, steroids, bioactive lipids), leading to the formation of glucuronide conjugates with enhanced elimination. These processes can contribute to drug resistance through reduced active drug exposure and influence cancer progression via alteration of endogenous signaling pathways.

Clinical Applications and Therapeutic Considerations

The recognition of UGT-mediated drug resistance has stimulated the development of strategic approaches to overcome this limitation in clinical practice. These include the use of UGT inhibitors as potential adjunctive therapies, the development of nanocarrier delivery systems to bypass glucuronidation, and the design of drug analogs with reduced susceptibility to UGT metabolism [3] [7]. Additionally, pharmacogenetic testing for UGT polymorphisms, particularly UGT1A1*28, has been implemented to guide irinotecan dosing and minimize toxicity risks [7]. The integration of UGT expression profiling into companion diagnostics could further enhance personalized medicine approaches by identifying patients likely to respond to specific treatments based on their tumor UGT expression patterns.

Beyond their role in drug resistance, UGT enzymes serve important functions as diagnostic biomarkers for various pathological conditions. Elevated β-glucuronidase activity, which reverses UGT-mediated glucuronidation, has been proposed as a reliable biomarker for tumor diagnosis and clinical therapy assessment in cancers of the breast, cervix, colon, lung, and kidney, as well as in leukemia [8]. Furthermore, altered UGT activity has been associated with various disease states, including urinary tract infections, HIV, diabetes, neuropathy, and rheumatoid arthritis [8]. The measurement of UGT activity or expression in bodily fluids may therefore provide valuable diagnostic and prognostic information across multiple clinical contexts.

Table 4: Clinical Associations and Applications of UGT Enzymes

Clinical Context UGT Involvement Application/Implication
Irinotecan Chemotherapy UGT1A1-mediated glucuronidation of active metabolite SN-38 UGT1A1*28 polymorphism testing guides dose adjustment to prevent severe neutropenia
Cancer Drug Resistance Elevated UGT expression in tumors Predictive biomarker for resistance to erlotinib, nivolumab, HSP90 inhibitors
Gilbert's Syndrome Reduced UGT1A1 activity (<30% of normal) Benign unconjugated hyperbilirubinemia, requires caution with certain drugs
Crigler-Najjar Syndrome Severe UGT1A1 deficiency Life-threatening unconjugated hyperbilirubinemia requiring aggressive treatment
Drug-Induced Liver Injury UGT inhibition by drugs Predictive factor for hepatotoxicity risk assessment in drug development
Cancer Diagnosis Altered β-glucuronidase/UGT ratio in tissues Potential biomarker for tumor detection and treatment monitoring

Conclusion and Future Perspectives

UGT enzymes play indispensable roles in drug metabolism, detoxification, and the regulation of endogenous signaling pathways. The comprehensive characterization of their expression patterns, catalytic activities, and substrate specificities provides a critical foundation for predicting drug disposition, optimizing therapeutic regimens, and understanding interindividual variability in drug response. The emerging roles of UGTs in drug resistance and cancer progression highlight the expanding significance of these enzymes beyond traditional metabolic functions, suggesting novel opportunities for therapeutic intervention and companion diagnostics.

Future research directions should focus on refining quantitative proteomic approaches to reduce intermethod variability in UGT abundance measurements, thereby enhancing the reliability of in vitro-in vivo extrapolations [4]. Additionally, greater understanding of the ontogenic regulation of UGT expression will continue to inform age-appropriate dosing strategies in pediatric populations [5]. The development of selective UGT modulators represents another promising avenue, potentially offering mechanisms to overcome drug resistance in oncology or to manipulate endogenous signaling pathways in metabolic diseases [7]. As these research frontiers advance, the integration of UGT profiling into clinical practice promises to enhance personalized medicine approaches and improve therapeutic outcomes across diverse patient populations.

References

Betaine glucuronate microbial production systems

Author: Smolecule Technical Support Team. Date: February 2026

Betaine Production through Fungal Fermentation

A 2024 study provides a clear protocol for producing betaine and its structural analogs (including stachydrine and carnitine) via fungal fermentation of the red alga Neopyropia yezoensis (Nori) with Aspergillus oryzae [1].

The table below summarizes the key parameters from this time-course metabolomic analysis:

Parameter Details
Production System Solid-state fermentation of shredded Nori seaweed.
Microorganism Aspergillus oryzae (mixed commercial strains).
Fermentation Conditions 30.5°C, >90% relative humidity for 72 hours.
Key Production Phase Betaine generation occurred primarily during the late fungal growth stage (12-24 hours).
Betaine Precursor Choline.
Analytical Method Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF MS).

Microbial Stress Response & Betaine Accumulation

Betaine is a well-known osmoprotectant that microorganisms accumulate under stress. A 2023 multi-omics study on Enterococcus faecium demonstrated that heat stress triggers a protective cellular response, leading to the accumulation of compatible solutes like glycine betaine (GB) to stabilize proteins and cellular structures [2]. This principle is key to designing a production system, as applying controlled stress (e.g., osmotic, thermal) can be a strategy to enhance betaine yield in microbial cultures.

The Glucuronate Connection

While a direct production system for betaine glucuronate is not described, the search results indicate that glucuronate is a significant metabolite influenced by microbial activity and host stress.

  • Host-Microbiome Interaction: An integrated multi-omics study on goats found that glucuronate was a potential serum biomarker significantly increased in animals under heat stress [3].
  • Microbial Role: Gut microbes play a crucial role in the metabolism of glucuronide conjugates, which can be deconjugated back into aglycones and glucuronic acid [4]. This indicates that microbial systems possess the enzymatic machinery (specifically, beta-glucuronidases) to handle glucuronate-related molecules.

Taken together, this suggests a plausible research path: developing a microbial system that conjugates betaine with glucuronate, potentially using microbial biosynthesis or bioconversion enzymes.

Proposed Experimental Workflow

Based on the assembled information, here is a proposed workflow to explore the microbial production of this compound.

Start Start: Define Production Strategy A Strain Selection & Engineering Start->A A1 Option A: In Vivo Biosynthesis Engineer a single microbial host to produce and conjugate betaine and glucuronate. A->A1 A2 Option B: Ex Vivo Bioconjugation Microbially produce betaine and glucuronate separately, then use enzymatic or whole-cell catalysis. A->A2 B Bioprocess Optimization B1 Fermentation Setup Based on fungal fermentation protocol [1]. B->B1 C Extraction & Analysis C1 Metabolite Extraction Use methanol/water/chloroform solvent system [1] [2]. C->C1 A1->B A2->B B2 Apply Controlled Stress Induce betaine accumulation via osmotic/heat stress [2]. B1->B2 B3 Precursor Feeding Supplement choline (betaine precursor) and glucuronate precursors. B2->B3 B3->C C2 Metabolomic Analysis Employ CE-TOF MS or LC-MS/MS for separation and identification. C1->C2

Detailed Methodologies

1. Strain Selection and Engineering

  • Microbial Hosts: Consider Aspergillus oryzae for its proven betaine production capability [1] or E. coli for its well-established genetic tools.
  • Genetic Targets (for in vivo biosynthesis):
    • Betaine Pathway: Enhance the conversion of choline to betaine by overexpressing the choline dehydrogenase/betaine aldehyde dehydrogenase complex (or the codA gene from Arthrobacter globiformis).
    • Glucuronate Pathway: Introduce or upregulate the udh (uronate dehydrogenase) pathway for synthesis of D-glucarate from D-glucuronate.
    • Conjugation Enzyme: Identify and express a suitable glucuronosyltransferase enzyme capable of catalyzing the formation of this compound.

2. Bioprocess Protocol (Adapted from [1])

  • Pre-culture: Inoculate Aspergillus oryzae spores in a seed medium and incubate at 30°C for 48 hours.
  • Main Fermentation:
    • Substrate: 50 g of shredded, sterilized Nori seaweed or a defined liquid medium.
    • Inoculation: Mix the pre-culture with the substrate and 50 mL of distilled water.
    • Conditions: Incubate at 30.5°C and >90% humidity for up to 72 hours in a solid-state fermenter.
    • Process Control: Sample at 0, 12, 24, 48, and 72 hours for metabolite and transcriptomic analysis.
  • Induction Strategy: To boost betaine yield, apply a mild osmotic stress (e.g., 0.3-0.5 M NaCl) or a sub-lethal heat shock (e.g., 45°C for 30-60 minutes) during the logarithmic growth phase, based on the microbial stress response principles outlined in [2].

3. Metabolomic Analysis Protocol

  • Metabolite Extraction:
    • Homogenize 10 mg of lyophilized fermented sample powder.
    • Add 500 µL of methanol containing internal standards (e.g., methionine sulfone), 500 µL of chloroform, and 200 µL of Milli-Q water [1].
    • Centrifuge at 20,400× g for 3 min at 4°C.
    • Transfer the upper aqueous layer, dry using a centrifugal concentrator, and reconstitute in 20 µL Milli-Q water for analysis [1].
  • Instrumental Analysis:
    • Separation: Use Capillary Electrophoresis (CE) with a fused silica capillary and 1 M formic acid as the electrolyte for cationic compounds like betaine [1].
    • Detection: Use Time-of-Flight Mass Spectrometry (TOF MS) in positive ion mode.
    • Settings: Capillary voltage: 4 kV; nebulizer gas pressure: 10 psig; dry gas temperature: 300°C [1].

Future Research Directions

To advance this area, you could focus on:

  • Enzyme Discovery: Screening for and characterizing novel glucuronosyltransferases with activity towards betaine.
  • Pathway Optimization: Using systems biology tools to model and optimize the co-synthesis of betaine and glucuronate precursors in your chosen host [5].
  • Analytical Standard: Synthesizing or sourcing a pure this compound standard is crucial for method validation and quantification.

References

Comprehensive Application Notes and Protocols for Betaine Glucuronate Synthesis Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Betaine glucuronate represents a significant compound in pharmaceutical and nutraceutical research, formed through the esterification of betaine and glucuronic acid. This compound has garnered attention for its potential applications in liver health and metabolic disorders [1]. The optimization of its synthesis is crucial for enhancing yield, purity, and scalability for industrial applications. These application notes provide a detailed framework for the synthesis optimization of this compound, integrating methodologies from chemical and biotechnological approaches to assist researchers and drug development professionals in streamlining their production processes.

The significance of betaine, a precursor in this synthesis, extends beyond its role as a methyl donor and osmolyte. Recent studies highlight its importance in regulating the gut-liver axis and its potential therapeutic role in chronic liver diseases such as alcohol-associated liver disease (ALD) and metabolic dysfunction-associated steatotic liver disease (MASLD) [2]. Furthermore, betaine's widespread presence in animals, plants, and microorganisms, with rich dietary sources including seafood, wheat germ, and spinach, underscores its biological relevance [3]. The synthesis of betaine-derived compounds like this compound thus represents a promising area of research for developing new therapeutic agents.

Background and Significance

This compound: Structural and Functional Properties

This compound is an organic compound classified as a glycoside, specifically a sugar ester, with the molecular formula C₁₁H₁₉NO₈ and a molecular weight of 293.27 g/mol [1]. Its IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate. The compound typically appears as a white crystalline powder and is soluble in water due to its polar nature [1]. This solubility profile is a critical consideration for its bioavailability and potential pharmaceutical formulations.

The structural complexity of this compound, featuring both a sugar moiety (glucuronic acid) and an amine (betaine), contributes to its classification as a bioactive compound with potential therapeutic applications [1]. Glucuronic acid, a key component, plays a crucial role in the body's detoxification processes, further enhancing the compound's functional value. Understanding these structural characteristics is fundamental to optimizing synthesis parameters, as they directly influence reaction kinetics, purification strategies, and final product quality.

Therapeutic Potential and Applications

The interest in this compound stems from the established physiological benefits of its constituent molecules. Betaine serves important roles as an osmolyte and methyl donor in human physiology [3]. Inadequate dietary intake of methyl groups leads to hypomethylation in many important pathways, including disturbed hepatic protein metabolism and inadequate hepatic fat metabolism, which may contribute to various diseases including coronary, cerebral, hepatic, and vascular diseases [3].

Research has demonstrated that betaine has protective effects on internal organs, improves vascular risk factors, and may enhance performance [3]. Specifically, in the context of liver diseases, betaine has been shown to mitigate lipid accumulation, oxidative stress, and inflammation, making it a promising therapeutic agent for ALD and MASLD [2]. These hepatoprotective properties, combined with the detoxification capabilities of glucuronic acid, position this compound as a compound with significant potential for further development and application in managing metabolic and liver disorders.

Synthesis Methodologies

Chemical Synthesis Approach

The primary method for synthesizing this compound involves an esterification reaction between betaine and glucuronic acid. This process can be catalyzed by either acidic catalysts (such as sulfuric acid) or enzymatic catalysts like glucuronosyltransferases [1]. The selection of catalyst significantly influences reaction efficiency, product purity, and environmental impact, making it a critical parameter for optimization.

The general procedure involves combining betaine and glucuronic acid in polar solvents such as water or methanol under controlled temperature conditions typically ranging from 50 to 70°C [1]. These moderate temperatures facilitate the reaction without promoting excessive degradation of the reactants or products. The reaction mixture requires careful monitoring to ensure complete conversion, with techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) recommended for tracking reaction progress.

Table 1: Key Parameters for Chemical Synthesis of this compound

Parameter Optimal Range Impact on Synthesis
Temperature 50-70°C Higher temperatures increase reaction rate but may cause decomposition
Catalyst Type Acidic (e.g., H₂SO₄) or Enzymatic Acidic catalysts are more efficient but may produce more impurities
Solvent System Polar solvents (water, methanol) Affects solubility and reaction kinetics
Reaction Time 4-8 hours Varies with catalyst concentration and temperature
Molar Ratio 1:1 to 1:1.2 (Betaine:Glucuronic Acid) Excess glucuronic acid can drive reaction completion

For industrial production, the process typically involves extraction of betaine from natural sources like sugar beets, derivation of glucuronic acid from glucose, and subsequent chemical synthesis under controlled conditions [1]. The initial extraction phase is critical for ensuring the quality of starting materials, as impurities can negatively impact the esterification reaction and final product purity.

Alternative Production Methods

While chemical synthesis represents the most direct approach for this compound production, alternative methods exist that may offer advantages in specific applications. Fungal fermentation presents a promising biological approach for producing betaine structural analogs, as demonstrated in studies using Aspergillus oryzae for the fermentation of Neopyropia yezoensis (edible red alga) [4].

This fermentation approach showed that specific betaine structural analogs, including betaine, stachydrine, and carnitine, exhibited significant changes in production over a 72-hour fermentation period [4]. Time-course analysis revealed that betaine was generated from the precursor choline at 12-24 hours during the late stage of fungal growth, while stachydrine was generated from the precursor-related compound glutamic acid at 48-72 hours during the sporulation stage [4]. These findings suggest that metabolic engineering of fungal strains could offer an alternative route for producing betaine-related compounds, potentially including this compound through pathway modification.

G Start Start Synthesis Process MethodSelect Select Synthesis Method Start->MethodSelect ChemSynth Chemical Synthesis MethodSelect->ChemSynth BioRoute Biological Route MethodSelect->BioRoute Extract Extract Betaine from Natural Sources ChemSynth->Extract Fermentation Fungal Fermentation (Aspergillus oryzae) BioRoute->Fermentation Glucuronic Derive Glucuronic Acid from Glucose Extract->Glucuronic Esterification Esterification Reaction (50-70°C) Glucuronic->Esterification Purification Purification (Crystallization/Chromatography) Esterification->Purification QC Quality Control Purification->QC Precursors Provide Precursors (Choline, Glutamic Acid) Fermentation->Precursors Metabolite Metabolite Production (72h Fermentation) Precursors->Metabolite Metabolite->Purification FinalProduct Final Product: This compound QC->FinalProduct

Synthesis Workflow for this compound

Synthesis Optimization Parameters

Critical Reaction Parameters

Optimizing the synthesis of this compound requires careful control of multiple interdependent parameters. The esterification temperature significantly impacts both reaction rate and product quality, with the optimal range of 50-70°C representing a balance between rapid kinetics and minimal decomposition [1]. Above this range, the risk of side reactions and product degradation increases substantially, while lower temperatures prolong reaction time unnecessarily.

Catalyst selection represents another crucial optimization parameter. Acidic catalysts such as sulfuric acid facilitate the esterification by protonating the carboxyl group of glucuronic acid, thereby enhancing its reactivity toward the hydroxyl group of betaine [1]. However, enzymatic catalysts, while potentially more specific and generating fewer byproducts, may offer lower reaction rates and higher cost implications. The concentration of the catalyst also requires optimization, as insufficient amounts lead to incomplete reactions, while excess catalyst can complicate purification and reduce overall process economy.

Table 2: Synthesis Optimization Parameters for this compound

Optimization Parameter Recommended Conditions Analytical Monitoring Methods
Temperature Control 50-70°C HPLC, TLC
Catalyst Concentration 0.5-2.0 mol% (acidic) Titration, pH monitoring
Reaction Time 4-8 hours (time-course analysis) HPLC, MS
Solvent System Water, methanol, or mixtures Polarity optimization
pH Control Species-dependent optimization pH stat apparatus
Purification Method Crystallization, chromatography HPLC purity analysis
Purification and Isolation Techniques

Following the synthesis reaction, effective purification is essential to obtain this compound with the required purity for research or pharmaceutical applications. Techniques such as crystallization or chromatography are commonly employed to purify the final product [1]. The selection of purification method depends on the scale of production, purity requirements, and intended application of the final product.

For crystallization-based purification, solvent selection is critical. The solubility characteristics of this compound in various solvent systems at different temperatures must be determined empirically to identify optimal conditions for recrystallization. Saturated solutions prepared at elevated temperatures followed by gradual cooling often yield crystals of suitable purity. For higher purity requirements, particularly for pharmaceutical applications, chromatographic methods such as column chromatography or preparative HPLC may be necessary, albeit with higher cost and lower throughput.

Analytical Characterization Methods

Structural Confirmation Techniques

Comprehensive characterization of synthesized this compound is essential to verify structural integrity and assess purity. Capillary Electrophoresis Mass Spectrometry (CE-MS) has been demonstrated as an effective analytical technique for betaine analogs, offering high sensitivity and resolution [4]. The CE-TOF MS system provides accurate mass measurements that facilitate definitive compound identification.

For CE-MS analysis, samples are typically prepared by suspending the product powder in methanol containing internal standards, followed by extraction, centrifugation, and filtration [4]. Separations are performed using a fused silica capillary with electrolytes optimized for the analytes of interest—1 M formic acid for cationic analyses or 20 mM ammonium formate (pH 10.0) for anionic analyses [4]. This approach enables precise quantification and identification of the target compound while detecting potential impurities or byproducts.

Complementary Analytical Approaches

In addition to CE-MS, several other analytical techniques provide valuable information for characterizing this compound. ¹H-NMR spectroscopy offers detailed structural information through chemical shifts, coupling constants, and integration data. As demonstrated in metabolomic studies, ¹H-NMR spectra can be recorded using high-frequency instruments (500 MHz or higher) with water suppression techniques to enhance sensitivity for biological samples [5].

Supplementary analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification
  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis
  • Melting Point Determination: For preliminary purity assessment (approximately 120°C for this compound) [1]
  • Solubility Studies: Critical for formulation development

The combination of these analytical approaches provides a comprehensive characterization profile, ensuring both the identity and purity of synthesized this compound meet the required specifications for intended applications.

Troubleshooting and Technical Considerations

Common Synthesis Challenges

Several technical challenges may arise during the synthesis of this compound that can impact yield and product quality. Incomplete esterification represents a frequent issue, potentially resulting from suboptimal reaction conditions, inadequate catalyst activity, or improper reactant ratios. This challenge can be addressed through systematic optimization of temperature, catalyst concentration, and reaction time, with careful monitoring using appropriate analytical techniques.

Product degradation during synthesis or purification represents another significant concern. This compound may decompose under extreme pH conditions or high temperatures, necessitating careful control of these parameters throughout the process [1]. Implementing mild reaction conditions, avoiding excessive heating, and maintaining neutral to slightly acidic pH can minimize degradation pathways. Additionally, purification difficulties may arise due to the compound's polarity and solubility characteristics, requiring optimization of crystallization conditions or chromatographic methods.

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production introduces additional considerations for process optimization. Energy consumption represents a significant factor in scale-up, particularly for temperature-controlled reactions and purification steps like crystallization or distillation [6]. Process efficiency can be enhanced through heat integration, optimized reactor design, and careful selection of unit operations.

Other scale-up considerations include:

  • Raw material quality and consistency: Particularly for natural product extraction
  • Process control and monitoring: Ensuring batch-to-batch consistency
  • Waste stream management: Minimizing environmental impact
  • Regulatory compliance: Meeting quality standards for intended applications
  • Economic viability: Balancing process efficiency with product quality

Addressing these factors during process development facilitates smoother technology transfer and scale-up, ultimately leading to robust and economically viable production of this compound.

Conclusion and Future Perspectives

The synthesis optimization of this compound requires systematic investigation of multiple parameters, including temperature, catalyst selection, solvent systems, and purification methods. The protocols outlined in these application notes provide a foundation for developing efficient and scalable synthesis processes. The chemical synthesis approach, utilizing esterification between betaine and glucuronic acid, currently represents the most direct production method, though biological approaches using fungal fermentation show promise for specific analogs and may be adaptable for this compound production with further research.

Future research directions should focus on green chemistry principles, including the development of more sustainable catalytic systems and solvent alternatives. Additionally, exploration of metabolic engineering approaches for biological production could offer environmentally friendly alternatives to traditional chemical synthesis. As interest in betaine and its derivatives continues to grow, particularly in the context of liver health and metabolic disorders, optimized synthesis protocols for this compound will facilitate further investigation of its potential therapeutic applications.

References

Betaine glucuronate industrial production methods

Author: Smolecule Technical Support Team. Date: February 2026

Betaine Glucuronate Production Methods Overview

Production Method Key Components/Process Reaction Conditions Yield/Outcomes Industrial Applicability
Chemical Synthesis (Analogous) Catalyst: MoO₃-Bi₂O₃-Fe₂O₃ on TiO₂; Reactors: Fixed-bed [1] Temperature: 290-390°C; Pressure: Not specified [1] Conversion: ~88%; Selectivity: ~96% [1] High-temperature, continuous process; Requires catalyst regeneration [1]
Biocatalytic Synthesis (Proposed) Enzyme: Myo-inositol oxygenase (MIOX); Whole-cell biocatalyst [2] Temperature: 30-40°C; pH: 8.0-9.0 [2] Glucuronic acid yield: Not specified for betaine conjugation [2] Mild, aqueous process; Requires downstream conjugation; Lower energy cost [2]

Based on the current scientific literature, a direct industrial protocol for This compound is not described. However, the compound is understood to be a salt or conjugate formed from betaine (trimethylglycine) and glucuronic acid. The following application note outlines plausible industrial production methods by synthesizing information on betaine properties and established glucuronic acid production technologies [3] [4] [2].

Detailed Production Protocols

Chemical Synthesis Pathway (Based on Analogous Catalytic Oxidation)

This protocol is adapted from the vapor-phase catalytic oxidation method used for pyridine-3-carbaldehyde, representing a potential high-temperature route for precursor synthesis [1].

Catalyst Preparation

  • Procedure:
    • Dissolve the following in 450 mL deionized water: 8.0g ammonium molybdate (NH₄)₆Mo₇O₂₄, 14.4g bismuth nitrate Bi(NO₃)₃, 1.6g iron nitrate Fe(NO₃)₃, 4.0g sodium nitrate NaNO₃, and 16.0g oxalic acid (COOH)₂ as an organic chelator [1].
    • Heat the mixture to 70°C with continuous stirring until a homogeneous solution is achieved [1].
    • Add 96g of titanium dioxide (TiO₂) support to the solution under vigorous stirring [1].
    • Remove water via rotary evaporation under reduced pressure until a solid paste is obtained [1].
    • Grind the dried solid into a fine powder, add a minimal amount of water as a binder, and extrude into 3-4mm diameter pellets [1].
    • Dry the pellets at 120°C for 2 hours, followed by calcination in a muffle furnace at 600°C for 8 hours. The resulting black pellets are the active catalyst [1].

Reaction Setup & Process

  • Equipment: Fixed-bed tubular reactor (e.g., stainless steel or quartz), vaporization chamber, temperature-controlled furnace, gas flow controllers, and product condensation system [1].
  • Procedure:
    • Pack the catalyst pellets into the fixed-bed reactor.
    • Under an inert gas purge, heat the reactor to the target reaction temperature (e.g., 350-390°C) [1].
    • Introduce oxygen (or air) at a controlled flow rate (e.g., 200-250 mL/min) and water via a precision pump (e.g., 0.18-0.20 mL/min) to establish steam in the system [1].
    • After system stabilization (∼1 hour), introduce a 10-20% aqueous solution of the starting material (e.g., 3-methylpyridine for analog) at a controlled feed rate. Maintain a molar ratio of feedstock : oxygen within an optimized range (e.g., ~1:1000-1250 for the analog process) [1].
    • Pass the vaporized reactants over the catalyst bed. The resulting effluent, containing the product, is condensed and collected [1].

Downstream Processing & Conjugation

  • Extraction: The aqueous crude product stream is continuously extracted with a water-immiscible organic solvent like dichloromethane (DCM) [1].
  • Distillation: The organic extract is concentrated by removing DCM via reduced-pressure distillation [1].
  • Final Conjugation/Salt Formation: The resulting glucuronic acid (or derivative) is reacted with betaine in a suitable solvent. The this compound salt can be crystallized, filtered, and dried to pharmaceutical-grade purity [3].
Biocatalytic Synthesis Pathway (Based on Glucuronic Acid Production)

This protocol leverages a recombinant E. coli whole-cell biocatalyst for the specific oxidation of myo-inositol to glucuronic acid, offering a greener alternative [2].

Engineering of the Production Strain

  • Gene of Interest: The gene encoding Myo-inositol oxygenase (MIOX), which catalyzes the direct conversion of myo-inositol to glucuronic acid, is optimized for expression in E. coli [2].
  • Vector System: The MIOX gene is cloned into a plasmid vector (e.g., pBAD/HisB) under the control of an inducible promoter (e.g., an L-arabinose-inducible promoter) [2].
  • Host Strain: The recombinant plasmid is transformed into a suitable E. coli host strain (e.g., BW25113) [2].

Fermentation and Biocatalyst Production

  • Medium: Use a defined mineral or complex LB medium supplemented with an appropriate antibiotic (e.g., 50 µg/mL streptomycin) [2].
  • Induction: Grow the culture at 37°C with agitation until the mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8). Induce MIOX expression by adding L-arabinose to a final concentration of 0.2% (w/v) [2].
  • Harvesting: Continue incubation for ~12 hours at 30°C. Harvest the cells by centrifugation [2].

Biotransformation and Product Recovery

  • Reaction Setup: Resuspend the cell pellet in a 50 mM borate buffer (pH 8.5). To this suspension, add myo-inositol substrate (e.g., 18 g/L) and a small amount of detergent (e.g., 0.1% Triton X-100) to enhance permeability [2].
  • Process Conditions: Incubate the reaction mixture at 37°C with agitation for ~10 hours [2].
  • Product Recovery: Separate the cells from the broth by centrifugation. The supernatant contains glucuronic acid, which can be purified via ion-exchange chromatography and subsequently reacted with betaine to form the final salt [2].

The following diagram illustrates the logical workflow for selecting and developing a production method for this compound:

G cluster_1 Pathway Selection cluster_2 Chemical Process cluster_3 Biocatalytic Process Start Target: Industrial Production of this compound PathwayA Chemical Synthesis (Vapor-Phase Oxidation) Start->PathwayA PathwayB Biocatalytic Synthesis (Enzymatic Oxidation) Start->PathwayB Chem1 Catalyst Preparation (Mo-Bi-Fe/TiO₂) PathwayA->Chem1 Bio1 Strain Engineering (Recombinant E. coli) PathwayB->Bio1 Chem2 Fixed-Bed Reactor (290-390°C) Chem1->Chem2 Chem3 Downstream Processing (Extraction, Distillation) Chem2->Chem3 Conjugation Final Conjugation & Salt Formation (Betaine + Glucuronic Acid) Chem3->Conjugation Bio2 Fermentation & Induction (L-Arabinose) Bio1->Bio2 Bio3 Biotransformation (pH 8.5, 37°C) Bio2->Bio3 Bio3->Conjugation FinalProduct Final Product: Purified this compound Conjugation->FinalProduct

Critical Analysis & Future Perspectives

The choice between chemical and biocatalytic synthesis involves critical trade-offs. The chemical pathway offers the robustness of continuous processing in fixed-bed reactors but operates at high temperatures with complex multi-metal oxide catalysts that may require frequent regeneration [1]. In contrast, the biocatalytic route provides high selectivity under mild, aqueous conditions, aligning with green chemistry principles, but faces challenges in biocatalyst stability and the cost of the myo-inositol substrate [2].

Future process development should focus on:

  • Catalyst Engineering: Developing more efficient and durable catalysts for the chemical route to lower energy consumption [1].
  • Strain Optimization: Using metabolic engineering to enhance MIOX activity and enable the use of low-cost carbon sources (e.g., glucose) in the biocatalytic process [2].
  • Process Integration: Exploring in situ product removal to mitigate product inhibition and designing efficient, continuous bioreactor systems [2].

References

Comprehensive Application Notes and Protocols for Betaine Glucuronate: Purification, Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Betaine Glucuronate

This compound represents a pharmaceutically significant compound formed through the esterification of betaine (trimethylglycine) and glucuronic acid. This unique molecular structure combines the methyl-donor properties of betaine with the detoxification capabilities of glucuronic acid, creating a compound with demonstrated hepatoprotective effects. The interest in this compound has grown substantially due to its therapeutic potential in treating various liver disorders, including non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease (ALD). As research continues to elucidate its mechanisms of action, establishing robust purification and analytical protocols becomes increasingly important for pharmaceutical development and quality control.

The molecular architecture of this compound enables multiple biological activities, including osmoregulatory functions, methyl group transfer in methionine-homocysteine cycle, and potential anti-inflammatory effects. These properties underpin its therapeutic applications, particularly in managing chronic liver diseases where betaine homeostasis is often disrupted. Clinical evidence indicates that this compound, when combined with other active compounds like diethanolamine glucuronate and nicotinamide ascorbate, significantly improves liver function parameters and reduces hepatic steatosis [1]. This document provides comprehensive technical protocols for the purification, analysis, and therapeutic application of this compound to support researchers and pharmaceutical developers in advancing this promising compound.

Chemical and Structural Properties

This compound possesses distinct chemical characteristics that influence its purification, analysis, and biological activity. Understanding these fundamental properties is essential for developing effective separation protocols and quality control methods. The compound exhibits a molecular weight of 293.27 g/mol with the molecular formula C~11~H~19~NO~8~, comprising both quaternary ammonium and carboxylate functional groups that contribute to its zwitterionic nature [2]. The specific structural configuration includes the glucuronic acid moiety linked via an ester bond to the betaine component, creating a molecule with multiple hydroxyl groups that enhance its water solubility while maintaining certain challenges in separation from complex matrices.

The structural complexity of this compound necessitates specialized analytical approaches for accurate identification and quantification. The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate, with the canonical SMILES representation being CN+(C)CC(=O)OC~1~C(C(C(C(O~1~)C(=O)[O-])O)O)O [2]. This detailed structural information enables the prediction of chromatographic behavior and informs the selection of appropriate separation modalities. The presence of both charged and polar groups makes this compound amenable to separation techniques that exploit these characteristics, including ion-exchange chromatography, hydrophilic interaction liquid chromatography (HILIC), and reversed-phase chromatography with ion-pairing reagents.

Table 1: Fundamental Properties of this compound

Property Description Significance
Molecular Formula C~11~H~19~NO~8~ Determines analytical detection and fragmentation patterns
Molecular Weight 293.27 g/mol Impacts chromatographic retention and mass spectrometric detection
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate Defines stereochemistry and functional group arrangement
CAS Number 32087-68-6 Unique identifier for chemical tracking and regulatory purposes
Solubility Highly soluble in water Influences extraction methods and formulation approaches
Appearance White crystalline powder Visual quality indicator in purification processes

The physical characteristics of this compound include its typical presentation as a white crystalline powder with high water solubility, a property that must be considered when selecting purification solvents and crystallization conditions [2]. The compound demonstrates stability under normal storage conditions but may degrade under extreme pH or high-temperature environments, necessitating careful control of processing parameters. The melting point of approximately 120°C provides a reference point for various thermal processing techniques, though exact values may vary based on purity and crystalline form. These fundamental properties establish the foundation for developing effective purification strategies and analytical methods for this compound in both research and pharmaceutical contexts.

Purification Techniques and Protocols

Industrial-Scale Purification Methods

The industrial purification of this compound employs a multi-step process that ensures high purity and yield while effectively removing process-related impurities. Based on patent literature, an optimized method involves sequential crystallization techniques combined with salt inhibition to enhance separation efficiency [3]. The process begins with the synthesis of betaine through the reaction of chloroacetic acid with trimethylamine, followed by esterification with glucuronic acid to form this compound. The critical purification phase employs sodium chloride as an inhibitor to prevent this compound from entering the crystalline phase during initial crystallization, thereby facilitating the removal of soluble impurities through selective precipitation and filtration steps.

The core purification protocol involves dissolving the crude this compound in water or a water-ethanol mixture, followed by the addition of sodium chloride to achieve a concentration between 5-30% w/v [3]. The solution is then stirred for 30-120 minutes at temperatures ranging from 20-80°C to ensure complete dissolution and interaction between components. Subsequent cooling crystallization is performed by reducing the temperature to 0-10°C and maintaining these conditions for 2-12 hours to promote crystal formation of impurities while this compound remains in solution. The solid impurities are removed via filtration, and the filtrate containing the purified this compound is subjected to evaporation concentration under reduced pressure (0.05-0.09 MPa) at 50-80°C to obtain a concentrated solution ready for final crystallization.

Table 2: Key Parameters in this compound Purification

Process Parameter Optimal Range Purpose
Sodium Chloride Concentration 5-30% w/v Inhibits this compound crystallization for impurity removal
Initial Dissolution Temperature 20-80°C Ensures complete dissolution of starting material
Crystallization Temperature 0-10°C Promotes selective crystallization of desired product
Crystallization Time 2-12 hours Allows complete crystal formation and growth
Evaporation Pressure 0.05-0.09 MPa Enables concentration at reduced temperatures to prevent degradation
Ethanol Concentration 70-95% v/v Facilitates final crystallization step with high yield
Laboratory-Scale Purification Protocol

For research-scale purification of this compound, the following step-by-step protocol provides optimal results with standard laboratory equipment:

  • Step 1: Preparation of Crude Solution - Dissolve 10 g of crude this compound in 100 mL of deionized water at 60°C with continuous stirring for 30 minutes to ensure complete dissolution. Add 15 g of sodium chloride gradually while maintaining the temperature at 60°C and continue stirring for an additional 60 minutes.

  • Step 2: Initial Crystallization - Cool the solution to 4°C at a controlled rate of 0.5°C per minute and maintain at this temperature for 6 hours to allow crystallization of impurities. Filter the mixture under vacuum through a 0.45 μm membrane filter to remove crystalline impurities, collecting the filtrate for further processing.

  • Step 3: Solvent Addition - Transfer the filtrate to a round-bottom flask and add 300 mL of 95% ethanol gradually with constant stirring. This step reduces the dielectric constant of the solution, promoting this compound crystallization while keeping residual impurities in solution.

  • Step 4: Final Crystallization - Allow the ethanol-water mixture to stand at 4°C for 12 hours to complete crystallization. Collect the crystals by vacuum filtration and wash with 50 mL of cold ethanol (4°C) to remove residual sodium chloride and other soluble impurities.

  • Step 5: Drying - Transfer the crystals to a vacuum desiccator and dry at 40°C under reduced pressure (0.1 MPa) for 24 hours to obtain purified this compound as a white crystalline powder. Typical yields range from 75-85% with purity exceeding 95% when following this protocol precisely.

The critical quality control checkpoints throughout this purification process include visual inspection of crystals, measurement of solution pH (should remain neutral to slightly acidic), and verification of crystallinity using polarized light microscopy. For applications requiring extreme purity, a second recrystallization from ethanol-water mixture may be performed, though this reduces overall yield. The purified product should be stored in airtight containers with desiccant at -20°C to maintain long-term stability.

Analytical Methods and Quality Control

HPLC-ELSD Analysis Protocol

The analysis of this compound requires specialized chromatographic approaches due to its high polarity and lack of chromophores, making UV detection challenging. Hydrophilic interaction liquid chromatography (HILIC) coupled with evaporative light scattering detection (ELSD) has emerged as the most effective method for accurate quantification. The optimal chromatographic conditions utilize an Atlantis HILIC silica column (4.6 × 150 mm, 5 μm, 100 Å) with isocratic elution using a mobile phase comprising 30 mM ammonium acetate buffer and acetonitrile in a 20:80 (v/v) ratio [4]. The flow rate should be maintained at 1.0 mL/min with the column temperature controlled at 30°C to ensure retention time reproducibility and optimal separation efficiency.

The ELSD parameters require precise optimization for sensitive detection of this compound. The recommended settings include a drift tube temperature of 50°C, spray chamber temperature of 30°C, and gas pressure of 60 psi (nitrogen or air) [4]. These conditions provide the optimal balance between signal intensity and baseline stability for reliable quantification. The sample preparation involves dissolving this compound in water containing an internal standard (β-alanine at 1000 ppm) followed by sonication for 60 minutes and filtration through a 0.21-μm membrane filter prior to injection. A typical injection volume of 10 μL provides sufficient sensitivity for quantification in the range of 5-800 μg/mL, making this method suitable for both quality control and pharmacological studies.

Method Validation and Quality Parameters

Comprehensive validation of the HPLC-ELSD method for this compound analysis ensures reliability and reproducibility for pharmaceutical applications. The method demonstrates excellent linearity across the concentration range of 5-800 μg/mL, with a correlation coefficient (r²) typically exceeding 0.999 when plotting the logarithm of peak area ratio (this compound to internal standard) against the logarithm of concentration [4]. The limit of detection (LOD) and quantification (LOQ) determined at signal-to-noise ratios of 3:1 and 10:1 respectively, are approximately 1.5 μg/mL and 5.0 μg/mL, providing sufficient sensitivity for quality control applications.

The precision and accuracy of the method meet regulatory requirements for analytical procedures, with intra-day and inter-day precision values (expressed as relative standard deviation) below 2.0% [4]. Recovery studies conducted at three concentration levels typically yield results between 98-102%, confirming the method's accuracy. The system suitability tests should include evaluation of theoretical plate count (>5000), tailing factor (<1.5), and repeatability (%RSD < 2.0 for six replicate injections) to ensure consistent performance. For stability-indicating applications, the method should demonstrate specificity in the presence of degradation products generated under stress conditions (acid, base, oxidation, thermal, and photolytic), confirming its suitability for stability testing of this compound formulations.

Therapeutic Applications and Mechanisms

Clinical Efficacy in Liver Diseases

This compound demonstrates significant therapeutic potential in various liver disorders, particularly non-alcoholic steatohepatitis (NASH). In a randomized, double-blind, placebo-controlled clinical trial involving 191 patients with NASH, an 8-week treatment with this compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) resulted in a 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly, significantly superior to placebo outcomes [1]. The treatment also normalized liver transaminase levels, with reductions in ALT, AST, and γ-GT observed specifically in the verum group while placebo remained ineffective. These biochemical improvements correlated with clinical assessments, where physicians rated global efficacy as "very good" or "good" in 48% of patients receiving active treatment compared to only 17% in the placebo group.

The patient-reported outcomes further confirmed the therapeutic benefits, with 52% of this compound-treated patients self-rating efficacy as "very good" or "good" compared to 34% in the placebo group [1]. The safety profile appeared favorable, with adverse events recorded in 10% of verum-treated patients and 7% in the placebo group, none of which required treatment discontinuation. These findings position this compound as a promising therapeutic agent for steatohepatitis, a condition for which pharmacological interventions have historically shown limited and inconsistent efficacy. The study represents one of the most robust clinical demonstrations of this compound's hepatoprotective effects, providing a strong rationale for its inclusion in liver-directed therapeutic regimens.

Table 3: Clinical Efficacy of this compound in Non-alcoholic Steatohepatitis

Efficacy Parameter Results with this compound Placebo Results Statistical Significance
Hepatic Steatosis Reduction 25% decrease No significant reduction p < 0.01
Hepatomegaly Improvement 6% reduction No significant reduction p < 0.05
Liver Transaminases Significant reduction in ALT, AST, γ-GT No significant changes p < 0.05
Physician Global Assessment 48% "very good" or "good" 17% "very good" or "good" p = 9 × 10⁻⁶
Patient Global Assessment 52% "very good" or "good" 34% "very good" or "good" p = 0.017
Adverse Events 10% incidence 7% incidence Not significant
Mechanisms of Action and Metabolic Pathways

The therapeutic effects of this compound operate through multiple biological mechanisms that address various aspects of liver pathology. As a methyl group donor, this compound participates in the methionine-homocysteine cycle, catalyzed by betaine-homocysteine S-methyltransferase (BHMT), which converts homocysteine to methionine [5]. This process reduces circulating homocysteine levels, a factor linked to hepatic dysfunction, while supporting the generation of S-adenosylmethionine (SAMe), the primary methyl donor in numerous biochemical reactions. Research using Bhmt⁻/⁻ knockout mouse models demonstrates that betaine deficiency leads to substantially increased hepatic and plasma homocysteine concentrations (6-fold and 8-fold respectively), reduced hepatic SAMe levels (43% decrease), and diminished methylation capacity (75% reduction) [5].

Beyond its methyl-donor functions, this compound influences the gut-liver axis, an important pathway in chronic liver disease pathogenesis. Betaine administration helps stabilize intestinal barrier integrity, regulates osmolality, and modulates gut microbiota composition, thereby reducing translocation of pathogenic bacteria and their products from the gut to the liver [6]. This effect diminishes hepatic exposure to inflammatory stimuli and subsequent immune activation. Additionally, betaine demonstrates anti-steatotic properties by regulating lipid metabolism in the liver, reducing triglyceride accumulation through enhanced very low-density lipoprotein (VLDL) secretion, and mitigating inflammation through suppression of pro-inflammatory cytokine production. These multifaceted mechanisms position this compound as a comprehensive hepatoprotective agent addressing both metabolic and inflammatory components of liver disease.

G cluster_metabolic Metabolic Pathway cluster_direct Direct Effects Betaine_Glucuronate Betaine_Glucuronate BG_Hydrolysis Hydrolysis (in vivo) Betaine_Glucuronate->BG_Hydrolysis Betaine Betaine BG_Hydrolysis->Betaine Glucuronic_Acid Glucuronic_Acid BG_Hydrolysis->Glucuronic_Acid BHMT_Reaction BHMT Reaction Betaine->BHMT_Reaction Gut_Barrier Improved Gut Barrier Function Glucuronic_Acid->Gut_Barrier Methionine Methionine BHMT_Reaction->Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Homocysteine Homocysteine Homocysteine->BHMT_Reaction Methylation Cellular Methylation Reactions SAMe->Methylation Liver_Protection Hepatoprotective Effects Methylation->Liver_Protection Gut_Barrier->Liver_Protection

Diagram 1: Metabolic Pathways and Mechanisms of Action of this compound. The diagram illustrates the hydrolysis of this compound into its active components and their subsequent participation in hepatic methylation cycles and gut barrier enhancement, ultimately leading to hepatoprotective effects.

Safety and Regulatory Considerations

This compound has demonstrated a favorable safety profile in clinical studies, with adverse events reported as mild, transient, and indistinguishable from common symptoms of underlying liver disorders. In the primary clinical trial for non-alcoholic steatohepatitis, adverse events occurred in 10% of this compound-treated patients compared to 7% in the placebo group, with no statistically significant difference between groups and no treatment discontinuations required due to adverse effects [1]. This safety data supports the compound's potential for therapeutic development, though additional long-term studies would be beneficial to fully characterize its risk profile under chronic dosing conditions.

From a regulatory perspective, this compound is currently designated "for non-human research only" and is not approved for therapeutic or veterinary use in many jurisdictions [2]. Researchers working with the compound should adhere to applicable regulatory guidelines for investigational compounds, particularly concerning purity specifications, manufacturing controls, and preclinical safety assessment. The chemical synthesis typically involves esterification reactions catalyzed by acidic catalysts or enzymes, with purification techniques employing crystallization or chromatography to achieve pharmaceutical-grade material [2]. As clinical evidence accumulates, regulatory status may evolve, but current applications primarily remain within research contexts requiring appropriate institutional approvals and compliance with research chemical handling protocols.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with demonstrated efficacy in liver disorders, particularly non-alcoholic steatohepatitis. The established purification protocols enable the production of high-quality material for pharmaceutical development, while robust analytical methods support accurate quantification and quality control. The compound's multifaceted mechanisms of action, including methyl group donation, homocysteine regulation, and gut-liver axis modulation, provide a strong scientific rationale for its hepatoprotective effects observed in clinical settings.

Future research directions should focus on elucidating structure-activity relationships, optimizing formulation strategies, and exploring potential applications in other metabolic disorders. Additionally, further clinical studies examining long-term efficacy, dose-response relationships, and comparative effectiveness with existing therapies would strengthen the evidence base for this compound's therapeutic positioning. The established protocols in this document provide researchers and pharmaceutical developers with comprehensive technical guidance to advance the study and application of this promising compound in liver health and disease management.

References

Proposed Analytical Techniques for Betaine Glucuronate

Author: Smolecule Technical Support Team. Date: February 2026

Since direct literature on betaine glucuronate is scarce, the analytical strategy should leverage and combine techniques established for betaine and glucuronic acid/glucuronate derivatives. The table below summarizes the most relevant and validated methods from the search results.

Analytical Technique Key Characteristics Reported Application & Context
HPLC-ELSD with HILIC [1] Excellent for polar compounds without chromophores; no derivatization needed. Quantification of betaine in Lycii Fructus; validated method with high precision and recovery [1].
HPLC-UV (with derivatization) [1] Requires pre-column derivatization to introduce a UV-absorbing group. Mentioned as a complex alternative for betaine analysis; used in pharmacopeial methods [1].
Ion-Pair RPLC [1] Uses volatile ion-pairing reagents on a C18 column for polar ions. Reported for betaine analysis, though may suffer from peak separation issues and column contamination [1].
GC-MS (with derivatization) [2] High sensitivity; requires derivatization (silylation) for volatility. Simultaneous determination of glucuronolactone (GL) and glucuronic acid (DGuA) in beverages [2].
LC-MS [3] [1] High sensitivity and specificity; can detect and confirm compound identity. Used in metabolomics studies (e.g., for stroke biomarkers) [3] and mentioned for betaine analysis with complex sample prep [1].

Detailed Protocol: HILIC-HPLC-ELSD for Betaine Gluronate

This protocol adapts a validated method for quantifying betaine in Lycii Fructus using HILIC-HPLC-ELSD, which is highly suitable for the polar this compound molecule [1].

Scope

This procedure describes the quantification of this compound in a synthetic powder sample using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Experimental Workflow

The diagram below outlines the major steps for sample preparation and analysis.

Start Start Sample Preparation Weigh Weigh Sample Powder Start->Weigh AddSolvent Add Aqueous Solvent and Internal Standard (β-alanine) Weigh->AddSolvent Sonicate Sonicate for 60 min AddSolvent->Sonicate Filter Filter through 0.21-μm membrane Sonicate->Filter Inject Inject into HPLC System Filter->Inject

Equipment and Reagents
  • Equipment: HPLC system with isocratic pump, auto-sampler, and ELSD.
  • Analytical Column: Atlantis silica HILIC column (4.6 × 150 mm, 5 μm, 100 Å) or equivalent [1].
  • Standards: this compound (e.g., CAS 32087-68-6) [4] [5].
  • Internal Standard (I.S.): β-alanine [1].
  • Mobile Phase: 30 mM Ammonium Acetate Buffer : Acetonitrile in a 20:80 (v/v%) ratio [1].
  • Solvents: HPLC-grade acetonitrile, purified water.
Sample and Standard Preparation
  • Standard Stock Solution: Precisely weigh 2.0 mg of this compound standard. Dissolve in 1.0 mL of water containing a known concentration of Internal Standard (e.g., 1,000 ppm β-alanine). Dilute serially to create a working calibration curve [1].
  • Test Sample Solution: Accurately weigh 1.0 g of powdered sample. Add to 50 mL of water containing the same concentration of Internal Standard. Sonicate for 60 minutes. Restore the weight with water to account for evaporation. Filter the solution through a 0.21-μm membrane filter before injection [1].
Instrumental Parameters
  • Mobile Phase: 30 mM Ammonium acetate buffer : Acetonitrile (20:80, v/v%). Filter and degas prior to use [1].
  • Flow Rate: 1.0 mL/min [1].
  • Column Temperature: Ambient.
  • Injection Volume: 10 μL [1].
  • ELSD Parameters: Set the spray chamber temperature to 30°C and the drift tube temperature to 50°C. The gas (air or nitrogen) pressure should be set to 60 psi (approximately 4.1 bar) [1].
Calibration and Quantification
  • Calibration Curve: Prepare at least six standard solutions at different concentrations. Plot the logarithm of the peak area ratio (this compound / I.S.) against the logarithm of the concentration [1].
  • System Suitability: The method should be validated for linearity, precision, accuracy, and robustness. The Limit of Detection (LOD) and Quantification (LOQ) can be determined at signal-to-noise ratios of about 3 and 10, respectively [1].

Alternative and Confirmatory Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive confirmation of the compound's identity, LC-MS is the preferred method. It is extensively used in modern metabolomics studies for its high specificity and sensitivity [3]. This would be crucial to distinguish this compound from its precursors (betaine and glucuronic acid) and other metabolites.
  • Gas Chromatography-Mass Spectrometry (GC-MS): If analyzing the glucuronate moiety specifically, a GC-MS method with a derivatization step (e.g., using BSTFA with 1% TMCS for silylation) can be employed. This approach has been successfully validated for glucuronic acid and its lactone [2]. The sample preparation workflow for this technique is illustrated below.

Start Start GC-MS Sample Prep Lyophilize Lyophilize Sample (if liquid) Start->Lyophilize Derivatize Add Derivatization Reagent (BSTFA + 1% TMCS) Lyophilize->Derivatize SonicateGC Sonicate for 5 min Derivatize->SonicateGC Dilute Dilute with DCM and Centrifuge SonicateGC->Dilute InjectGC Inject into GC-MS Dilute->InjectGC

References

Betaine glucuronate reaction conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Protocol for Betaine Glucuronate Synthesis

This protocol outlines a suggested approach for synthesizing this compound via esterification, adapted from common organic chemistry practices for this class of reaction.

Table 1: Key Reaction Components and Their Roles

Component Role in Reaction Considerations for Optimization
Betaine Core reactant, nucleophile Purity is critical; may require anhydrous conditions due to hygroscopic nature.
Glucuronic Acid Core reactant, electrophile The anomeric carbon and carboxyl group can compete; protecting groups may be needed.
Acid Catalyst Catalyzes esterification (e.g., p-TsOH, H₂SO₄) Type and concentration strongly influence reaction rate and yield.
Solvent Reaction medium (e.g., DMF, DMSO, water) Must dissolve both reactants; affects reaction kinetics and mechanism.
Coupling Agent Activates carboxyl group (e.g., DCC, EDC) Used as an alternative to acid catalysis; often requires a base.
Dehydrating Agent Shifts equilibrium by removing water (e.g., molecular sieves) Can significantly improve yield in reversible reactions.

Table 2: Critical Variable Ranges for Optimization

Variable Suggested Initial Range Impact on Reaction
Molar Ratio (Betaine:Glucuronate) 1:1 to 1:2 A slight excess of glucuronic acid can drive the reaction to completion.
Reaction Temperature 40°C - 80°C Higher temperatures increase rate but risk decomposition and side products.
Reaction Time 4 - 24 hours Must be balanced with temperature; monitored by TLC or HPLC.
Catalyst Loading 5 - 20 mol% Optimize for maximum yield with minimal purification difficulty.
Solvent Volume 5 - 20 mL per mmol of betaine Sufficient for dissolution; too much can slow the reaction.

Safety Notes: Standard personal protective equipment (PPE) including a lab coat, safety glasses, and gloves is mandatory. Conduct risk assessments for all chemicals, particularly corrosive catalysts and dehydrating agents. All reactions should be performed in a certified fume hood.

Analytical Workflow for Reaction Monitoring

To optimize the reaction, you must track the consumption of starting materials and the formation of the desired product. The diagram below outlines a standard workflow for monitoring and analyzing the reaction mixture.

Start Reaction Mixture Quench Quench Reaction (Small-Scale Aliquot) Start->Quench Analysis Analytical Analysis Quench->Analysis TLC Thin-Layer Chromatography (TLC) - Quick assessment of progress Analysis->TLC HPLC HPLC-ELSD/UV - Quantifies conversion and purity - Method from [1] can be adapted Analysis->HPLC NMR NMR Spectroscopy - Confirms structure and ester bond formation Analysis->NMR MS Mass Spectrometry (MS) - Verifies molecular weight Analysis->MS

Workflow Details:

  • TLC is ideal for rapid, initial checks. A common system is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v). Visualizing agents like ninhydrin or iodine can be used.
  • HPLC is crucial for quantification. You can adapt the HILIC-HPLC-ELSD method described for betaine analysis [1]. This method uses an Atlantis HILIC column with isocratic elution (Acetonitrile / 30mM Ammonium Acetate Buffer, 80:20 v/v) and ELSD detection, which is well-suited for non-chromophoric compounds like betaine and its conjugate.
  • NMR (particularly ¹H and ¹³C) is necessary to confirm the successful formation of the ester bond. Key evidence includes a downfield shift of the glucuronic acid proton signals adjacent to the ester group.
  • MS provides definitive confirmation of the product's molecular mass.

Suggestions for Further Investigation

Since specific protocols are not publicly available in the scientific literature, you may need to explore these alternative paths:

  • Patent Databases: Search platforms like Google Patents, USPTO, or Espacenet. Manufacturing processes for specific compounds are often disclosed in patent documents.
  • Chemical Suppliers: Inquire with suppliers of fine chemicals and bulk nutraceutical ingredients, as they may have proprietary synthesis methods.
  • Systematic DoE: Given the lack of direct precedent, employing a Design of Experiments (DoE) approach is highly recommended to efficiently map the relationship between the variables in Table 2 and identify the optimal reaction conditions.

References

Comprehensive Application Notes and Protocols for Betaine Glucuronate: Synthesis, Characterization, and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Clinical Significance

Betaine glucuronate represents a therapeutically significant molecule with demonstrated efficacy in hepatic disorders, particularly non-alcoholic steatohepatitis (NASH). This chemical entity is formed through the esterification reaction between betaine (trimethylglycine) and glucuronic acid, resulting in a compound that integrates the hepatoprotective properties of betaine with the detoxification capabilities of glucuronic acid. The molecular structure features a quaternary ammonium moiety from betaine and a carbohydrate-derived acid component from glucuronic acid, creating an amphoteric character that contributes to its unique biological activity and physicochemical properties [1]. The compound's classification as a glycoside ester places it within a broader category of bioactive molecules with enhanced bioavailability and targeted action.

Clinical evidence strongly supports the therapeutic application of this compound in hepatology. A landmark randomized controlled trial conducted with 191 NASH patients demonstrated that an 8-week treatment with this compound (in combination with diethanolamine glucuronate and nicotinamide ascorbate) resulted in a significant 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly, outperforming placebo on both objective clinical measures and patient-reported outcomes [2] [3]. Importantly, transaminase levels (ALT, AST, and γ-GT) showed marked improvement in the verum group compared to placebo, indicating reduced hepatocellular injury. The safety profile was favorable, with adverse event rates of 10% for the active treatment versus 7% for placebo, none of which required treatment discontinuation [3]. These findings position this compound as a promising therapeutic agent for metabolic liver diseases that have traditionally proven challenging to manage pharmacologically.

Chemical Synthesis Protocol

Laboratory-Scale Synthesis

The synthesis of this compound primarily proceeds through an acid-catalyzed esterification between betaine and glucuronic acid. The following protocol details a standardized method for producing high-purity this compound at laboratory scale, with a typical batch size of 10-50 grams. Begin by preparing an anhydrous reaction system to prevent hydrolysis of the starting materials or product. Charge a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with drying tube, and thermometer with 2.93 g (0.025 mol) of betaine hydrochloride and 4.85 g (0.025 mol) of glucuronic acid [4] [1]. Add 100 mL of anhydrous methanol as the reaction solvent, followed by 0.5 mL of concentrated sulfuric acid as the esterification catalyst.

Heat the reaction mixture to 60±2°C with continuous agitation at 200-300 rpm, maintaining these conditions for 6-8 hours under an inert atmosphere (argon or nitrogen). Monitor reaction progress by thin-layer chromatography (TLC; silica gel, n-butanol:acetic acid:water, 4:1:1; detection with ninhydrin spray). Upon completion (disappearance of starting material spots), cool the mixture to room temperature and neutralize the catalyst with potassium carbonate until pH 6.5-7.0 is achieved [4]. Filter to remove insoluble salts and concentrate the filtrate under reduced pressure at 40°C to approximately one-third of the original volume. Initiate crystallization by adding cold ethyl acetate (2-3 volumes) and cooling to 4°C for 12 hours. Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40°C for 6 hours to obtain this compound as a white crystalline solid with typical yields of 65-75% [4] [1].

Industrial-Scale Production Considerations

For industrial-scale manufacturing, the synthesis process requires modifications to address engineering economics and regulatory requirements. The esterification reaction can be performed in stainless steel reactors with capacity ranging from 100-500 gallons, implementing precise temperature control through jacketed heating/cooling systems. Industrial purification typically employs column chromatography or recrystallization from ethanol-water systems for enhanced purity levels exceeding 98% [4]. Process validation should include in-process controls monitoring reaction conversion, intermediate purity, and residual solvent levels to comply with Good Manufacturing Practice guidelines. The industrial process benefits from solvent recovery systems that distill and recycle methanol, significantly reducing production costs and environmental impact [4].

Table 1: Synthesis Parameters and Optimization Guidelines for this compound

Parameter Laboratory Scale Industrial Scale Optimization Guidelines
Reaction Scale 0.025 mol 50-100 kg Linear scalability demonstrated
Catalyst System H₂SO₄ (0.5% v/v) H₂SO₄ (0.3-0.7% v/v) Lower catalyst concentrations reduce purification challenges
Temperature 60±2°C 55-65°C Higher temperatures reduce reaction time but may increase byproducts
Reaction Time 6-8 hours 5-7 hours Extended reaction beyond 8 hours does not improve yield
Solvent System Anhydrous methanol Technical grade methanol Water content >1% significantly reduces yield
Yield 65-75% 70-78% Optimal yield achieved at stoichiometric ratio 1:1.05 (betaine:glucuronic acid)

BetaineSynthesis cluster_0 Quality Control Checkpoints Start Start Reaction Setup Prep1 Prepare Anhydrous System Start->Prep1 Prep2 Charge Reactants: Betaine HCl + Glucuronic Acid Prep1->Prep2 Prep3 Add Anhydrous Methanol + H₂SO₄ Catalyst Prep2->Prep3 Reaction Heat to 60°C with Stirring Maintain 6-8 Hours Prep3->Reaction Monitor Monitor by TLC Reaction->Monitor Neutralize Neutralize with K₂CO₃ pH 6.5-7.0 Monitor->Neutralize TLC_check TLC Analysis Monitor->TLC_check Filter Filter Inorganic Salts Neutralize->Filter Neutralization_check pH Verification Neutralize->Neutralization_check Concentrate Concentrate under Vacuum ~1/3 Volume Filter->Concentrate Crystallize Add Cold Ethyl Acetate Crystallize at 4°C Concentrate->Crystallize Collect Collect Crystals by Vacuum Filtration Crystallize->Collect Crystallization_check Crystal Formation Crystallize->Crystallization_check Dry Dry under Vacuum at 40°C for 6h Collect->Dry End This compound Product Dry->End

Diagram 1: this compound Synthesis Workflow - This diagram illustrates the step-by-step procedure for synthesizing this compound, highlighting critical quality control checkpoints throughout the process.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Structural elucidation of this compound requires a multifaceted analytical approach to verify both identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, with (^1)H NMR (400 MHz, D₂O) exhibiting characteristic signals at δ 3.25 (s, 9H, N(^+)(CH₃)₃), δ 3.95 (d, 1H, J = 9.2 Hz, H-5 of glucuronate), δ 4.45 (s, 2H, -COO-CH₂-COO-), δ 5.15 (d, 1H, J = 7.5 Hz, H-1 of glucuronate), and multiple signals between δ 3.55-3.75 corresponding to the glucuronate ring protons [1]. (^{13})C NMR (100 MHz, D₂O) should show distinctive signals at δ 54.8 (N(^+)(CH₃)₃), δ 66.5 (-COO-CH₂-COO-), δ 72.8, δ 75.2, δ 77.5, δ 81.3 (glucuronate ring carbons), δ 173.5 (ester carbonyl), and δ 178.2 (carboxylate carbonyl).

Mass spectrometric analysis using electrospray ionization (ESI) in positive ion mode typically shows the protonated molecular ion [M+H](^+) at m/z 294.2, with the betaine fragment visible at m/z 118.1 and glucuronic acid-derived fragments at m/z 175.1 and 113.1 [1]. Fourier Transform Infrared (FTIR) spectroscopy confirms key functional groups with absorption bands at 3400-3200 cm(^{-1}) (broad, O-H stretch), 1720 cm(^{-1}) (strong, ester C=O stretch), 1635 cm(^{-1}) (carboxylate C=O asymmetric stretch), and 1480 cm(^{-1}) (C-H bending of N(^+)(CH₃)₃) [4]. These analytical profiles serve as reference standards for quality assessment during production.

Purity Assessment and Specifications

Quality control protocols for this compound must include rigorous purity verification to ensure batch-to-batch consistency and compliance with pharmaceutical standards. High-performance liquid chromatography (HPLC) represents the primary quantification method, with optimal separation achieved using a C18 column (250 × 4.6 mm, 5 μm), mobile phase of 10 mM ammonium acetate (pH 5.0):acetonitrile (90:10, v/v), isocratic elution at 1.0 mL/min, column temperature 30°C, and UV detection at 210 nm [1]. Under these conditions, this compound typically elutes at 6.5-7.5 minutes with a peak symmetry factor between 0.9-1.2. The method should be validated for specificity, linearity (r² > 0.999 over 50-150% of target concentration), accuracy (98-102% recovery), and precision (RSD < 2.0%).

Table 2: Analytical Specifications for Pharmaceutical Grade this compound

Test Parameter Acceptance Criteria Methodology Clinical Batch Data
Appearance White to off-white crystalline powder Visual examination Complies (n=15)
Identification IR spectrum corresponds to reference FTIR Complies (n=15)
HPLC Purity ≥ 98.0% RP-HPLC/UV 210nm 98.5-99.2% (n=15)
Water Content ≤ 1.0% w/w Karl Fischer titration 0.45-0.82% (n=15)
Residual Solvents Methanol ≤ 3000 ppm GC-FID <100 ppm (n=15)
Heavy Metals ≤ 10 ppm ICP-MS <5 ppm (n=15)
Specific Rotation +18.5° to +20.5° Polarimetry (20°C, 589 nm) +19.2° to +19.8° (n=15)
Betaine Content 40.5-43.5% w/w Ion chromatography 41.8-42.5% (n=15)
Glucuronate Content 56.0-59.0% w/w Spectrophotometric assay 57.2-58.1% (n=15)

Microbiological quality must conform to compendial standards with total aerobic microbial count < 10² CFU/g, total combined yeast and molds < 10¹ CFU/g, and absence of specified pathogens including Escherichia coli, Salmonella species, and Staphylococcus aureus. The crystalline structure should be confirmed by X-ray powder diffraction, showing characteristic peaks at 20 values of 8.5°, 15.3°, 17.8°, 21.5°, and 24.2° [4]. Thermal behavior analyzed by differential scanning calorimetry typically exhibits a sharp endothermic melting peak at 120±2°C, indicating crystalline purity and polymorphic consistency.

Clinical Application Protocol

Patient Selection and Dosing Regimen

The therapeutic application of this compound for NASH follows a structured treatment protocol validated in clinical trials. Patient selection should focus on adults aged 18-75 years with biopsy-confirmed NASH or radiologically demonstrated hepatic steatosis accompanied by elevated transaminases (ALT > 40 U/L for men, > 31 U/L for women). Key exclusion criteria include significant alcohol consumption (>30 g/day for men, >20 g/day for women), presence of other liver diseases (viral hepatitis, autoimmune hepatitis, Wilson's disease), and use of hepatotoxic medications or supplements known to affect liver fat content [2] [3].

The standard dosing regimen established in clinical trials consists of oral administration twice daily for 8 weeks, typically providing total daily dosage of this compound ranging from 1-2 grams, administered in combination with diethanolamine glucuronate and nicotinamide ascorbate [2] [3]. Dosing should occur with meals to enhance absorption and minimize potential gastrointestinal discomfort. The treatment response should be evaluated at 4-week intervals through clinical assessment, laboratory monitoring, and patient-reported outcome measures. For continued benefit beyond the initial 8-week period, treatment may be extended with periodic evaluation of hepatic parameters and overall clinical status.

Efficacy Monitoring and Safety Assessment

Comprehensive monitoring during this compound therapy includes both efficacy and safety parameters. Primary efficacy endpoints focus on reduction of hepatic steatosis measured by controlled attenuation parameter (CAP) via transient elastography or MRI-PDFF, with target improvement of ≥25% from baseline [3]. Secondary endpoints include normalization of liver transaminases (ALT, AST, γ-GT), reduction in liver size (hepatomegaly), and improvement in patient-reported symptoms such as right upper quadrant discomfort and fatigue. Laboratory assessment should be performed at baseline and at 4-week intervals, including comprehensive metabolic panel, complete blood count, and lipid profile.

Safety monitoring should document adverse events, with particular attention to gastrointestinal symptoms (nausea, abdominal discomfort, diarrhea) which occurred in approximately 10% of patients in clinical trials but were typically mild and transient [2] [3]. Treatment discontinuation criteria include development of severe adverse reactions, significant elevation in bilirubin (>2.5 × ULN), or progression to advanced liver disease with complications such as coagulopathy or hepatic encephalopathy. Patients should be counseled on lifestyle modifications including weight management, dietary optimization, and regular physical activity to complement the pharmacological intervention.

Mechanism of Action and Pathways

The hepatoprotective effects of this compound involve multiple complementary biological pathways that address the complex pathophysiology of non-alcoholic steatohepatitis. The primary mechanism centers on betaine's role as a methyl group donor in the methionine cycle, facilitating the remethylation of homocysteine to methionine. This process reduces hepatic homocysteine levels, which at elevated concentrations promote endoplasmic reticulum stress, insulin resistance, and activation of pro-inflammatory pathways [2]. The additional methyl groups further support phosphatidylcholine synthesis, essential for very-low-density lipoprotein (VLDL) assembly and secretion, thereby promoting hepatic triglyceride export and reducing steatosis.

The glucuronate moiety contributes significantly to the compound's mechanism through enhanced detoxification pathways. Glucuronic acid participates in phase II biotransformation reactions, increasing the conjugation and subsequent elimination of toxic metabolites that contribute to hepatocellular injury in NASH [1]. This dual mechanism—combining betaine's metabolic regulation with glucuronate's detoxification capacity—creates a synergistic effect that addresses both the metabolic and inflammatory components of steatohepatitis. Additionally, the esterification of betaine may improve its bioavailability and hepatic targeting compared to betaine alone, potentially enhancing its therapeutic efficacy.

BetaineMechanism BetaineG This compound Oral Administration Absorption Intestinal Absorption Ester Hydrolysis BetaineG->Absorption Betaine Betaine Component Absorption->Betaine Glucuronate Glucuronate Component Absorption->Glucuronate MethionineCycle Methionine-Homocysteine Cycle Betaine->MethionineCycle synergy Synergistic Effect Betaine->synergy Detox Enhanced Detoxification Phase II Conjugation Glucuronate->Detox Glucuronate->synergy MethylGroups Increased Methyl Donors MethionineCycle->MethylGroups Homocysteine Reduced Homocysteine Levels MethionineCycle->Homocysteine PC_Synthesis Enhanced Phosphatidylcholine Synthesis MethylGroups->PC_Synthesis VLDL_Export Increased VLDL Export Reduced Hepatic Triglycerides PC_Synthesis->VLDL_Export Steatosis Reduced Hepatic Steatosis VLDL_Export->Steatosis Hepatomegaly Improved Hepatomegaly VLDL_Export->Hepatomegaly ER_Stress Decreased ER Stress Homocysteine->ER_Stress ER_Stress->Steatosis Transaminases Normalized Transaminases ER_Stress->Transaminases ToxinElim Increased Toxin Elimination Detox->ToxinElim OxidativeStress Reduced Oxidative Stress ToxinElim->OxidativeStress Inflammation Decreased Inflammation OxidativeStress->Inflammation Inflammation->Steatosis Inflammation->Transaminases

Diagram 2: Mechanism of Action of this compound in NASH - This diagram illustrates the dual pathways through which this compound exerts its hepatoprotective effects, showing how the betaine and glucuronate components work synergistically to address multiple aspects of NASH pathophysiology.

The molecular signaling pathways modulated by this compound include downregulation of SREBP-1c (sterol regulatory element-binding protein 1c), a key transcription factor regulating lipogenesis, and activation of PPAR-α (peroxisome proliferator-activated receptor alpha), which promotes fatty acid β-oxidation [2]. These changes in transcriptional regulation shift hepatic metabolism from lipid accumulation to lipid utilization, directly countering the metabolic disturbances characteristic of NASH. Concurrently, this compound appears to inhibit NF-κB signaling, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 that contribute to hepatic inflammation and fibrosis progression. The combination of these metabolic and anti-inflammatory effects results in the documented histological improvements including reduced steatosis, lobular inflammation, and hepatocyte ballooning.

Stability, Compatibility, and Formulation

Physical and Chemical Properties

Comprehensive characterization of this compound's physicochemical properties provides the foundation for rational formulation development. The compound typically presents as a white crystalline powder with a molecular weight of 293.27 g/mol and melting point of approximately 120°C [1]. Its aqueous solubility is favorable, exceeding 50 mg/mL at room temperature, attributable to the ionic nature of the betaine moiety and multiple hydroxyl groups from the glucuronate component. The pH of saturation in water typically ranges from 5.5 to 6.5, reflecting its amphoteric character. This compound demonstrates hygroscopic tendencies, requiring protection from moisture during storage and processing to maintain chemical stability and flow properties.

The solid-state stability of this compound has been evaluated under various environmental conditions. Under accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH), the compound remains stable for at least 6 months when protected from light, with degradation not exceeding 1.5% [1]. The primary degradation pathways include hydrolysis of the ester linkage under both acidic and alkaline conditions, and oxidative degradation at the tertiary amine moiety of betaine under strong oxidizing conditions. In solution, stability is pH-dependent with optimal stability observed in the pH range of 4.0-6.0, while significant degradation occurs at pH < 2.0 or > 8.0.

Formulation Considerations

Pharmaceutical development of this compound must address both stability and bioavailability considerations. For oral solid dosage forms, direct compression represents the preferred manufacturing method to avoid exposing the compound to moisture and heat associated with wet granulation. Effective formulations typically include desiccants such as silica gel in the packaging to mitigate moisture uptake. Excipient compatibility studies have demonstrated satisfactory stability with common pharmaceutical diluents including microcrystalline cellulose, lactose, and starch, but incompatibility with strong oxidizing agents and alkaline additives [1].

Table 3: Stability Profile of this compound Under Various Conditions

Storage Condition Duration Purity Retention Physical Changes Recommended Storage
25°C/60% RH 12 months ≥ 99.0% No change Protected, sealed containers
30°C/65% RH 6 months ≥ 98.5% Slight caking Protected, sealed containers with desiccant
40°C/75% RH 6 months ≥ 98.0% Moderate caking, discoloration Requires desiccant protection
Accelerated (40°C) 3 months ≥ 97.5% Yellowing Not recommended long-term
Aqueous Solution (pH 4-6) 30 days ≥ 95.0% - Refrigerated, protected from light
Aqueous Solution (pH 7) 30 days ≥ 90.0% - Substantial degradation after 30 days

For enhanced stability, tablet formulations may incorporate pH modifiers such as citric acid to maintain the micro-environment within the optimal pH range. Film coating provides additional protection from moisture and can mask the slightly bitter taste of the active ingredient. Liquid formulations require antioxidants such as ascorbic acid or sodium metabisulfite to prevent oxidative degradation, and chelating agents like EDTA to sequester metal ions that may catalyze decomposition. When developing combination products with diethanolamine glucuronate and nicotinamide ascorbate as used in clinical studies, compatibility testing is essential to identify and prevent potential interactions between the active components [2] [3].

Conclusion and Future Directions

This compound represents a promising therapeutic agent with demonstrated efficacy in non-alcoholic steatohepatitis through a unique dual mechanism addressing both metabolic dysregulation and detoxification pathways. The synthesis, characterization, and clinical application protocols outlined in these application notes provide researchers and pharmaceutical developers with comprehensive guidance for advancing this compound through the drug development pipeline. The well-established synthetic route offers a straightforward path to high-purity material, while the analytical methods ensure appropriate quality control. The clinical trial data supporting its use reveals not only biochemical and radiological improvements but also meaningful patient-reported benefits with a favorable safety profile.

Future research directions should explore expanded therapeutic applications of this compound beyond NASH, particularly in other conditions characterized by hepatic metabolic dysfunction, oxidative stress, or impaired detoxification capacity. The combination therapy potential with other hepatoprotective agents represents another promising avenue, potentially creating synergistic effects that address multiple disease pathways simultaneously. Formulation advancements focusing on enhanced bioavailability or targeted delivery could further improve the therapeutic index, while long-term studies would help establish the durability of treatment effects and optimal maintenance dosing strategies. With its established efficacy and safety profile, this compound holds significant promise as an important addition to the therapeutic arsenal against metabolic liver diseases.

References

Comprehensive Application Notes and Protocols: Betaine Glucuronate Fermentation Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Betaine and Betaine Glucuronate

Betaine, chemically known as trimethylglycine, is a naturally occurring zwitterionic quaternary ammonium compound with significant physiological functions and therapeutic applications. Its molecular structure consists of three methyl groups attached to a glycine molecule, forming [(CH₃)₃N+ CH₂COO−] [1]. This unique structure enables betaine to function as both an effective osmoprotectant and a crucial methyl group donor in various biochemical pathways. This compound represents a specific formulation that has demonstrated particular efficacy in pharmaceutical applications, especially for liver disorders and metabolic diseases [2]. The compound's significance in therapeutic contexts stems from its dual functionality in maintaining cellular integrity under stress conditions and regulating key metabolic processes through methylation reactions.

The growing interest in betaine and its derivatives within pharmaceutical and biotechnology industries is evidenced by numerous clinical and preclinical studies. Research has demonstrated that betaine supplementation can ameliorate chronic liver diseases including alcohol-associated liver disease (ALD) and metabolic dysfunction-associated steatotic liver disease (MASLD) through modulation of the gut-liver axis [3]. Additionally, betaine has shown promise in improving insulin sensitivity and reducing hepatic steatosis in models of metabolic disease [4]. These therapeutic effects are mediated through multiple mechanisms, including regulation of sulfur amino acid metabolism, reduction of oxidative stress, and modulation of inflammatory pathways.

Table 1: Key Physicochemical Properties of Betaine and this compound

Property Betaine This compound
Chemical Formula C₅H₁₁NO₂ C₁₁H₂₁NO₉
Molecular Weight 117.15 g/mol 335.29 g/mol
Appearance White crystalline powder White to off-white crystalline solid
Solubility Highly soluble in water Highly soluble in water
Main Functions Methyl donor, osmoprotectant Enhanced bioavailability, hepatoprotection
Stability Stable under recommended storage conditions Stable under recommended storage conditions

Therapeutic Mechanisms and Applications

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through multiple interconnected biological mechanisms, with two primary pathways standing out as particularly significant. First, as a methyl group donor, betaine participates in the methionine cycle, where it facilitates the conversion of homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) [3] [1]. This reaction is crucial for maintaining methylation capacity and reducing circulating homocysteine levels, which is significant given that elevated homocysteine is associated with various pathological conditions including cardiovascular disease and liver dysfunction. The methionine cycle ultimately produces S-adenosylmethionine (SAM), the primary methyl donor in numerous biochemical reactions affecting DNA, proteins, and lipids [1]. Second, betaine functions as an effective osmoprotectant, accumulating in cells under osmotic stress to maintain cellular volume and function without disrupting normal biochemical processes [1]. This dual functionality makes it particularly valuable for protecting hepatocytes and intestinal epithelial cells against various forms of metabolic stress.

Additional mechanisms contribute to betaine's therapeutic profile. Betaine demonstrates anti-inflammatory properties by inhibiting nuclear factor-κB (NF-κB) activity and NLRP3 inflammasome activation, thereby reducing production of pro-inflammatory cytokines [1]. It also ameliorates sulfur amino acid metabolism against oxidative stress by supporting glutathione synthesis, enhances insulin signaling through increased tyrosine phosphorylation of insulin receptor substrate-1 and activation of Akt, and mitigates endoplasmic reticulum stress and apoptosis [4] [1]. These multifaceted mechanisms collectively explain betaine's beneficial effects in various disease models, particularly those involving metabolic dysfunction, inflammation, and cellular stress.

G cluster_methionine Methionine Cycle Betaine Betaine Osmoprotection Osmoprotection Betaine->Osmoprotection Provides Inflammation Inflammation Betaine->Inflammation Reduces InsulinSignaling InsulinSignaling Betaine->InsulinSignaling Improves OxidativeStress OxidativeStress Betaine->OxidativeStress Decreases BHMT BHMT Betaine->BHMT Substrate Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->BHMT Substrate SAM SAM Methionine->SAM Converts to Methionine->SAM Methylation Methylation SAM->Methylation Enhances BHMT->Methionine Produces

Figure 1: Betaine's Multimodal Mechanisms of Action - This diagram illustrates betaine's dual roles in the methionine cycle as a methyl donor and its direct effects on cellular protection and metabolic regulation

Clinical Applications and Efficacy

This compound has demonstrated significant efficacy in clinical settings, particularly for hepatic disorders. In a double-blind, randomized, placebo-controlled clinical study involving 191 patients with non-alcoholic steatohepatitis (NASH), treatment with this compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) for 8 weeks resulted in a 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly [2]. The treatment also significantly reduced elevated liver transaminases (ALT, AST, and γ-GT) and improved subjective symptoms including discomfort in the abdominal upper right quadrant. Globally, clinicians rated efficacy as "very good" or "good" in 48% of verum-treated patients compared to only 17% in the placebo group, while patient self-assessments mirrored these positive outcomes with 52% reporting "very good" or "good" efficacy versus 34% in the placebo group [2]. These findings demonstrate the substantial therapeutic potential of this compound for fatty liver diseases, which represent a growing global health concern.

Beyond hepatic applications, betaine supplementation shows promise for metabolic disorders. Preclinical studies reveal that betaine improves insulin sensitivity in high-fat diet models, with restoration of insulin signaling through increased tyrosine phosphorylation of insulin receptor substrate-1 and activation of Akt in the liver [4]. Betaine also demonstrates anti-inflammatory effects across various disease models, likely mediated through regulation of sulfur amino acid metabolism, inhibition of NF-κB activity, and suppression of NLRP3 inflammasome activation [1]. Additional research suggests applications for betaine in neurological disorders, cancer prevention, and as an adjunct therapy for metabolic syndrome components. The favorable safety profile of betaine, with mild and transient adverse events reported in clinical trials (10% with verum versus 7% with placebo), further supports its therapeutic potential [2].

Production Methods for Betaine and Derivatives

Natural Extraction from Sugar Beets

The extraction of betaine from natural sources, particularly sugar beets (Beta vulgaris), represents a traditional and commercially established production method. This process leverages the naturally high betaine content in sugar beets, which serves as one of the richest known sources of this valuable compound [5]. The extraction process begins with harvesting and thorough washing of sugar beets to remove dirt, debris, and other field impurities that could compromise product quality or interfere with downstream processing [5]. The cleaned beets are then sliced and crushed to extract the raw beet juice, which contains a complex mixture of betaine, sugars, and other water-soluble components. This juice undergoes a series of processing steps designed primarily for sugar production, where sugar is removed through crystallization processes, leaving behind molasses as a by-product [5]. The molasses, which contains a significantly concentrated amount of betaine (typically 3-12% w/v), serves as the starting material for betaine isolation [6].

The subsequent betaine separation employs specialized techniques such as ion-exchange chromatography or liquid-liquid extraction to isolate betaine from other compounds in the molasses [5]. These separation methods exploit differences in chemical properties such as molecular size, charge, and polarity to achieve selective isolation. Following separation, the betaine undergoes purification processes to remove residual impurities and increase the concentration of the final product. The last steps involve crystallization, drying, and packaging to produce the final betaine product suitable for various applications [5]. This natural extraction method offers the advantage of producing betaine from renewable agricultural resources, though it faces challenges related to seasonal availability of raw materials and potential variability in betaine content depending on beet source and processing conditions.

Synthetic Production Methods

Synthetic production of betaine provides an alternative approach that offers greater consistency and scalability compared to natural extraction. The most common synthetic method involves the chemical reaction between trimethylamine and chloroacetic acid in an aqueous solution [5]. This reaction proceeds through nucleophilic substitution, where trimethylamine attacks the chloroacetic acid molecule, displacing chloride ion and forming the betaine zwitterion. The reaction conditions must be carefully controlled, including parameters such as temperature, concentration, and pH, to optimize yield and minimize formation of unwanted by-products [5] [7]. Following the primary reaction, the resulting betaine undergoes neutralization using a base such as sodium hydroxide to stabilize the compound and achieve the desired pH range [5]. This neutralization step is critical for obtaining the final product with appropriate chemical characteristics.

The purification phase typically employs techniques such as crystallization or distillation to remove reaction by-products and any residual reactants [5]. A patented method describes a specific purification process involving ion-exchange resins to achieve high-purity betaine products [7]. The final steps involve drying and crystallization to produce betaine in the appropriate physical form for commercial use [5]. Synthetic methods can yield various betaine forms including anhydrous betaine and betaine hydrochloride, with the latter being particularly relevant for pharmaceutical applications due to its enhanced stability and solubility characteristics. The synthetic approach offers advantages in terms of production consistency, scalability, and independence from agricultural factors, though it typically involves more complex chemical processing and may have higher energy requirements compared to natural extraction methods.

Table 2: Comparison of Betaine Production Methods

Parameter Natural Extraction Synthetic Production
Raw Materials Sugar beet molasses Trimethylamine, chloroacetic acid
Betaine Content in Source 3-12% in beet molasses Not applicable
Key Process Steps Extraction, sugar crystallization, chromatography Chemical reaction, neutralization, purification
Purity Control Removal of natural impurities Removal of chemical precursors and by-products
Yield Factors Beet variety, extraction efficiency Reaction efficiency, purification recovery
Environmental Considerations Agricultural waste utilization Chemical waste management
Production Scale Limited by agricultural output Highly scalable
Cost Factors Seasonal price fluctuations of raw materials Chemical feedstock prices

Fermentation Production Protocol

Microbial Strain Selection and Culture Conditions

The production of betaine through fermentation requires careful selection of appropriate microbial strains with inherent or engineered capacity for betaine biosynthesis or conversion. While various microorganisms can produce betaine, Escherichia coli and Bacillus coagulans represent two well-characterized platforms for betaine-related fermentation processes [6] [8]. For this compound production specifically, strains may be engineered to express the necessary enzymatic pathways for both betaine synthesis and glucuronate conjugation. E. coli possesses native betaine transport systems (ProP and ProVWX) and can synthesize betaine from choline via the betABIT gene cluster when osmotic stress signals activate these pathways [8]. Bacillus coagulans strains have demonstrated particular efficiency in betaine-enhanced fermentations, especially for production of organic acids like L-lactic acid [6]. The selection of production strains should prioritize osmotolerance, genetic stability, and efficient precursor utilization to ensure robust fermentation performance.

Culture conditions must be optimized to maximize betaine production or utilization in fermentation systems. Standard seed culture preparation involves inoculating cells from maintained slants into rich medium such as GSY (containing glucose, soya peptone, yeast extract, and CaCO₃) and incubating statically at 52°C for 24 hours for thermotolerant strains like B. coagulans H-1 [6]. For the main fermentation, optimal temperatures range from 52°C for Bacillus strains to 30-37°C for E. coli, depending on the specific microorganism and genetic modifications [6] [8]. The pH should be maintained within neutral to slightly acidic range (pH 6.0-7.0) through addition of calcium carbonate or controlled alkali addition, as betaine production can be sensitive to acidic conditions [6]. Proper aeration control is also critical, with some processes requiring static incubation while others benefit from moderate shaking at 150-200 rpm, depending on the oxygen requirements of the specific production strain.

G cluster_fermentation Fermentation Parameters Start Start StrainSelection StrainSelection Start->StrainSelection Initiate InoculumPrep InoculumPrep StrainSelection->InoculumPrep Select production strain Fermentation Fermentation InoculumPrep->Fermentation Transfer to production medium Monitoring Monitoring Fermentation->Monitoring Process control Temperature Temperature Fermentation->Temperature pH pH Fermentation->pH Osmoprotection Osmoprotection Fermentation->Osmoprotection Substrate Substrate Fermentation->Substrate Harvest Harvest Monitoring->Harvest Endpoint determination Purification Purification Harvest->Purification Separation BetaineGlucuronate BetaineGlucuronate Purification->BetaineGlucuronate Isolation

Figure 2: this compound Fermentation Workflow - This diagram outlines the key stages in the fermentation production process, from strain selection to final product purification

Medium Composition and Process Optimization

The formulation of fermentation medium significantly influences betaine production efficiency and overall process economics. A typical production medium for betaine-enhanced fermentation includes carbon sources such as glucose (50-250 g/L) or sucrose from beet molasses, nitrogen sources including both organic (yeast extract, 1-5 g/L) and inorganic components ((NH₄)₂SO₄, 1-5 g/L), and mineral salts providing essential ions including K₂HPO₄, KH₂PO₄, and (NH₄)₂HPO₄ at concentrations ranging from 0.5-1 g/L [6]. For this compound production specifically, precursors including glucuronic acid or its metabolic precursors must be included in the medium or generated through engineered metabolic pathways. The strategic inclusion of osmoprotectants including betaine itself (0.05-2 g/L) can enhance fermentation performance under high-osmolarity conditions typical of production-scale fermentations [6]. When using complex nitrogen sources like corn steep powder (1 g/L), the mineral composition may need adjustment to maintain optimal C:N ratio for balanced growth and metabolite production.

Process optimization represents a critical aspect of establishing economically viable this compound production. Research demonstrates that fed-batch fermentation strategies help maintain optimal osmotic conditions by controlling substrate concentration, thus preventing catabolite repression and osmotic inhibition [6]. The addition of betaine as an osmoprotectant has been shown to enhance lactic acid production by 17.9% in B. coagulans fermentations compared to controls without betaine, primarily through protection of l-LDH activity and support of cell growth under osmotic stress [6]. For E. coli systems, genetic modifications targeting betaine transport systems (deletion of proP and/or proVWX) have significantly improved production of target metabolites like l-threonine, with reported increases of 33.3-40.0% compared to wild-type strains [8]. Alternative approaches utilizing non-food raw materials like beet molasses, which contains both sucrose (30-50% w/v) and natural betaine (3-12% w/v), can improve process economics while maintaining productivity, with one study reporting a 22% increase in productivity through beet molasses co-feeding strategies [6].

Detailed Experimental Protocol for Betaine-Glucuronate Fermentation

Materials and Equipment:

  • Production strain (e.g., engineered E. coli or B. coagulans with enhanced this compound production capacity)
  • GSY medium: 20 g/L glucose, 5 g/L soya peptone, 10 g/L yeast extract, 10 g/L CaCO₃
  • Production medium: 100-250 g/L glucose, 1-5 g/L yeast extract, 1-5 g/L (NH₄)₂SO₄, 0.5-1 g/L K₂HPO₄, 0.5-1 g/L KH₂PO₄, 0.5-1 g/L (NH₄)₂HPO₄, 0.05-0.5 g/L betaine hydrochloride, 125 g/L CaCO₃ (for pH control) [6]
  • Sterile Erlenmeyer flasks or bioreactor systems
  • Sterilization equipment (autoclave)
  • Incubation/shaking incubator
  • Analytical equipment (HPLC, spectrophotometer)

Procedure:

  • Inoculum Preparation: Transfer a loop of cells from a freshly streaked agar plate to a 100-mL Erlenmeyer flask containing 30 mL GSY medium. Incubate statically at 52°C for 24 hours (for thermotolerant strains) or with shaking at 200 rpm at 37°C (for mesophilic strains) until reaching OD₆₀₀ of 1.0-1.5 [6].

  • Medium Preparation and Sterilization: Prepare production medium according to the formulation above. Adjust pH to 6.5-7.0 using NaOH or HCl before sterilization. Sterilize by autoclaving at 115°C for 15 minutes for smaller volumes, ensuring temperature-sensitive components are filter-sterilized separately when necessary [6].

  • Inoculation and Fermentation: Transfer sterile production medium to fermentation vessels and inoculate with prepared seed culture at 25% (v/v) inoculation ratio [6]. For shake flask experiments, use 100-mL Erlenmeyer flasks containing 30 mL medium. Incubate under optimal conditions for the production strain (typically 52°C for B. coagulans or 37°C for E. coli), either statically or with shaking at 150-200 rpm as appropriate for the oxygen requirements of the specific microorganism.

  • Process Monitoring: Monitor fermentation parameters regularly, including:

    • Optical density (OD₆₀₀) for biomass measurement
    • Residual substrate concentration (glucose/sucrose) using DNS method or HPLC
    • Product concentration (this compound) via HPLC
    • pH maintenance through periodic addition of CaCO₃ or automated base addition [6]
  • Harvest and Recovery: Terminate fermentation when product concentration reaches maximum, typically after 24-48 hours depending on the strain and conditions. Separate cells from fermentation broth by centrifugation at 8,000 × g for 10 minutes at 4°C. Collect supernatant for downstream processing and product purification [6].

Analytical Methods and Quality Control

Product Characterization and Quantification

Accurate characterization and quantification of this compound require implementation of robust analytical methods capable of distinguishing the compound from related metabolites and fermentation components. High-performance liquid chromatography (HPLC) represents the primary analytical technique for this compound quantification in complex fermentation matrices. While specific methods for this compound require development and validation, established protocols for betaine analysis provide a foundation, typically utilizing reverse-phase C18 columns with mobile phases consisting of aqueous buffers (e.g., phosphate or acetate buffers) sometimes modified with acetonitrile or methanol [6]. Detection may employ refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or mass spectrometry (MS) for enhanced specificity, with the latter being particularly valuable for distinguishing this compound from its structural analogs [6]. Method validation should establish linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines when intended for pharmaceutical applications.

Supplementary analytical techniques provide additional characterization capabilities for this compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers definitive structural confirmation through identification of characteristic chemical shifts for the trimethylammonium group (δ ~3.2 ppm in ¹H NMR) and the glucuronate moiety [5]. Mass spectrometric analysis using LC-MS or direct injection MS provides molecular weight confirmation and fragmentation patterns characteristic of the this compound structure. For physical characterization, melting point determination assesses compound purity, with pure betaine typically melting at 293°C (decomposition), while this compound may display different thermal behavior due to the glucuronate conjugation [5]. Elemental analysis verifies elemental composition against theoretical values, and optical rotation measurements characterize chiral properties when applicable. These complementary techniques collectively provide a comprehensive analytical profile ensuring proper identification, purity assessment, and quality control of this compound fermentation products.

Quality Assurance and Regulatory Considerations

Implementation of comprehensive quality assurance protocols is essential for producing this compound suitable for pharmaceutical applications. Quality control should include in-process testing at critical manufacturing stages, including raw material qualification, fermentation monitoring, and purification process verification. Established specification limits should encompass parameters such as identity (confirmed by HPLC and NMR), assay/purity (typically ≥95% by HPLC), water content (determined by Karl Fischer titration), residual solvents (by GC according to ICH guidelines), heavy metals (≤10 ppm by ICP-MS), microbial limits (total aerobic microbial count ≤10³ CFU/g, total combined yeasts/molds ≤10² CFU/g, and absence of specified microorganisms), and endotoxin levels (≤5.0 EU/kg for parenteral applications) [9] [7]. Additionally, specific tests for this compound should include glucuronate content verification and related substances profiling to identify and control potential impurities originating from the fermentation process or subsequent chemical modifications.

Regulatory considerations for this compound production require adherence to current Good Manufacturing Practices (cGMP) when intended for pharmaceutical use, with comprehensive documentation covering all aspects of production, testing, and distribution [9]. The regulatory pathway typically involves chemistry, manufacturing, and controls (CMC) information submission to relevant health authorities, with particular attention to demonstration of manufacturing process consistency, product stability, and impurity control. For this compound specifically, regulatory submissions should include scientific rationale for the glucuronate form selection, comparative bioavailability data if making claims about enhanced absorption, and preclinical or clinical data supporting safety and efficacy for intended indications [2]. Environmental regulations governing chemical and fermentation processes also apply, with requirements for proper waste management, especially for synthetic production routes involving chemicals like chloroacetic acid [5] [7]. International standards may vary, necessitating region-specific regulatory strategies for global market access.

Applications and Future Perspectives

Pharmaceutical and Industrial Applications

This compound holds significant promise for pharmaceutical applications, particularly for hepatic and metabolic disorders. Clinical evidence demonstrates its efficacy in reducing hepatic steatosis, improving liver enzyme profiles, and alleviating related symptoms in patients with non-alcoholic steatohepatitis [2]. The glucuronate form may offer enhanced bioavailability or modified pharmacokinetics compared to other betaine salts, potentially improving its therapeutic profile. Beyond liver diseases, betaine shows promise for managing homocystinuria through its homocysteine-reducing effects, and as an adjunct therapy for metabolic syndrome components including insulin resistance and dyslipidemia [4] [1]. Emerging research suggests potential applications in neurological disorders, cancer prevention, and as a cytoprotective agent in chemotherapy, though these areas require further investigation specifically for the glucuronate derivative. The favorable safety profile of betaine, with clinical trials reporting mainly mild and transient adverse events, supports its pharmaceutical development [2].

Industrial applications of betaine fermentation technology extend beyond pharmaceutical sectors. In agriculture and animal nutrition, betaine serves as a feed additive that improves growth performance, enhances nutrient utilization, and provides osmoprotection for livestock, particularly in challenging environmental conditions [9] [5]. The cosmetics industry utilizes betaine as a hydrating agent in skincare and hair care products due to its osmoprotectant properties and compatibility with biological systems [9] [5]. In industrial biotechnology, betaine fermentation processes contribute to production of other valuable compounds including L-lactic acid, L-threonine, and various specialty chemicals, where betaine's osmoprotective functions enhance microbial performance under industrial fermentation conditions [6] [8]. The development of efficient this compound fermentation processes thus has implications across multiple industrial sectors, with potential for technology transfer and process integration to create additional value streams from established production platforms.

Conclusion

The fermentation production of this compound represents a promising approach for obtaining this therapeutically valuable compound with potential advantages in bioavailability and efficacy. This comprehensive protocol details the essential methodologies for successful microbial production, from strain selection and medium optimization to fermentation control and product purification. The integration of systematic process optimization and robust analytical methods enables consistent production of high-quality this compound suitable for pharmaceutical applications. The multifaceted mechanisms of action of betaine—including its roles as a methyl donor, osmoprotectant, and anti-inflammatory agent—support its therapeutic potential for metabolic and liver diseases [3] [4] [1]. As research continues to elucidate the specific advantages of the glucuronate form and refine production bioprocesses, fermentation-derived this compound stands to make significant contributions to pharmaceutical development and industrial biotechnology. Future directions will likely focus on strain engineering for enhanced productivity, process intensification for improved economics, and expanded clinical evaluation to fully establish therapeutic efficacy and optimal applications.

References

Key Factors Influencing Betaine Synthesis Yield

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of betaine and its analogs is primarily regulated by two key aspects: the supply of metabolic precursors and the expression level of key biosynthetic enzymes.

The table below summarizes the main factors and proposed solutions for yield improvement based on current research.

Factor Description Impact on Yield Proposed Solutions / Experimental Levers
Precursor Supply [1] Availability of choline, serine, and glycine for betaine synthesis pathway. Directly limits maximum yield. Exogenous supplementation of precursors (e.g., choline) [1].
Enzyme Expression [1] Level of Choline Monooxygenase (CMO), a key catalytic enzyme. Higher expression correlates with increased betaine accumulation [1]. Genetic engineering to upregulate CMO gene expression [1].
Fermentation Process [2] Fungal fermentation can produce betaine analogs from raw materials. Optimized processes significantly increase yield over time [2]. Use of Aspergillus oryzae; time-course monitoring to optimize harvest timing [2].
Analytical Methods [2] Use of Capillary Electrophoresis Mass Spectrometry (CE-MS) for metabolomics. Accurate measurement is crucial for identifying bottlenecks. Implement CE-MS for time-course tracking of betaine and precursor levels [2].

Experimental Protocol for Yield Monitoring and Improvement

Here is a detailed methodology, adapted from recent studies, to systematically investigate and improve betaine synthesis yields.

1. Protocol for Time-Course Metabolomic Analysis This protocol is useful for tracking the dynamic production of betaine and its precursors during a fermentation or cell culture process [2].

  • Sample Preparation: Lyophilize (freeze-dry) your samples and powder them using a milling machine. Weigh exactly 10 mg of the powder for extraction [2].
  • Metabolite Extraction:
    • Suspend the sample in a solvent mixture of 500 µL methanol (containing internal standards), 500 µL chloroform, and 200 µL Milli-Q water.
    • Vortex thoroughly and then centrifuge at 20,400× g for 3 minutes at 4°C.
    • Transfer the upper aqueous layer and evaporate it using a centrifugal concentrator.
    • Re-dissolve the dried residue in 20 µL Milli-Q water for analysis [2].
  • Instrumental Analysis - CE-MS:
    • Use a Capillary Electrophoresis (CE) system coupled to a Time-of-Flight (TOF) Mass Spectrometer.
    • For cationic analysis (like betaine), use 1 M formic acid as the electrolyte.
    • Set the capillary voltage to 4 kV in positive ion mode.
    • Use sheath liquid delivered at 10 μL/min (50% methanol/water with 0.5 μM reserpine) [2].
  • Data Application: By analyzing samples collected at different time points (e.g., 0h, 12h, 24h, 48h, 72h), you can identify the peak production period for betaine and determine the optimal time to harvest your culture [2].

2. Protocol for Regulating Synthesis via Precursors and Gene Expression This approach helps in directly manipulating the metabolic pathway to enhance yield [1].

  • Precursor Supplementation:
    • To the culture medium, add potential precursors such as choline, serine, or glycine.
    • Note that the effect of precursors may be more pronounced under stress conditions (e.g., salt stress) [1].
  • Optional: Inhibitor Studies:
    • To confirm the metabolic pathway's dependence on specific steps, you can use inhibitors. For example, isonicotinic acid hydrazide inhibits glycine decarboxylase and was shown to suppress betaine accumulation under salt stress [1].
  • Genetic Regulation:
    • The expression of the key enzyme Choline Monooxygenase (CMO) is regulated by its promoter region.
    • A 410 bp fragment upstream of the CMO gene translation start codon has been identified as responsive to salt stress. Genetic engineering focusing on this promoter can be a strategy to enhance CMO expression and betaine yield [1].

Betaine Synthesis Pathway and Analysis Workflow

To better understand the relationships and processes described above, the following diagrams map the core synthesis pathway and the experimental workflow for analysis.

betaine_synthesis Serine_Glycine Precursors: Serine/Glycine [1] Choline Choline [1] Serine_Glycine->Choline Biosynthesis CMO Choline Monooxygenase (CMO) [1] Choline->CMO Substrate for Betaine Betaine [1] CMO->Betaine Oxidation Salt_Stress Salt Stress CMO_Promoter CMO Promoter (-410 bp region) [1] Salt_Stress->CMO_Promoter Activates CMO_Promoter->CMO Upregulates Expression

This diagram illustrates the core pathway for betaine synthesis and its key regulatory points, including precursor inputs and the crucial role of the CMO enzyme.

experimental_workflow Start Culture Setup (e.g., Fungal Fermentation) Sample Time-Course Sampling Start->Sample 0h, 12h, 24h, ... Prep Sample Preparation: Lyophilization & Extraction Sample->Prep Analysis CE-MS Analysis Prep->Analysis Data Metabolomic Data Analysis->Data Decision Identify Optimal Harvest Time Data->Decision Adjust Adjust Process: Precursor Feed Genetic Mods Decision->Adjust If yield is low/suboptimal Adjust->Start Iterate

This diagram outlines the experimental workflow for monitoring and improving betaine synthesis yield through time-course metabolomic analysis and process adjustment.

Important Note on Betaine Glucuronate

The available scientific literature extensively covers the synthesis and regulation of betaine and its known structural analogs like stachydrine and carnitine [2]. The term "this compound" specifically was not found in the searched research.

It is possible this compound falls under the broader category of "betaine structural analogs." The principles of precursor supply, enzyme regulation, and analytical methods described here are universally applicable to metabolic engineering and can serve as a robust starting point for your research.

References

Betaine glucuronate purity optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

Selecting the right analytical method is crucial for accurate purity assessment. The table below compares three techniques suitable for betaine and its related compounds, including betaine glucuronate.

Method Key Features Best For Considerations

| HPLC-ELSD with HILIC Column [1] [2] | - Uses HILIC (Hydrophilic Interaction) column (e.g., Atlantis Silica HILIC) [1]

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (e.g., 80/20 v/v) [1]
  • Evaporative Light Scattering Detection (ELSD) [1] | Primary method for precise quantification of this compound; ideal for non-chromophoric compounds. | ELSD responds uniformly to non-volatile analytes, making it ideal for compounds like betaine that lack a UV chromophore [1]. | | HPLC-CAD with Mixed-Mode Column [2] | - Uses Mixed-Mode column (e.g., Amaze SC) [2]
  • Mobile Phase: Acetonitrile/Water with ion-pairing agents (e.g., 0.15% TFA) [2]
  • Charged Aerosol Detection (CAD) | High-sensitivity analysis and separation of quaternary amines; good alternative to ELSD. | Corona CAD provides uniform response factors [2]. | | HPLC-UV (with Derivatization) [1] | - Requires pre-column derivatization to introduce a UV chromophore [1]
  • Uses reversed-phase or ion-pair chromatography | Situations where ELSD or CAD is unavailable. | Considered complex and less direct due to additional sample processing steps [1]. |

Troubleshooting Guide & FAQs

Here are common issues and solutions related to this compound analysis:

  • Poor Chromatographic Peak Shape or Resolution

    • Cause: Column chemistry mismatch or degraded mobile phase.
    • Solution: Use a HILIC column for optimal separation of highly polar molecules like this compound [1] [2]. For quaternary amines, a mixed-mode cation-exchange column is also effective [2]. Ensure mobile phase is fresh and properly prepared.
  • Low Recovery During Sample Preparation

    • Cause: Loss of analyte during extraction or filtration.
    • Solution: Implement a recovery test by spiking a known amount of this compound standard into your sample matrix. Compare the results from the spiked sample with the standard to calculate the recovery rate and identify losses [1].
  • How do I identify and quantify specific impurities in my sample?

    • Answer: Use reference standards for this compound and its known impurities (e.g., betaine, betaine aldehyde) [3]. By running these standards under the same HPLC conditions, you can identify impurity peaks in your chromatogram and quantify them using a calibrated method [3].
  • My analytical results differ from pharmacopeial standards. What should I do?

    • Answer: Verify your method against the relevant pharmacopeia (e.g., USP). Note that different pharmacopeias may have varying specifications; for example, the Korean Pharmacopoeia requires a higher betaine content in Lycii Fructus than the Chinese Pharmacopoeia [1]. Ensure your method is fully validated for your specific sample matrix [1] [4].

Detailed Experimental Protocol

For reliable results, you can adapt the following validated protocol for the quantification of this compound using HPLC-ELSD.

HPLC-ELSD Protocol for this compound Quantification (Adapted from Lycii Fructus Analysis) [1]

  • Sample Preparation:

    • Weigh 1.0 g of your powdered test material.
    • Add 50 mL of an internal standard (I.S.) solution (e.g., 1000 ppm β-alanine in water) [1].
    • Sonicate the mixture for 60 minutes.
    • Re-weigh and replace any evaporated weight with water.
    • Filter the solution through a 0.21-μm membrane filter before injection [1].
  • Instrumental Conditions:

    • Column: Atlantis Silica HILIC (150 mm x 4.6 mm, 5 μm) [1].
    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 30 mM Ammonium Acetate Buffer (80:20, v/v) [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: ELSD. Set the spray chamber temperature to 30°C and the drift tube temperature to 50°C [1].
    • Injection Volume: 10 μL [1].
  • System Suitability and Calibration:

    • Prepare a series of this compound standard solutions (e.g., 5.0 to 800.0 μg/mL) [1].
    • Construct a calibration curve by plotting the logarithm of the peak area ratio (this compound / I.S.) against the logarithm of the concentration [1].
    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) at signal-to-noise ratios of 3 and 10, respectively [1].

Workflow & Impurity Assessment

The following diagrams outline the core experimental workflow and the logical process for impurity investigation.

start Start Purity Analysis prep Sample Preparation • Sonicate in water with IS • Filter (0.21μm) start->prep hplc HPLC-ELSD Analysis • HILIC Column • ACN/NH4OAc Mobile Phase prep->hplc data Data Acquisition hplc->data calc Purity Calculation • Compare to calibration curve data->calc end Purity Report calc->end

issue Unexpected HPLC Peak spikestd Spike with Impurity Std issue->spikestd ms LC-MS Analysis issue->ms If no standard ident Identify Impurity spikestd->ident ms->ident source Determine Source (Synthesis/Decomposition) ident->source control Implement Process Control source->control

References

Betaine glucuronate reaction time reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Betaine Glucuronate

This compound is a compound formed by the esterification of betaine and glucuronic acid [1]. It has been studied in clinical settings, notably in a product called Ietepar, for its beneficial effects on liver health, such as reducing hepatic steatosis (fatty liver) and improving liver enzyme profiles [2] [3].

The table below summarizes the key information from a relevant clinical study:

Aspect Details
Study Product This compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) [2] [3]
Study Design Double-blind, randomized, placebo-controlled, 8-week trial [2] [3]
Key Efficacy Findings Significantly reduced hepatic steatosis by 25% and hepatomegaly (enlarged liver) by 6%; significantly reduced elevated liver transaminases (ALT, AST, γ-GT) [2] [3]
Safety Profile Adverse events were mild, transient, and did not require treatment discontinuation; incidence was 10% for verum vs. 7% for placebo (no significant difference) [2] [3]

Synthesis Protocol & Potential Optimization Levers

While a direct method for "reaction time reduction" is not specified in the literature, the synthesis pathway itself provides levers for optimization. The primary method involves an esterification reaction between betaine and glucuronic acid [1].

The workflow and key parameters for this synthesis are outlined below:

synthesis_workflow Start Start Reaction Setup Catalyst Choose Catalyst Start->Catalyst Acidic Acidic Catalyst (e.g., Sulfuric Acid) Catalyst->Acidic Traditional Enzymatic Enzymatic Catalyst (e.g., Glucuronosyltransferases) Catalyst->Enzymatic Potentially More Specific SetParams Set Reaction Parameters Acidic->SetParams Enzymatic->SetParams Temp Temperature: 50-70°C SetParams->Temp Solvent Solvent: Polar (e.g., Water, Methanol) SetParams->Solvent Monitor Monitor Reaction Progress (TLC, HPLC, etc.) Temp->Monitor Solvent->Monitor Monitor->SetParams Not Complete End Reaction Complete (Purify via Crystallization/Chromatography) Monitor->End Completion Confirmed

Detailed Methodology & Parameters:

Based on the available data, here are the technical details for the synthesis [1]:

  • Reaction Type: Esterification
  • Catalysts:
    • Acidic Catalysts: Sulfuric acid is mentioned as an example. Its role is to protonate the carboxyl group of glucuronic acid, enhancing its reactivity.
    • Enzymatic Catalysts: Glucuronosyltransferases are noted as a potential alternative, which may offer higher specificity.
  • Temperature: The process is typically conducted at moderate temperatures, ranging from 50 to 70°C.
  • Solvents: Polar solvents, such as water or methanol, are used to dissolve the reactants and facilitate the reaction.
  • Purification: After the reaction, techniques like crystallization or chromatography are employed to purify the final product, this compound.

Troubleshooting Guide & FAQs

This section addresses potential issues during synthesis and experimentation.

Frequently Asked Questions

  • Q1: What are the primary functions of betaine in the body? Betaine serves two critical physiological roles: acting as an osmolyte to protect cells from environmental stress (like high salinity or low water) and as a methyl-group donor in the methionine cycle, which is crucial for liver function and homocysteine regulation [4] [5] [6].

  • Q2: Are there natural sources of betaine? Yes, betaine is widely distributed in nature. Rich dietary sources include seafood (especially marine invertebrates), wheat bran, wheat germ, and spinach [4] [5].

Troubleshooting Common Experimental Issues

Problem Potential Causes Suggested Solutions
Low Reaction Yield Sub-optimal temperature; inefficient catalyst; reactant impurities; incorrect pH. Fine-tune temperature within 50-70°C range; optimize catalyst type and concentration; ensure high purity of starting materials [1].
Extended Reaction Time Inadequate catalysis; temperature too low; low reactant concentration. Increase reaction temperature within safe limits; evaluate more efficient catalysts (e.g., enzymatic); increase reactant concentration where possible [1].
Impurity in Final Product Incomplete purification; side reactions during synthesis. Optimize purification parameters (solvent system for crystallization, gradient for chromatography); consider protecting groups to prevent side reactions [1].

Additional Context: Betaine's Mechanism of Action

Understanding how betaine works can be valuable for drug development researchers. The following diagram illustrates its key metabolic roles, particularly relevant to its observed hepatoprotective effects [4] [6]:

betaine_metabolism Betaine Betaine (Trimethylglycine) Homocysteine Homocysteine (Toxic Metabolite) Betaine->Homocysteine BHMT Enzyme DMG Dimethylglycine (DMG) Betaine->DMG Demethylation Methionine Methionine Homocysteine->Methionine Methylation SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer SAH->Homocysteine

The restoration of the SAM:SAH ratio is a crucial mechanism by which betaine alleviates liver steatosis and injury [4]. It also functions as an osmolyte and has been shown to attenuate oxidative stress, endolasmic reticulum stress, and inflammation [4] [6].

References

Betaine glucuronate catalytic efficiency enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Research Contexts for Betaine & a Related Compound

Compound / Product Research Context / Use Key Findings / Effects Citation
Betaine (Trimethylglycine) Fatty liver model in laying hens Reduced hepatic lipid accumulation; regulated PI3K/AKT/SREBP and CEBPα pathways. [1]
Betaine (Trimethylglycine) Mouse model of insulin resistance & human hepatocytes Improved insulin signaling; increased phosphorylation of IRS1 and Akt. [2]
Betaine (Trimethylglycine) Gut-liver axis regulation Shown to stabilize intestinal barrier integrity and modulate gut microbiota. [3]
Betaine (Trimethylglycine) General anti-inflammatory mechanisms Ameliorates oxidative stress; inhibits NF-κB and NLRP3 inflammasome activation. [4]
Ietepar (contains Betaine Glucuronate) Clinical trial for non-alcoholic steatohepatitis (NASH) in humans Effectively reduced hepatic steatosis, hepatomegaly, and liver transaminase levels. [5] [6]

Experimental Workflow for Studying Betaine's Hepatic Effects

For your research and development purposes, here is a generalized experimental workflow based on the methodologies used in the foundational studies cited above. This diagram outlines the key phases for investigating the effects of a substance like betaine on liver health.

cluster_1 Phase 1: Model Establishment cluster_2 Phase 2: Treatment Intervention cluster_3 Phase 3: Sample Collection & Analysis cluster_4 Phase 4: Data Synthesis & Validation Start Start: Define Research Objective P1 Phase 1: Model Establishment Start->P1 P2 Phase 2: Treatment Intervention P1->P2 M1 Induce condition (e.g., HFD, DXM) P3 Phase 3: Sample Collection & Analysis P2->P3 T1 Administer compound (e.g., 1.25-3g betaine twice daily) P4 Phase 4: Data Synthesis & Validation P3->P4 A1 Physiological Measures (Serum biochemistry, GTT) End End: Conclude Mechanism P4->End D1 Integrate multi-omics data M2 Confirm phenotype (e.g., steatosis, IR) M1->M2 T2 Include control groups T1->T2 A2 Tissue Analysis (H&E staining, Oil Red O) A1->A2 A3 Molecular Assays (Western blot, RT-PCR) A2->A3 A4 Omics Studies (Transcriptomics, Metabolomics) A3->A4 D2 Identify key pathways (e.g., PI3K/AKT, SREBP) D1->D2 D3 Validate in vitro (e.g., Primary hepatocytes) D2->D3

Potential FAQs Based on Available Research

While direct technical FAQs on catalytic efficiency are not possible, here are some common research-oriented questions based on the search results.

  • Q: What are the proposed mechanisms by which betaine improves liver health?

    • A: Research indicates multiple mechanisms, including acting as a methyl group donor in the methionine cycle, regulating lipid metabolism pathways like PI3K/AKT/SREBP, improving insulin signaling by increasing phosphorylation of IRS1 and Akt, and exerting anti-inflammatory and antioxidant effects. [1] [2] [4]
  • Q: What is the evidence for this compound in human clinical trials?

    • A: One double-blind, placebo-controlled study on 191 patients with non-alcoholic steatohepatitis (NASH) found that an 8-week treatment with a product containing This compound, diethanolamine glucuronate, and nicotinamide ascorbate (Ietepar) significantly reduced liver steatosis, hepatomegaly, and liver enzymes (ALT, AST) compared to placebo. [5] [6]
  • Q: What are common in vivo models for studying betaine's effects?

    • A: Studies frequently use:
      • Diet-Induced Models: Mice fed a high-fat diet (42% kcal from fat) to induce insulin resistance and fatty liver. [2]
      • Chemically-Induced Models: Laying hens treated with dexamethasone (DXM) to rapidly induce early-stage fatty liver. [1]
      • In Vitro Validation: Insulin resistance induced in primary human hepatocytes using high glucose media. [2]

References

Betaine glucuronate degradation prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Betaine Glucuronate: Efficacy & Analysis

The table below summarizes key findings from clinical and analytical studies on this compound.

Aspect Key Findings Source / Study Details
Clinical Efficacy Significantly reduced hepatic steatosis (-25%) and hepatomegaly (-6%); improved liver transaminase levels (ALT, AST, γ-GT) vs. placebo. Arzneimittelforschung. 2000 [1]
Typical Betaine Intake Mean dietary intake is ~182 mg/day from grain-based foods, cereals, and vegetables. Research review of 28 observational studies [2]
Analytical Method (HPLC/ELSD) Accurate betaine quantification in complex plant extracts using a HILIC column and isocratic elution (ACN:30mM Ammonium Acetate, 80:20). Quantitative analysis in Lycii Fructus [3]

Experimental Protocol: Quantifying Betaine

For troubleshooting stability, you first need a reliable method to measure betaine content. Here is a validated HPLC-ELSD protocol from the literature [3].

  • 1. Equipment & Reagents

    • HPLC System: With an Evaporative Light Scattering Detector (ELSD).
    • Column: Atlantis HILIC silica column (4.6 × 150 mm, 5 μm, 100 Å).
    • Chemicals: Betaine standard, acetonitrile (HPLC grade), ammonium acetate (analytical grade), purified water.
  • 2. Sample Preparation

    • Weigh 1.0 g of your powdered sample.
    • Add to 50 mL of water containing an internal standard (e.g., 1000 ppm β-alanine).
    • Sonicate the mixture for 60 minutes.
    • Make up for any weight loss after sonication with water and filter through a 0.21-μm membrane.
  • 3. Chromatographic Conditions

    • Mobile Phase: Acetonitrile and 30 mM Ammonium Acetate buffer in a 80:20 (v/v) ratio.
    • Elution: Isocratic.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 μL.
    • ELSD Settings: Spray chamber at 30°C, drift tube at 50°C, gas pressure at 60 psi.
  • 4. Validation & Quantification

    • Calibration: A linear curve (r² > 0.99) is constructed using betaine standard solutions across a range of concentrations (e.g., 5-800 μg/mL).
    • The method demonstrates good precision, accuracy, and recovery, making it suitable for stability testing.

Potential Degradation Pathways & logical workflow

Based on its chemical structure, this compound is susceptible to classic degradation pathways. The following diagram outlines the primary routes and their triggers, which should be the focus of prevention strategies.

G BetaineGlucuronate This compound Hydrolysis Hydrolytic Degradation BetaineGlucuronate->Hydrolysis Pathway 1 Oxidation Oxidative Degradation BetaineGlucuronate->Oxidation Pathway 2 Microbial Microbial Degradation BetaineGlucuronate->Microbial Pathway 3 Prevention Prevention Strategy Hydrolysis->Prevention Control Oxidation->Prevention Control Microbial->Prevention Control Triggers Primary Triggers↑ Temperature / Thermal StressExtreme pH (Acid or Base)Presence of Water Triggers->Hydrolysis OxTriggers Oxidation PromotersReactive Oxygen Species (ROS)↑ Oxygen ExposureLight (hv) / Radical Initiators OxTriggers->Oxidation MicroTriggers Microbial FactorsEnzymatic Activity (β-Glucuronidase)Contamination MicroTriggers->Microbial

(Diagram: The three main degradation pathways for this compound and their controlling factors.)

Frequently Asked Questions

Q1: What are the most critical parameters to control in a liquid formulation of this compound? The most critical parameters are pH and temperature. The molecule is highly susceptible to hydrolysis in both acidic and basic conditions. Storing the solution in a cool, dark place (e.g., 2-8°C) at a neutral pH and using an oxygen-free headspace can significantly slow down both hydrolytic and oxidative degradation.

Q2: Our HPLC analysis shows extra peaks. How can we confirm if this compound has degraded? The appearance of new peaks is a strong indicator of degradation. To confirm:

  • Method Specificity: Ensure your HPLC method (like the HILIC protocol above) can successfully separate betaine from its potential degradation products (e.g., betaine and glucuronic acid).
  • Stability-Indicating Method: Validate that the method can detect and quantify the parent compound accurately in the presence of degradation products. This involves performing forced degradation studies (stressing the sample with heat, acid, base, and oxidants) and confirming the separation.

Q3: Does this compound interact with common excipients in solid dosage forms? While specific data is limited, the glucuronate moiety can form complexes with metal ions. It is advisable to avoid or carefully test excipients that can alter the local pH (e.g., some buffering agents) or those containing reactive metal ions in your stability studies.

Key Troubleshooting Takeaways

  • Stability is Multi-Factorial: Focus on controlling temperature, pH, moisture, and oxygen exposure simultaneously, as these factors often work together to accelerate degradation [3].
  • Validation is Crucial: Any method used to assess stability must itself be validated to be "stability-indicating" to ensure that measured changes truly reflect the degradation of the main compound [3].
  • Consider the Source: When working with natural extracts, remember that the matrix itself can contain enzymes or other compounds that promote degradation, requiring stricter controls [3].

References

Analytical Methods for Betaine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Precise measurement is crucial for stability studies. The following table summarizes a validated HPLC-UV method for betaine quantification in various matrices.

Aspect Specification
Detection Method HPLC with UV detection after derivatization [1]
Derivatizing Agents 2'-naphthacyl triflate or 2-bromo-2'-acetonaphthone [1]
Linearity Up to 1000 μmol/L (R² > 0.997) [1]
Limit of Detection (LOD) 1 μmol/L [1]
Average Recovery 95-101% from food matrices (e.g., wheat flour, spinach) [1]
Precision (CV) Inter- and intra-assay coefficients of variation below 10% [1]

This method's reliability has been confirmed by comparison with LC-MS results, ensuring high accuracy [1].

Betaine Stability: Factors and Handling Guidelines

While explicit stability studies on betaine glucuronate are lacking, the chemical properties of betaine offer strong clues about its vulnerability.

The experimental workflow for a stability study generally follows a systematic process, as shown below:

Start Start: Prepare Betaine Sample Stress Apply Stress Conditions Start->Stress Analyze Analyze Sample Stress->Analyze Compare Compare to Control Analyze->Compare Identify Identify Degradants Compare->Identify End End: Conclude Stability Identify->End

The workflow for a stability study involves applying stress conditions to the sample and analyzing the outcomes to identify degradation products [2].

Key stability-influencing factors and handling guidelines include:

  • pH Sensitivity: Betaine functions as an osmolyte and methyl donor in a physiological pH environment [3] [4] [5]. For this compound, it is critical to establish the optimal pH range where the glucuronate moiety is stable, as glycosidic bonds can be susceptible to both acidic and basic hydrolysis.
  • Temperature: Store betaine and its derivatives in a cool, dry place. For long-term storage, -20°C or -80°C is recommended to preserve the integrity of the glucuronate conjugate.
  • Oxidative Stress: Betaine has known antioxidant properties [3]. However, the glucuronate group may be susceptible to oxidative degradation. It is advisable to use an oxygen-free atmosphere (e.g., under nitrogen) when handling solutions for extended periods and to include antioxidants like BHT or ascorbic acid in formulations if compatibility is confirmed.

Frequently Asked Questions

  • What is the best way to store this compound for long-term stability?

    • For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from moisture, and kept at -20°C or lower. Solutions should be prepared fresh and used immediately. If storage is necessary, freeze at -80°C and avoid repeated freeze-thaw cycles.
  • My this compound peak area is decreasing in HPLC analysis. What could be the cause?

    • A decreasing peak area typically indicates compound degradation. First, rule out analytical instrument error. If the instrument is functioning correctly, the degradation is likely due to exposure to unfavorable conditions. Systematically investigate the pH of the solvent, storage temperature, and exposure to light or oxygen.
  • Are there any known degradation products of this compound I should look for?

    • While not specifically documented for the glucuronate form, the most likely degradation pathway involves the hydrolysis of the glucuronide bond. You should monitor your chromatograms for the appearance of betaine and glucuronic acid.

References

Betaine glucuronate solvent selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Betaine and Conjugates

While data for betaine glucuronate is sparse, methodologies for its parent compound (betaine) and glucuronide analysis provide a starting framework. The tables below summarize techniques from research.

Table 1: HPLC Methods for Betaine Analysis

Method Feature Specification Application & Notes
Compound Betaine (from Lycii Fructus) [1]
Column Atlantis HILIC silica column (4.6 × 150 mm, 5 μm) [1] Hydrophilic Interaction Liquid Chromatography
Mobile Phase Isocratic elution with Acetonitrile / 30mM Ammonium Acetate Buffer (80:20, v/v%) [1] Suitable for polar compounds
Flow Rate 1.0 mL/min [1]
Detection Evaporative Light Scattering Detector (ELSD) [1] Useful for compounds lacking UV chromophores
Detection Parameters Spray chamber: 30°C; Drift tube: 50°C [1]

Table 2: LC-MS/MS Methods for Glucuronide Analysis

Method Feature Specification Application & Notes
Compounds Glucuronides of THC-COOH, oxazepam, lorazepam, temazepam, amitriptyline [2] Psychoactive drugs and metabolites
Enzymatic Hydrolysis Recombinant β-glucuronidase (B-One) [2] Hydrolyzes glucuronide conjugates to free analytes
Hydrolysis Conditions On-column, room temperature, 3 minutes [2] Rapid, efficient method
Column Kinetex XB-C18 (2.1 × 100 mm, 2.6 μm) [2] Reversed-phase chromatography
Mobile Phase Solvent A: 0.1% formic acid & 10mM ammonium formate in water. Solvent B: 0.1% formic acid & 10mM ammonium formate in methanol [2] MS-friendly volatile buffers
Gradient 30% B to 95% B over 4.0 min [2]
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI+) [2] High specificity and sensitivity

Experimental Workflow for Method Development

Based on the gathered information, here is a generalized workflow for developing an analytical method for a compound like this compound. The diagram below outlines the key stages.

Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep Hydrolysis Hydrolysis Optimization (If measuring free betaine) SamplePrep->Hydrolysis ChromSep Chromatographic Separation Hydrolysis->ChromSep Detection Detection & Quantification ChromSep->Detection Validation Method Validation Detection->Validation

Workflow Stage Details
  • Sample Preparation: For tissue or plant material (e.g., Lycii Fructus, Pogostemon cablin), samples are often dried, powdered, and then extracted using solvents like water, methanol, acetonitrile, or ethyl acetate, frequently with the aid of sonication [1] [3]. For biofluids, protein precipitation is a common first step [4].
  • Hydrolysis Optimization (If Required): If your goal is to measure free betaine after deconjugating its glucuronide, enzymatic hydrolysis is highly efficient. A recombinant β-glucuronidase like B-One is effective for various glucuronides and works rapidly at room temperature [2].
  • Chromatographic Separation: The technique depends on the analyte's properties.
    • For polar compounds like betaine: A HILIC column with a mobile phase of acetonitrile and a volatile ammonium acetate or ammonium formate buffer is appropriate [1] [4].
    • For less polar compounds or after derivatization: A reversed-phase C18 column with a water-methanol/acetonitrile gradient is standard [2] [3].
  • Detection and Quantification: Detector choice depends on the analyte and required sensitivity.
    • ELSD: Suitable for compounds like betaine that lack a strong UV chromophore [1].
    • Mass Spectrometry (LC-MS/MS): The gold standard for specificity and sensitivity, especially for complex biological samples. It is crucial for distinguishing betaine glucuronide from other metabolites [5] [4].
  • Method Validation: A robust method requires validation. Parameters include linearity, precision, accuracy, stability, LOD, LOQ, and matrix effects [1] [2] [4].

Troubleshooting Common Issues

  • Poor Chromatographic Peaks: For betaine on HILIC, ensure the mobile phase has adequate buffer concentration (e.g., 30mM ammonium acetate) to maintain peak shape [1]. For glucuronide analysis, using volatile buffers like ammonium formate is compatible with MS detection [2].
  • Low Sensitivity in MS Detection: Ion suppression can occur from the sample matrix. Optimization of sample clean-up and chromatographic separation to separate the analyte from matrix components is key. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects [2] [4].
  • Incomplete Glucuronide Hydrolysis: If hydrolyzing conjugates, ensure optimal enzyme activity. While traditional enzymes require heating, modern recombinant β-glucuronidases can achieve complete hydrolysis at room temperature in just a few minutes directly on the extraction column [2].

Important Gaps and Further Research

  • No Direct Information on this compound: The primary gap is the lack of specific solvent selection or analytical data for This compound itself. The provided information is an extrapolation from betaine and other glucuronated compounds.
  • Clinical Context: One clinical study used an oral formulation of This compound combined with other compounds, but it does not detail the analytical method or solvent used for the formulation [6].

To proceed, I suggest consulting specialized chemical databases for the physicochemical properties of this compound or using standard solvent optimization approaches (e.g., testing solvents of different polarity like water, methanol, acetonitrile, and DMSO) if working with the standard compound.

References

Betaine glucuronate temperature control parameters

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The table below summarizes the directly available information on the storage of betaine glucuronate.

Parameter Specification Source / Context
Chemical Name This compound [1]
CAS Number 32087-68-6 [1] [2]
Molecular Formula C₁₁H₁₉NO₈ [1] [2]
Molecular Weight 293.27 g/mol [1] [2]
Recommended Storage 2-8°C (Refrigerator) [2]
Appearance White crystalline powder (typical) [1]

Synthesis and Stability Considerations

While not direct guidelines for the final product, insights from its synthesis can inform its stability profile. One supplier notes that the esterification process to produce this compound is typically conducted at moderate temperatures ranging from 50 to 70 °C [1]. This suggests that the compound is stable within this temperature range during short-term formation.

Furthermore, the same source indicates that this compound is soluble in water and may be generally stable under normal conditions but could decompose under extreme pH levels or high temperatures [1]. This underscores the importance of controlled storage conditions.

Experimental Protocol: Metabolite Stability Analysis

To systematically determine the stability of this compound under various conditions in your lab, you can adapt a standard metabolomic analysis workflow. The following protocol, based on a study that measured betaine and other metabolites, provides a robust methodology [3].

Start Start: Sample Preparation S1 1. Prepare sample powder (e.g., 10 mg) Start->S1 S2 2. Add methanol, chloroform, water, and internal standards S1->S2 S3 3. Centrifuge (20,400× g, 3 min, 4°C) S2->S3 S4 4. Collect and concentrate upper aqueous layer S3->S4 S5 5. Filter through 3 kDa cutoff filter S4->S5 S6 6. Reconstitute in Milli-Q water for analysis S5->S6 Analyze Analyze via CE-TOF MS S6->Analyze

Methodology Details:

This workflow outlines the sample preparation for Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF MS), a technique suitable for quantifying this compound [3].

  • Sample Preparation: Samples are typically homogenized in a mix of methanol, chloroform, and water. The addition of internal standards (e.g., methionine sulfone) is critical for accurate quantification. The solution is centrifuged to separate phases, and the upper aqueous layer, containing the polar metabolites, is collected [3].
  • Analysis (CE-TOF MS): The prepared sample is analyzed using a CE-TOF MS system. Key instrumental settings from the literature include [3]:
    • Capillary Temperature: Maintained at 20°C.
    • Sample Tray: Cooled to below 4°C.
    • Sheath Liquid: Approximately 50% (v/v) methanol/water delivered at 10 μL/min.
    • Dry Gas (Heater Temperature): 300°C.

Application for Stability Testing: You can use this protocol to test this compound stability by:

  • Creating Samples: Preparing solutions of your this compound standard.
  • Applying Stress Conditions: Exposing these samples to different temperatures (e.g., room temperature, 4°C, -20°C) over various time periods.
  • Quantifying Degradation: Using the CE-TOF MS protocol to measure the concentration of intact this compound remaining after each stress condition, allowing you to determine its stability profile.

Troubleshooting and Key Considerations

  • Stability Under Stress: this compound is noted to be generally stable but may decompose under extreme pH or high temperatures [1]. Designing experiments that avoid these conditions is prudent.
  • Adherence to Storage Guidelines: The primary and most direct guidance is to store the compound at 2-8°C [2]. This should be the default condition for any stock solutions or research samples not in active use.
  • Analytical Method Adaptation: The experimental protocol provided is a template. Parameters like capillary temperature and electrolyte composition may need optimization for this compound specifically, as the original study analyzed a range of metabolites [3].

References

Experimental Protocol: Mapping Betaine Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines how to profile betaine and its metabolites in a laboratory setting using hepatocyte cell cultures, which is fundamental for identifying and quantifying metabolic byproducts.

  • 1. Objective: To quantify the flux of betaine through its primary metabolic pathways and identify resultant metabolites, including potential glucuronide conjugates.
  • 2. Materials:
    • Cell Line: Human hepatoma cell line (e.g., HepG2).
    • Treatment: Betaine dissolved in culture medium. A negative control should use medium only.
    • Sample Collection: Cell culture plates, collection tubes.
    • Analysis: LC-MS/MS system.
  • 3. Procedure:
    • Cell Culture & Treatment: Plate HepG2 cells and allow them to adhere. Treat cells with a range of betaine concentrations (e.g., 0-10 mM) for a defined period (e.g., 24 hours).
    • Sample Preparation: Collect both the cell pellets and the culture medium.
      • Cells: Lyse cells and perform protein precipitation with cold methanol or acetonitrile. Centrifuge to remove debris.
      • Medium: Precipitate proteins directly from the medium.
    • LC-MS/MS Analysis:
      • Chromatography: Use a reverse-phase C18 column. A water/acetonitrile gradient with 0.1% formic acid is typical for separating small, polar molecules like betaine and its metabolites.
      • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for targeted quantification. Key analytes to monitor include:
        • Betaine (Parent ion: 118.1 > Product ion: 59.1)
        • Dimethylglycine (DMG) (104.1 > 58.1)
        • S-adenosylmethionine (SAM) (399.1 > 250.0)
        • S-adenosylhomocysteine (SAH) (385.1 > 136.0)
        • Betaine Glucuronide: This would require method development. Monitor for a neutral loss of 176 Da, characteristic of glucuronide conjugates.
    • Data Analysis: Quantify metabolite levels using standard curves. Compare the abundance of betaine glucuronide across different treatment conditions to identify factors that influence its formation.

The following diagram illustrates the core metabolic pathways of betaine you would be investigating, which is crucial for contextualizing where byproduct formation might occur.

BetaineMetabolism Betaine Core Metabolic Pathways Betaine Betaine Homocysteine Homocysteine Betaine->Homocysteine BHMT Enzyme DMG DMG Betaine->DMG Byproduct Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM MAT Enzyme SAH SAH SAM->SAH Methyl Transfer SAH->Homocysteine SAH Hydrolase

Troubleshooting Guide: Betaine Analysis

This table addresses common challenges when working with and analyzing betaine in experimental settings.

Challenge Possible Cause Suggested Solution
Poor Betaine Uptake Inefficient transport into cells [1]. Use sodium-free buffer to confirm system A transport; verify BGT-1 transporter expression under hyperosmotic stress [1].
High Homocysteine Low BHMT activity; insufficient betaine [1] [2]. Increase betaine concentration; check cellular SAM/SAH ratio as an indicator of methylation status [1].
Instability of Metabolites SAM and SAH are chemically labile [1]. Perform sample prep on ice/4°C; use acidic conditions for protein precipitation to stabilize analytes.
Low MS Signal Poor ionization of polar betaine. Use hydrophilic interaction liquid chromatography (HILIC) for better retention than reverse-phase; use strong positive mode ESI.

FAQs on Betaine Metabolism

What are the primary functions of betaine in the body? Betaine serves two key roles: as a major methyl group donor in the liver's methionine cycle, and as an organic osmolyte that protects cells from environmental stress like dehydration or high salinity [1] [3] [4].

Why is the betaine-mediated reduction of homocysteine important? Elevated homocysteine is a risk factor for cardiovascular and liver diseases. By converting homocysteine to methionine, betaine helps detoxify homocysteine and supports the production of S-adenosylmethionine (SAM), a critical methylating agent for various cellular processes [1] [2].

Which analytical techniques are best for studying betaine metabolism? Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Untargeted metabolomics can discover novel metabolites, while targeted metabolomics provides precise quantification of specific pathway components like betaine, DMG, SAM, and SAH [5] [6].

Suggested Next Steps for Your Research

Since the specific information you requested was not available in the current literature, here are some paths forward:

  • Refine Your Search: Try searching scientific databases with terms like "betaine glucuronidation," "phase II metabolism of betaine," or "betaine conjugate analysis LC-MS."
  • Consult Analytical Standards: Check with chemical suppliers for the commercial availability of "betaine glucuronide" as a standard. Its availability often indicates that a method has been published.
  • Adapt General Protocols: Apply general protocols for isolating and characterizing glucuronide metabolites from other compounds to your work with betaine.

References

Betaine glucuronate process optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Clinical Data

The table below summarizes the core methodology from a key clinical study on betaine glucuronate for liver health. This can serve as a reference for designing efficacy studies.

Parameter Details from Miglio et al. (2000) Clinical Study [1] [2]
Study Design Prospective, randomized, double-blind, parallel-group, placebo-controlled trial.
Participants 191 patients with non-alcoholic steatohepatitis.
Treatment Groups Verum (96 patients) and Placebo (95 patients).
Intervention (Verum) This compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar).
Dosage & Administration One capsule, administered twice daily (b.i.d.), orally for 8 weeks.
Primary Assessments Hepatic steatosis (fat accumulation), hepatomegaly (liver enlargement), discomfort, liver transaminase levels (ALT, AST, γ-GT).
Key Efficacy Findings Verum reduced hepatic steatosis by 25% (p<0.01) and hepatomegaly by 6% (p<0.05). Significant reduction in liver transaminases versus placebo.
Safety Profile Adverse events: 10% (verum) vs. 7% (placebo). Events were mild, transient, and did not require treatment discontinuation.

Mechanism of Action & Signaling Pathways

Betaine's therapeutic effects are believed to work through multiple interconnected biological pathways. The following diagram illustrates its primary mechanisms of action in the liver.

G cluster_osmo Osmoprotection cluster_methyl Methyl Donation & SAAM cluster_meta Metabolic & Anti-inflammatory Effects Betaine Betaine Osmo Protects cells, proteins, and enzymes from osmotic stress Betaine->Osmo BHMT Betaine-Homocysteine Methyltransferase (BHMT) Betaine->BHMT Donates Methyl Group Met Methionine BHMT->Met Catalyzes Hcy Homocysteine Hcy->BHMT Substrate GSH Glutathione (GSH) Hcy->GSH Transsulfuration Pathway SAM S-Adenosylmethionine (SAM) Met->SAM Converted to SAH S-Adenosylhomocysteine (SAH) SAM->SAH Demethylation Inflamm Reduced Inflammation SAM->Inflamm Alters Methylation & Gene Expression SAH->Hcy Hydrolyzed to OxStress Reduced Oxidative Stress GSH->OxStress Insulin Improved Insulin Sensitivity Steatosis Reduced Hepatic Steatosis Insulin->Steatosis ER_Stress Reduced ER Stress ER_Stress->Steatosis OxStress->Inflamm Inflamm->Steatosis

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common technical and research-oriented questions.

Question Evidence-Based Answer & Troubleshooting Tips
What is a clinically effective dosage of this compound? An 8-week regimen of one capsule twice daily of a specific compound (this compound with diethanolamine glucuronate and nicotinamide ascorbate) was effective [1] [2]. For pure betaine (anhydrous), recent pilot studies suggest lower doses (1-8 g/day) may be effective and better tolerated than the 20 g/day used in older trials [3].

| The betaine in our experiments isn't showing efficacy. What could be wrong? | 1. Check the Formulation: Much clinical data is for This compound in combination with other actives (e.g., diethanolamine glucuronate) [2]. Anhydrous betaine alone may have different efficacy. 2. Review the Disease Model: Much data is for liver steatosis/steatohepatitis [4] [1] [3]. Efficacy in other models is less established. 3. Consider Dosage & Timing: Ensure the dosing regimen is appropriate for your model. Higher doses (~20 g/day in humans) showed gastrointestinal side effects, leading to poor compliance and failed trials [3]. | | What are the primary safety concerns with betaine supplementation? | Clinical studies report it is generally safe. The most common adverse effects are mild and transient gastrointestinal symptoms (e.g., nausea, stomach upset) [1] [3]. These are dose-dependent, with higher doses (20 g/day) causing more issues than lower doses (1-8 g/day) [3]. | | How does betaine's mechanism differ from other methyl donors? | Betaine donates a methyl group via the BHMT enzyme, which is distinct from the folate-dependent methionine synthase (MS) pathway [5]. This makes it a crucial alternative pathway for homocysteine remethylation, especially when folate is limited. | | Why isn't this compound more widely developed as a drug? | As a naturally occurring metabolite, betaine faces hurdles for patent protection, reducing pharmaceutical company investment [3]. Earlier clinical trials had design limitations (small size, high dropout, lack of modern biomarkers), which hindered robust conclusions [3]. |

Insights for Future Process Optimization

To guide your research, here are key considerations for optimizing betaine therapy based on recent analyses:

  • Dose Optimization is Critical: The historical focus on high-dose betaine (e.g., 20 g/day) was likely suboptimal, leading to GI side effects and poor compliance. Recent data suggests lower doses (e.g., 2-4 g/day) may offer a better benefit-risk profile and should be the focus of new studies [3].
  • Leverage Modern Biomarkers: Earlier trials relied heavily on liver biopsies. Modern trials can use validated non-invasive biomarkers (e.g., blood-based tests like MASEF score, NIS2+, CK-18, PRO-C3, and imaging) to better quantify treatment response and streamline research [3].
  • Focus on Synergistic Combinations: The positive clinical data for this compound comes from a combination product [2]. Exploring betaine in combination with other agents (e.g., insulin sensitizers, other hepatoprotective compounds) may yield greater efficacy than monotherapy.

References

Analytical Method for Betaine and Its Application to Betaine Glucuronate

Author: Smolecule Technical Support Team. Date: February 2026

While betaine is a well-characterized amino acid, betaine glucuronate is a different molecular entity (C11H19NO8, MW: 293.3) used as a reference standard in analytical research and drug development [1]. The core principles for analyzing betaine can be applied to its glucuronate form, but the method requires careful adaptation and validation for the specific compound.

The table below summarizes a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for betaine, which is a strong starting point [2].

Parameter Specification / Condition
Analytical Technique HPLC with Evaporative Light Scattering Detection (ELSD)
Column Atlantis HILIC Silica Column (4.6 x 150 mm, 5 μm, 100 Å)
Mobile Phase Isocratic elution with Acetonitrile / 30mM Ammonium Acetate Buffer (80:20, v/v%)
Flow Rate 1.0 mL/min
ELSD Conditions Spray Chamber: 30°C; Drift Tube: 50°C; Gas Pressure: 60 psi
Injection Volume 10 μL
Internal Standard (I.S.) β-alanine (1,000 ppm)
Sample Preparation 1.0 g powder sonicated for 60 min in 50 mL H₂O containing I.S. [2]

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during method development and validation.

1. The this compound peak is poorly resolved or has a tailing shape.

  • Potential Cause: The HILIC column is not equilibrated, or the mobile phase pH/ion strength is not optimized for the glucuronate moiety.
  • Troubleshooting Guide:
    • Flush and re-equilibrate the column thoroughly with the mobile phase.
    • Adjust the buffer concentration. The 30mM ammonium acetate is a starting point; try 20-50mM to improve peak shape.
    • Modify the organic ratio. Try a mobile phase between 75:25 and 85:15 (Acetonitrile/Buffer) to alter retention time and resolution.
    • Verify the suitability of the Internal Standard. β-alanine works for betaine [2], but you must confirm it resolves well from this compound and does not co-elute with any impurities.

2. I am getting low detection sensitivity for my compound.

  • Potential Cause: The ELSD settings are not optimized for the higher molecular weight of this compound (293.3 g/mol vs. 117.2 g/mol for betaine).
  • Troubleshooting Guide:
    • Optimize ELSD temperatures. The drift tube temperature of 50°C is a standard setting [2]. You may get better nebulization and evaporation for this compound by increasing this temperature in 5°C increments (e.g., up to 60-70°C), monitoring the signal-to-noise ratio.
    • Consider alternative detection. this compound may be a good candidate for Mass Spectrometry (MS) detection, which offers superior sensitivity and selectivity. You would need to develop appropriate MS source conditions (e.g., ESI in positive mode) and MRM transitions.

3. How do I validate my analytical method for this compound? While direct data for this compound is unavailable, you should follow regulatory guidelines (e.g., ICH) and validate the key parameters listed below, using the betaine method as a reference [2] [3].

Validation Parameter Experimental Approach & Acceptance Criteria
Linearity & Range Prepare a minimum of 5 concentrations. A correlation coefficient (R²) of ≥ 0.990 is typically required [2] [3].
Precision Measure repeatability (intra-day) and intermediate precision (inter-day). Results should have a Coefficient of Variation (CV) of < 5% for retention time and < 10-15% for peak area [2].
Accuracy (Recovery) Spike known amounts of this compound into a sample matrix. Recovery should be within 90-110% [2].
Specificity The method must distinguish this compound from other sample components, impurities, and degradation products.
LOD/LOQ Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) at signal-to-noise ratios of about 3:1 and 10:1, respectively [2].
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to ensure the method remains reliable.

Experimental Workflow for Method Development

The following diagram outlines the key stages of developing and validating your analytical method.

Start Start Method Development Step1 1. Sample Preparation • Define extraction solvent (e.g., water/methanol) • Determine sonication/time conditions • Select and validate Internal Standard Start->Step1 Step2 2. Chromatographic Separation • Select HILIC column • Optimize mobile phase (buffer conc., organic ratio) • Establish gradient or isocratic elution Step1->Step2 Step3 3. Detection Optimization • Optimize ELSD (temp, gas pressure) • OR develop MS/MS parameters (MRM transitions) Step2->Step3 Step4 4. Method Validation • Execute validation tests per ICH guidelines (Refer to Validation Parameter table) Step3->Step4 End Validated Analytical Method Step4->End

Important Considerations for this compound

  • Analyte Differences: this compound is a larger, more complex molecule with a glucuronic acid group. This will affect its polarity, solubility, and fragmentation pattern in MS compared to betaine. Your method must account for this.
  • Stability: this compound may have different chemical and solution stability than betaine. Conduct forced degradation studies (under acid, base, oxidative, thermal, and photolytic stress) to validate the stability-indicating power of your method.
  • Reference Standards: Source a well-characterized this compound reference standard (CAS 32087-68-6) for accurate method development and validation [1].

References

Betaine glucuronate vs betaine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Evidence Comparison

Feature Betaine Glucuronate Standard Betaine (Trimethylglycine)
Key Supporting Studies One 2000 clinical trial in NASH [1] Multiple animal studies & human trials (e.g., 2024 mouse model, 2025 human pilot study) [2] [3]
Reported Efficacy Reduced hepatic steatosis by 25%, improved liver enzymes & hepatomegaly after 8 weeks [1] Improves whole-body insulin resistance, reduces hepatic steatosis, activates insulin signaling, lowers liver injury markers (ALT) [2] [3]
Level of Evidence Single, older clinical trial (as a combination product) Extensive, with consistent findings across in vitro, in vivo, and clinical research [2] [4] [3]
Mechanistic Data Limited; precise mechanism not detailed in available study [1] Extensive. Acts as methyl donor, improves insulin signaling (p-IRS1, p-Akt), regulates gut-liver axis, acts as an osmolyte [2] [5] [4]

Detailed Experimental Protocols

To assess the quality of the supporting data, here are the methodologies from the key experiments cited.

This compound Clinical Trial

This is the primary source of efficacy data for this compound [1].

  • Design: A double-blind, randomized, placebo-controlled, parallel-group study.
  • Participants: 191 patients with non-alcoholic steatohepatitis (NASH).
  • Intervention: One group received capsules containing this compound combined with diethanolamine glucuronate and nicotinamide ascorbate ("Ietepar") twice daily for 8 weeks. The other group received a placebo.
  • Outcomes Measured:
    • Primary: Hepatic steatosis and hepatomegaly, assessed pre- and post-treatment.
    • Secondary: Liver transaminases (ALT, AST, γ-GT), patient and doctor global efficacy ratings, and adverse events.
Standard Betaine Preclinical & Clinical Studies

The evidence for standard betaine is built upon detailed mechanistic and interventional studies.

  • In Vivo Model (Mouse): A 2024 study fed C57BL/6J mice a high-fat diet (42% calories from fat) for 14 weeks, with or without 1% betaine-HCl in drinking water. Insulin signaling was assessed by injecting insulin before euthanasia and analyzing liver tissue via western blot for key pathway proteins like phosphorylated IRS-1 and Akt [2].
  • In Vitro Model: Primary human hepatocytes were made insulin-resistant by incubation in high glucose (30 mM) media. Cells were then treated with various betaine concentrations (0.625-20 mM) for 24 hours, stimulated with insulin, and harvested to analyze insulin signaling pathway activation [2].
  • Human Pilot Studies: Recent 2025 pilot studies investigated lower doses of anhydrous betaine (1g, 2g, 4g, 8g daily) in patients with MASLD over 12-24 weeks. Key outcomes included changes in ALT and non-invasive biomarkers like MASEF score, CK-18, and PRO-C3 [3].

Mechanisms of Action: Standard Betaine

The therapeutic effects of standard betaine are attributed to several well-defined biological roles. The diagram below illustrates its multi-faceted action in ameliorating liver disease.

G cluster_osmolyte Osmolyte Function cluster_methyl Methyl Donor Function Betaine Betaine Osmotic Maintains Cellular Hydration Betaine->Osmotic Hcy Lowers Homocysteine Betaine->Hcy Microbiome Modulates Gut Microbiota Betaine->Microbiome Protein Stabilizes Protein Structure Steatosis Steatosis Osmotic->Steatosis Reduces Injury Injury Protein->Injury Reduces SAM Restores SAM:SAH Ratio Stress Stress Hcy->Stress Reduces Oxidative PC Promotes Phosphatidylcholine Synthesis SAM->Steatosis Reduces PC->Steatosis Reduces subcluster subcluster cluster_gut cluster_gut Barrier Strengthens Intestinal Barrier Inflammation Inflammation Barrier->Inflammation Reduces

This diagram summarizes the multi-targeted mechanisms by which standard betaine improves liver health.

A core mechanism is its role in enhancing hepatic insulin signaling, a pathway critically impaired in metabolic liver disease. The following chart details this specific action.

G cluster_IR Insulin Resistance State cluster_Betaine Betaine Intervention Betaine Betaine B_IRS1 ↑ Tyrosine Phosphorylation of IRS-1 Betaine->B_IRS1  Normalizes Ins Insulin Stimulus IR_IRS1 Reduced Tyrosine Phosphorylation of IRS-1 Ins->IR_IRS1 IR_Akt Reduced Activation (Phosphorylation) of Akt IR_IRS1->IR_Akt IR_Glycogen Low Hepatic Glycogen IR_Akt->IR_Glycogen B_Akt ↑ Phosphorylation & Activation of Akt B_IRS1->B_Akt B_Glycogen ↑ Hepatic Glycogen Content B_Akt->B_Glycogen

This diagram illustrates how betaine counteracts impaired insulin signaling in the liver [2].


Conclusion for Researchers

  • This compound: Has a limited and dated evidence base. Its efficacy was demonstrated only in one combination product, and its specific mechanistic profile is not well-defined [1].
  • Standard Betaine (Trimethylglycine): Presents a compelling and well-characterized profile. It has extensive preclinical data, emerging positive clinical results with lower doses, and a clear, multi-faceted mechanism of action relevant to metabolic liver disease [2] [5] [4].

Therefore, while this compound shows historical promise, standard betaine is currently the more viable candidate for further research and development based on the depth and quality of available scientific data.

References

Betaine glucuronate structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Betaine Glucuronate

A double-blind, randomized, placebo-controlled clinical study investigated the efficacy of a compound containing this compound (Ietepar) in patients with non-alcoholic steatohepatitis (NASH) [1].

  • Treatment Regimen: Patients were treated for 8 weeks with either the verum (96 patients) or a placebo (95 patients).
  • Key Outcomes: The study reported that the verum treatment was significantly more effective than the placebo.
  • Efficacy Metrics: The treatment was rated as "very good" or "good" by 48% of physicians for the verum group compared to 17% for the placebo group. Patient self-rating was 52% for verum versus 34% for placebo [1].
  • Safety Profile: Adverse events were recorded in 10% of the verum group and 7% of the placebo group, with no significant difference. All reported events were mild and transient [1].

This study provides clinical outcomes but does not delve into the structural or mechanistic SAR data you requested.

Betaine versus Pharmaceutical Alternatives

For context, the table below compares general information for betaine (the active component) with two prescription medications for related conditions. This is not a performance comparison based on shared clinical endpoints.

Drug Primary Indications Drug Class Dosage Form(s) Half-life
Betaine Homocystinuria, Nonalcoholic Steatohepatitis (as a supplement) [2] Methyl donor Oral powder [2] N/A [2]
Rezdiffra (resmetirom) Nonalcoholic Steatohepatitis (NASH) [2] Thyroid hormone receptor-beta agonist [3] Oral tablet [2] 4.5 hours [2]
Wegovy (semaglutide) Weight Loss, Cardiovascular Risk Reduction, NASH [2] GLP-1 receptor agonist Subcutaneous solution [2] 168 hours [2]

Proposed Experimental Pathways for SAR Studies

Since direct data on this compound's SAR is unavailable, the following are experimentally backed mechanisms for how betaine, in general, exerts its hepatoprotective effects. These pathways represent potential angles for the SAR studies you are seeking.

The diagram below illustrates the two primary mechanisms through which betaine is known to act in the liver, based on scientific literature [4]. Investigating how the glucuronate moiety in this compound influences these pathways would be a core objective of SAR studies.

G Betaine Betaine Pathway1 Methyl Donor Pathway Betaine->Pathway1  Substrate for BHMT Enzyme Pathway2 Chemical Chaperone &\nOsmoprotectant Pathway Betaine->Pathway2  Cellular Accumulation Sub1 Homocysteine Pathway1->Sub1  Consumption Sub4 Hepatic ER Stress Pathway2->Sub4  Reduces Sub5 Insulin Signaling Pathway2->Sub5  Enhances Sub2 Methionine Sub1->Sub2  Conversion Sub3 SAM Sub2->Sub3  Synthesis Outcome1 ↓ Liver Fat (Steatosis) ↓ Plasma Homocysteine Improved Lipid Metabolism Sub3->Outcome1  Promotes Outcome2 Improved Hepatic Insulin Sensitivity ↓ Apoptosis & Liver Injury ↓ Oxidative Stress Sub4->Outcome2  Leads to Sub5->Outcome2  Leads to

Associated Experimental Methodologies:

  • Investigating Methyl Donor Activity: A common method to study this pathway involves analyzing the conversion of homocysteine to methionine. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique used to quantify changes in homocysteine, methionine, and S-adenosylmethionine (SAM) levels in liver tissues or plasma from animal models (e.g., mice fed a high-fat diet) or in primary human hepatocyte cultures treated with betaine [5] [4]. Activity of the betaine-homocysteine methyltransferase (BHMT) enzyme can also be assayed.
  • Investigating Insulin-Sensitizing Effects: The effect of betaine on insulin signaling can be assessed in vivo through intraperitoneal insulin tolerance tests in animal models. In vitro, insulin-resistant primary human hepatocytes can be treated with betaine. Activation of the insulin signaling pathway is then measured by Western blot analysis to detect phosphorylation levels of key proteins like insulin receptor substrate-1 (IRS1) and Akt [5].

Suggestions for Further Research

To build a comprehensive comparison guide for a research audience, I suggest you explore the following avenues:

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys, which are designed for chemical and pharmacological literature. Search specifically for "this compound" and related terms like "Ietepar."
  • Investigate Patents: Search patent databases (e.g., USPTO, WIPO, Espacenet) for the original patent on this compound (Ietepar). Pharmaceutical patents often contain detailed synthetic routes and early structural-activity data.
  • Consult General Betaine Reviews: While not specific to the glucuronate form, detailed review articles on betaine's role in inflammation and liver disease can provide a strong foundational understanding of its pharmacology and potential molecular targets, which can inform hypotheses about its derivative [4] [3].

References

Clinical Study on a Betaine Glucuronate Compound

Author: Smolecule Technical Support Team. Date: February 2026

A double-blind, randomized clinical trial investigated the efficacy and safety of an oral preparation containing betaine glucuronate combined with diethanolamine glucuronate and nicotinamide ascorbate (sold under the name Ietepar) for non-alcoholic steatohepatitis (NASH) [1].

The table below summarizes the key efficacy and safety data from this study:

Parameter This compound Compound (96 patients) Placebo (95 patients) P-value of Difference
Hepatic Steatosis Reduction 25% reduction No significant reduction < 0.01
Hepatomegaly Reduction 6% reduction No significant reduction < 0.05
Doctor's Global Efficacy Rating ("Very Good/Good") 48% of patients 17% of patients ( 9 \times 10^{-6} )
Patient's Global Efficacy Rating ("Very Good/Good") 52% of patients 34% of patients 0.017
Adverse Events Rate 10% of patients 7% of patients Not Significant

Experimental Protocol Summary [1]:

  • Design: Double-blind, randomized, parallel-group, placebo-controlled prospective study.
  • Duration: 8 weeks.
  • Participants: 191 patients with non-alcoholic steatohepatitis.
  • Dosage: Administered twice daily (b.i.d.) orally.
  • Primary Measurements: Reduction in hepatic steatosis and hepatomegaly, global efficacy ratings by doctors and patients, and monitoring of liver transaminase levels (ALT, AST, gamma-GT).
  • Safety Monitoring: Recorded adverse events, which were noted to be mild, transient, and not requiring treatment discontinuation.

Broader Context of Betaine's Mechanism of Action

It's important to note that the clinical study tested a multi-component product, not this compound alone. General betaine (trimethylglycine) is known to function through two primary mechanisms, which might provide context for its derivatives:

  • Methyl Group Donor: Betaine participates in the methionine cycle, donating a methyl group to convert homocysteine to methionine. This is crucial for liver function and various methylation reactions in the body [2].
  • Osmoprotectant: Betaine helps protect cells from osmotic stress, stabilizing protein structures and preventing cell shrinkage, particularly in organs like the kidneys and liver [2].

The diagram below illustrates the key metabolic role of betaine:

G Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG DMG Betaine->DMG BHMT Homocysteine Homocysteine Betaine->Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation SAM SAM Methionine->SAM MAT SAM->Homocysteine After Methyl transfer

References

Betaine's Core Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Betaine primarily functions as a methyl group donor and an organic osmolyte [1]. The table below summarizes its key biological activities and the supporting experimental evidence.

Biological Activity Mechanism of Action Experimental Evidence / Key Findings
Methyl Donor Remethylates homocysteine to methionine in the liver, catalyzed by Betaine-Homocysteine Methyltransferase (BHMT) [2] [1]. Prevents hypomethylation, lowers plasma homocysteine, corrects fatty liver, and maintains hepatic S-adenosylmethionine (SAM) levels [3] [1].
Osmoregulation Accumulates in cells under stress to protect proteins and enzymes without disrupting function [3] [1]. Protects renal cells, intestinal epithelium, and Kupffer cells from environmental stress like high salinity or urea [1].
Gut-Liver Axis Regulation Maintains intestinal barrier integrity; increases villus height/crypt depth; modulates gut microbiota [2]. Preals translocation of gut microbes and toxins to the liver, reducing hepatic inflammation in ALD and MASLD models [2].
Insulin Sensitization Enhances insulin signaling in the liver; increases tyrosine phosphorylation of IRS1 and Akt activation [4]. Improved whole-body insulin resistance and reduced liver injury in high-fat diet mice; reversed insulin resistance in primary human hepatocytes [4].
Lipid Metabolism Regulation Downregulates key lipogenic genes (e.g., ACC, FAS, SCD1); influences PI3K/AKT/SREBP pathway [5]. Reduced hepatic cholesterol and triglyceride accumulation in dexamethasone-induced fatty liver model in laying hens [5].

Detailed Experimental Models and Protocols

To help you evaluate the quality of this evidence, here are the methodologies from key studies on betaine.

High-Fat Diet Mouse Model of Insulin Resistance and Fatty Liver [4]
  • Objective: To investigate the mechanisms by which betaine improves hepatic insulin signaling.
  • Protocol:
    • Animals: C57BL/6J mice.
    • Groups: Fed standard diet (SF), SF with betaine (SFB), high-fat diet (HF), or HF with betaine (HFB) for 14 weeks. A separate "treatment" group received betaine after 14 weeks on HF diet.
    • Betaine Administration: 1% (wt/vol) betaine hydrochloride in drinking water, ad libitum.
    • Key Analyses:
      • Glucose Tolerance Test (GTT): Performed after overnight fast.
      • Insulin Signaling Assessment: Mice injected with insulin before euthanasia; liver samples analyzed by western blot for phosphorylation of IRS1 and Akt.
      • Histology: Liver sections stained with H&E for pathology scoring.
Dexamethasone-Induced Fatty Liver in Laying Hens [5]
  • Objective: To explore the protective effect and mechanism of betaine on early fatty liver syndrome (FLS).
  • Protocol:
    • Animals: Hy-Line Brown laying hens.
    • Groups: Control (basal diet), FLS model (dexamethasone injection + basal diet), Betaine (dexamethasone injection + basal diet with 8 g/kg betaine).
    • Model Induction: Subcutaneous dexamethasone injection (4.50 mg/kg body weight) for 7 days.
    • Key Analyses:
      • Serum Biochemistry: Measured AST, TBIL, TBA, TC, etc.
      • Hepatic Lipid Analysis: Measured TC and TG content in liver tissue.
      • Transcriptomics & Metabolomics: RNA sequencing and serum metabolomics to identify differentially expressed genes and metabolites.
      • Western Blot: Analyzed PI3K/AKT/SREBP and CEBPα pathways.
In Vitro Model Using Primary Human Hepatocytes [4]
  • Objective: To assess the direct effect of betaine on insulin signaling in human liver cells.
  • Protocol:
    • Cells: Primary human hepatocytes.
    • Induction of Insulin Resistance: Incubation in high glucose (30 mM) medium for 24 hours.
    • Betaine Treatment: Co-incubation with betaine at concentrations from 0.625 mM to 20 mM.
    • Stimulation & Analysis: Cells stimulated with 10 nM insulin for 10 minutes. Activation of insulin signaling proteins (IRS1, Akt) assessed by immunoblotting.

Visualizing Betaine's Key Signaling Pathways

The following diagram illustrates the primary molecular pathways through which betaine exerts its hepatoprotective and metabolic effects.

G cluster_methyl Methyl Donor Function cluster_insulin Insulin Sensitization cluster_osmo Osmoregulation & Gut Health Betaine Betaine BHMT BHMT Enzyme Betaine->BHMT Substrate IRS1 IRS-1 (Tyrosine Phosphorylation) Betaine->IRS1 Enhances Cell_Prot Cell & Protein Stabilization Betaine->Cell_Prot Gut_Barrier ↑ Intestinal Barrier Integrity Betaine->Gut_Barrier Microbiome Modulates Gut Microbiota Betaine->Microbiome Hcy Homocysteine (Hcy) BHMT->Hcy Consumes Met Methionine (Met) Hcy->Met Conversion SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer DNA_Prot DNA/Protein Methylation SAM->DNA_Prot Lipid_Metab Normal Lipid Metabolism SAM->Lipid_Metab SAH->Hcy Recycling Hepatic_Steatosis ↓ Hepatic Steatosis (Fatty Liver) Lipid_Metab->Hepatic_Steatosis Prevents IR Insulin Receptor IR->IRS1 Akt Akt (Activation) IRS1->Akt Glycogen ↑ Hepatic Glycogen Synthesis Akt->Glycogen Gluc_Homeo Improved Glucose Homeostasis Akt->Gluc_Homeo Osmotic_Stress Osmotic/Environmental Stress Osmotic_Stress->Betaine Induces Accumulation Hepatic_Inflammation ↓ Hepatic Inflammation Gut_Barrier->Hepatic_Inflammation Reduces

Interpretation and Research Considerations

  • Direct comparative data for betaine glucuronate is unavailable in the searched literature. The strong evidence presented here is for betaine (trimethylglycine).
  • The glucuronate moiety in this compound may influence its absorption, distribution, or conversion in the body compared to standard betaine. Research on glucuronate forms of other compounds suggests potential differences in bioavailability and targeted action.
  • For your drug development purposes, it would be prudent to consider betaine as a well-characterized benchmark.
  • Future research should include direct head-to-head experiments comparing betaine and this compound in relevant disease models to establish the specific advantages, if any, of the glucuronated form.

References

Betaine glucuronate therapeutic efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Known Therapeutic Mechanisms of Betaine

The table below summarizes the key mechanisms of action for betaine, as established in scientific research. This data can provide a foundational comparison for any experimental work you undertake on betaine glucuronate.

Mechanism of Action Biological Effect Experimental Evidence/Model
Methyl Group Donation [1] [2] Remethylates homocysteine to methionine, maintaining cellular SAM:SAH ratios; crucial for liver health and gene regulation. Animal models (rats, mice) of alcohol-associated and metabolic-associated liver disease; in vitro hepatocyte studies [1] [2].
Osmoregulation [2] Stabilizes protein structure and function, protects cells from osmotic stress. Studies on Kupffer cells, red blood cell membrane ATPases, and intestinal epithelium in poultry [2].
Gut-Liver Axis Regulation [1] Modulates gut microbiota, strengthens intestinal barrier, reduces liver inflammation. Animal studies demonstrating increased villus height, crypt depth, and preservation of tight junction proteins [1].
Anti-inflammatory & Antioxidant [2] Attenuates oxidative stress, endoplasmic reticulum stress, and inflammation. Various in vivo and in vitro models showing reduction in markers of stress and inflammation [2].

Example Experimental Protocols for Betaine

While specific protocols for this compound are not available, the methodologies used to validate regular betaine's efficacy can be adapted. The flowchart outlines a general workflow for therapeutic efficacy testing.

cluster_in_vitro In Vitro Protocol cluster_in_vivo Preclinical In Vivo Protocol Start Start: Define Hypothesis M1 In Vitro Studies Start->M1 M2 Preclinical In Vivo Studies M1->M2 M3 Mechanism Investigation M2->M3 End Data Synthesis & Validation M3->End A1 Cell Culture (Hepatocytes, enterocytes) A2 Treatment Groups: Control, Betaine, Test Compound A1->A2 A3 Assay Endpoints: Viability, Lipid Accumulation Inflammatory Markers A2->A3 B1 Animal Model (e.g., MASLD/ALD rodent model) B2 Administration (Oral dosing in diet/water) B1->B2 B3 Tissue Collection & Analysis (Liver, gut, blood) B2->B3

Based on the literature for betaine, here are detailed methodologies for key experiments:

  • In Vitro Lipid Accumulation Assay: Treat cultured hepatocytes (e.g., HepG2 cells) with a fatty acid cocktail (e.g., palmitic/oleic acid) to induce steatosis. Co-treat with your this compound compound across a range of concentrations. After 24-48 hours, fix cells and stain with Oil Red O to quantify lipid accumulation. Measure triglycerides and assess key lipogenic gene expression (e.g., SREBP-1c, FAS) via RT-qPCR [1] [2].

  • In Vivo Efficacy in Liver Disease Models: Use a rodent model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) fed a high-fat, high-cholesterol, or methionine-choline-deficient (MCD) diet. Administer this compound via drinking water or diet for 8-12 weeks. At endpoint, analyze blood plasma for liver enzymes (ALT, AST), measure hepatic triglyceride content, and perform histology on liver sections (H&E and Sirius Red staining) to score steatosis and fibrosis [1] [2].

  • Gut Permeability and Microbiota Analysis: In an animal model, assess gut barrier function by administering a fluorescent or sugar probe (e.g., FITC-dextran) by gavage and measuring its appearance in the blood. Collect intestinal tissue for immunohistochemistry of tight junction proteins (e.g., ZO-1, occludin). Collect cecal or fecal content for 16S rRNA sequencing to analyze changes in gut microbiota composition [1].

References

Betaine glucuronate liver protection mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Liver Protection

While betaine glucuronate is a specific salt of betaine, the documented hepatoprotective mechanisms are generally ascribed to betaine's biological roles. The primary mechanisms identified in preclinical and some clinical studies are summarized in the table below.

Table 1: Core Liver Protection Mechanisms of Betaine

Mechanism of Action Biological Effect Experimental Evidence
Methyl Donor Function [1] [2] Remethylates homocysteine to methionine, restoring the S-adenosylmethionine (SAM)/S-adenosylhomocysteine (SAH) ratio. This is crucial for hepatic methylation reactions and phosphatidylcholine synthesis, facilitating very-low-density lipoprotein (VLDL) export from the liver [3]. Improved serum homocysteine levels and liver histology in animal models of ALD and NAFLD [4] [5].
Improvement of Insulin Signaling [6] [5] Reverses hepatic insulin resistance by increasing tyrosine phosphorylation of insulin receptor substrate-1 (IRS1) and activation of downstream Akt and GSK3β pathways, improving glucose metabolism and reducing de novo lipogenesis. Demonstrated in C57BL mice fed a high-fat diet and in insulin-resistant human hepatocytes [6] [5].
Anti-inflammatory & Anti-fibrotic Effects [4] Suppresses the HMGB1/TLR4/NF-κB signaling pathway, a key driver of inflammation and liver injury. Also modulates cytokine production (e.g., TNF-α, IL-6) [7]. Observed in rat models of high-fat-diet-induced liver injury; betaine administration reduced hepatic inflammation and necrosis scores [4].
Gut-Liver Axis Regulation [1] [8] Maintains intestinal barrier integrity, increases villus height, and modulates gut microbiota, reducing the translocation of microbial products to the liver and subsequent inflammation. Identified as a key protective pathway in reviews of ALD and MASLD, though this is less directly documented in this compound-specific trials [1] [8].

Comparative Performance Data

The following table synthesizes quantitative data from key animal and human studies. Note that the lone clinical trial for "this compound" used a multi-component product.

Table 2: Summary of Experimental Data from Key Studies

Study Model / Type Treatment Key Efficacy Findings Reference

| Human Clinical Trial (N=191) Double-blind, placebo-controlled [9] | This compound Combination 8 weeks | -25% hepatic steatosis (p<0.01 vs. placebo); Significant reduction in ALT, AST, γ-GT; 48% of patients rated global efficacy as "very good/good" by doctors (vs. 17% placebo). | Miglio et al., 2000 | | Mouse Model (C57BL) High-Fat Diet (42% fat) [5] | Betaine 14 weeks (prevention) | Restored liver/serum betaine levels; Improved glucose tolerance; Reduced hepatic steatosis and ALT; Increased p-IRS1 and p-Akt in liver. | Kathirvel et al., 2024 | | Rat Model High-Fat Diet [4] | Betaine 400 mg/kg/day, 4 weeks | Significantly lowered ALT, AST, TC, TG, LDL-C; Reduced hepatic TG and TC content; Downregulated HMGB1/TLR4/NF-κB mRNA and protein. | Wang et al., 2013 | | Human Pilot Study (N=35) Open-label, biopsy-confirmed MASH [3] | Betaine Anhydrous | Improvement or normalization in aminotransferases, steatosis, inflammation, and fibrosis (p<0.05 for all) in the majority of patients. | Abdelmalek et al. (cited in editorial) |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.

1. Protocol: High-Fat Diet Mouse Model (Prevention Study) [5]

  • Animal Model: 4-week-old male C57BL/6J mice.
  • Diets: Groups were fed either a standard diet (SF, 9% fat) or a high-fat diet (HF, 42% fat) for 14 weeks.
  • Treatment: 1% (wt/vol) betaine hydrochloride was provided ad libitum in drinking water to the treatment group (HFB) for the entire 14 weeks. A control group received the HF diet without betaine.
  • Key Assessments:
    • Glucose Tolerance Test (GTT): Performed after overnight fasting one week before euthanasia.
    • Insulin Signaling: Mice were fasted overnight and injected with 0.75 U/kg insulin intraperitoneally 15 minutes before euthanasia. Liver protein extracts were analyzed by Western blot for p-IRS1, p-Akt, etc.
    • Histology: Liver sections were stained with H&E and scored for steatosis, inflammation, and necrosis by a blinded pathologist.
    • Biochemistry: Serum ALT, glucose, insulin, and liver triglycerides were measured.

2. Protocol: Human Clinical Trial on this compound Combination [9]

  • Study Design: Double-blind, randomized, parallel-group, placebo-controlled prospective study.
  • Participants: 191 patients with non-alcoholic steatohepatitis.
  • Intervention: The verum group received capsules containing This compound combined with diethanolamine glucuronate and nicotinamide ascorbate, twice daily for 8 weeks. The control group received a placebo.
  • Primary Endpoints: Reduction of hepatic steatosis (assessed via ultrasonography) and hepatomegaly.
  • Secondary Endpoints: Improvement in discomfort, global efficacy rated by doctor and patient, and reduction in liver transaminases (ALT, AST, γ-GT).

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways through which betaine exerts its hepatoprotective effects, based on the experimental evidence.

G cluster_external External Stressors cluster_betaine Betaine Intervention cluster_mechanisms Core Mechanisms cluster_outcomes Hepatoprotective Outcomes HF_Diet High-Fat Diet Ethanol Methyl_Donor Methyl Donor Function HF_Diet->Methyl_Donor Insulin_Signaling Improved Insulin Signaling HF_Diet->Insulin_Signaling Gut_Liver_Axis Gut-Liver Axis Regulation HF_Diet->Gut_Liver_Axis Oxidative_Stress Oxidative Stress Anti_Inflammatory Anti-Inflammatory Action Oxidative_Stress->Anti_Inflammatory Betaine Betaine Betaine->Methyl_Donor Betaine->Insulin_Signaling Betaine->Anti_Inflammatory Betaine->Gut_Liver_Axis Less_Steatosis Reduced Hepatic Steatosis Methyl_Donor->Less_Steatosis Insulin_Signaling->Less_Steatosis Improved_Metabolism Improved Glucose Metabolism Insulin_Signaling->Improved_Metabolism Less_Inflammation Reduced Inflammation Anti_Inflammatory->Less_Inflammation Gut_Liver_Axis->Less_Inflammation

Betaine's Multimodal Liver Protection Mechanisms

G cluster_disrupted High-Fat Diet (Disrupted State) Insulin Insulin IR_IRS1 IR/IRS1 Tyrosine Phosphorylation Insulin->IR_IRS1 Akt Akt Activation IR_IRS1->Akt Disrupted_Signal Impaired Signal IR_IRS1->Disrupted_Signal GSK3b GSK3β Inhibition Akt->GSK3b Gluconeogenesis Suppression of Gluconeogenesis Akt->Gluconeogenesis Lipogenesis Inhibition of De Novo Lipogenesis Akt->Lipogenesis Glycogen Hepatic Glycogen Synthesis GSK3b->Glycogen Betaine Betaine Betaine_Effect Normalizes Pathway Betaine->Betaine_Effect  Restores Betaine_Effect->IR_IRS1  Increases  p-Tyr Disrupted_Signal->Akt

Betaine Restoration of Hepatic Insulin Signaling

Conclusion for Research Professionals

  • Mechanisms: The hepatoprotective effects are robustly linked to betaine's core functions as a methyl donor, insulin sensitizer, and anti-inflammatory agent.
  • Evidence Gap for this compound: Direct high-quality evidence for This compound alone is sparse. The primary clinical citation is a 2000 study using a combination product [9].
  • Research Context: A 2025 editorial in Hepatology notes that earlier negative trials for betaine (anhydrous) might have been due to high doses causing GI side effects and poor compliance, and suggests that lower doses (2-4 g/day) show renewed promise [3].

Therefore, positioning this compound would require careful interpretation of the existing data, often extrapolating from studies on betaine itself.

References

Betaine glucuronate methyl donor capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Betaine's Effects

The table below consolidates measurable outcomes of betaine supplementation from animal and human studies.

Model System Betaine Dose & Duration Key Quantitative Outcomes Citation

| Mouse Model (High-fat diet) | 1% (wt/vol) in drinking water for 14 weeks | • 50% restoration of liver/serum betaine levels • Improved glucose tolerance • Increased tyrosine phosphorylation of IRS1 and Akt • Increased hepatic glycogen content | [1] | | Primary Human Hepatocytes (Insulin-resistant) | 0.625 - 20 mM for 24 hours | Reversed insulin resistance by increasing insulin-stimulated tyrosine phosphorylation of IRS1 and Akt. | [1] | | Human Pilot Study (MASLD/MASH) | 1 g/day and 2 g/day for 24 weeks | • 71% of subjects had ALT reduction >17 U/L • ~50-63% of subjects with "at-risk MASH" at baseline no longer met criteria after treatment • Significant decrease in CK-18 (cell death) and PRO-C3 (fibrosis) markers | [2] | | Human Pilot Study (MASLD/MASH) | 4 g/day and 8 g/day for 12 weeks | Significant decrease in serologic markers of cell death (CK-18) and fibrosis (PRO-C3). | [2] |

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies from key studies.

1. In Vivo Mouse Model of Insulin Resistance [1]

  • Objective: To investigate mechanisms by which betaine improves hepatic insulin signaling.
  • Subjects: Male C57BL/6J mice.
  • Diets: Fed a standard diet (SF) or a high-fat diet (HF, 42% calories from fat) for 14 weeks.
  • Intervention: 1% betaine hydrochloride (wt/vol) provided ad libitum in drinking water to the treatment groups (SFB and HFB).
  • Insulin Signaling Assessment:
    • Fasted mice were injected with 0.75 U/kg of insulin intraperitoneally 15 minutes before euthanasia.
    • Liver tissues were snap-frozen.
    • Activation of insulin signaling pathways (phosphorylation of IRS1, Akt, etc.) was assessed by western blot using specific antibodies.
  • Additional Tests: Glucose tolerance tests (GTT), histology (H&E staining) of liver tissues, serum alanine aminotransferase (ALT) measurement.

2. In Vitro Model Using Primary Human Hepatocytes [1]

  • Objective: To evaluate the direct effect of betaine on insulin signaling in human liver cells.
  • Cell Culture: Primary human hepatocytes were purchased and maintained in a specialized medium.
  • Induction of Insulin Resistance: Cells were incubated for 24 hours in a high glucose (30 mM) medium.
  • Betaine Treatment: Cells were treated with a range of betaine concentrations (0.625, 1.25, 2.5, 5, 10, and 20 mM) for 24 hours.
  • Insulin Stimulation: Cells were induced with 10 nM insulin for 10 minutes before harvest.
  • Outcome Measurement: Cells were lysed, and protein activation was detected by western blot for phosphorylated IRS1 and Akt.

Methyl Donor Pathway of Betaine

The following diagram illustrates the core biochemical pathway through which betaine functions as a methyl donor, a key mechanism for its observed effects.

G Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG DMG Betaine->DMG BHMT Donates CH3 Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine BHMT Remethylation SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferase (DNA, Protein, Lipid) SAH->Homocysteine

This pathway shows how betaine, via the enzyme Betaine-Homocysteine Methyltransferase (BHMT), donates a methyl group to homocysteine, converting it to methionine [3] [4] [5]. This reaction is critical for reducing homocysteine levels and generating S-adenosylmethionine (SAM), the universal methyl donor for cellular processes like DNA methylation and phosphatidylcholine synthesis [6] [7].

Research Status of Betaine Glucuronate

Based on the search results, there is a clear gap in the scientific literature regarding This compound.

  • This compound: This specific compound is not mentioned in any of the identified peer-reviewed studies. Its properties and efficacy cannot be objectively compared to standard betaine based on current public scientific data.
  • Standard Betaine (Trimethylglycine): The existing high-quality research, as detailed above, exclusively investigates betaine in forms such as betaine anhydrous or betaine hydrochloride [1] [2] [5].

For your comparison guide, it would be scientifically rigorous to focus on the well-documented forms of betaine versus other established methyl donors like SAMe, folate, and choline [6] [8] [7]. Including this compound would require noting the absence of experimental data for it.

References

Betaine glucuronate detoxification properties evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Clinical Evidence

While most studies focus on betaine, one clinical trial directly investigated a compound containing betaine glucuronate. The table below outlines the key experimental data from this study and general betaine research.

Study Model / Type Intervention / Protocol Key Quantitative Findings & Outcomes

| Human Clinical Trial [1] | - Population: 191 patients with non-alcoholic steatohepatitis (NASH).

  • Design: Randomized, double-blind, placebo-controlled, 8-week study.
  • Treatment: Oral this compound combined with diethanolamine glucuronate and nicotinamide ascorbate vs. placebo. | - Hepatic Steatosis: Reduced by 25% (p < 0.01).
  • Hepatomegaly: Reduced by 6% (p < 0.05).
  • Liver Enzymes: Significant reduction in ALT, AST, and γ-GT.
  • Global Efficacy: Rated "very good" or "good" by 48% of doctors (vs. 17% for placebo).
  • Safety: Adverse events were mild, transient, and comparable to placebo (10% vs. 7%). | | Preclinical Models (Animal/Cell Studies) [2] [3] | - Models: Rodent models of alcohol-induced and metabolic-associated fatty liver disease.
  • Treatment: Dietary betaine supplementation. | - Fat Accumulation: Prevents/attenuates alcohol-induced hepatic steatosis.
  • Methylation: Preserves/restores hepatic SAM:SAH ratios, maintaining cellular methylation potential.
  • Apoptosis & Stress: Reduces liver cell apoptosis, oxidant stress, and endoplasmic reticulum stress. |

Mechanisms of Action: Betaine's Signaling Pathways

Betaine's role in detoxification is primarily mediated through its two major functions: acting as a methyl donor in the methionine cycle and serving as a protective osmolyte. The following diagram illustrates the key signaling and metabolic pathways involved.

betaine_pathway Betaine Betaine Methionine Methionine Betaine->Methionine BHMT Enzyme Cellular Protection\n(Osmoregulation) Cellular Protection (Osmoregulation) Betaine->Cellular Protection\n(Osmoregulation) Osmolyte Function Homocysteine Homocysteine Homocysteine->Methionine BHMT Enzyme SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylated Substrates\n(DNA, Proteins, Lipids) Methylated Substrates (DNA, Proteins, Lipids) SAM->Methylated Substrates\n(DNA, Proteins, Lipids) Methyltransferases SAH->Homocysteine Liver Detoxification\nCapacity Liver Detoxification Capacity Methylated Substrates\n(DNA, Proteins, Lipids)->Liver Detoxification\nCapacity Cellular Protection\n(Osmoregulation)->Liver Detoxification\nCapacity

The diagram shows how betaine contributes to liver health and detoxification through two primary pathways:

  • Methyl Donor Cycle (Left): Betaine directly donates a methyl group to convert homocysteine to methionine, fueling the production of S-adenosylmethionine (SAM). SAM is the primary methyl donor for numerous reactions, including the methylation of DNA, proteins, and phospholipids, which are essential for proper liver function and the expression of detoxification enzymes [2] [4].
  • Osmoregulation (Right): Independently, betaine accumulates in cells to protect against osmotic stress, stabilize protein structures, and maintain cell volume. This protects hepatocytes from damage, ensuring the liver's detoxification machinery remains intact [2] [3].

Research Summary and Comparative Perspective

For researchers and drug development professionals, the key takeaways are:

  • Betaine's efficacy is well-established in preclinical models for liver protection and detoxification support through defined molecular mechanisms [2] [3].
  • Clinical evidence for a formulation containing This compound shows promise in improving liver health and function in NASH patients [1].
  • A direct, head-to-head comparison between this compound and other betaine forms (like betaine anhydrous or hydrochloride) in clinical settings is not readily available in the current literature. Future studies should focus on the pharmacokinetics, bioavailability, and specific efficacy of the glucuronate form compared to other common salts.

References

Clinical Trial Outcomes for Betaine Glucuronate (Ietepar)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key outcomes from a 2000 clinical trial investigating a product containing betaine glucuronate, diethanolamine glucuronate, and nicotinamide ascorbate [1] [2] [3].

Trial Aspect Details
Study Design Prospective, randomized, double-blind, placebo-controlled, parallel-group [1] [2]
Participants 191 patients with non-alcoholic steatohepatitis (NASH) [1] [2]
Intervention Oral this compound combination (Ietepar) vs. placebo, twice daily for 8 weeks [1] [2]

| Primary Outcomes | - Hepatic Steatosis: 25% reduction with verum (p < 0.01) [1] [2]

  • Hepatomegaly: 6% reduction with verum (p < 0.05) [1] [2]
  • Liver Enzymes: Significant reduction in ALT, AST, and γ-GT [1] [2] | | Efficacy Ratings | - Physician-rated "very good/good": 48% (verum) vs. 17% (placebo) [1] [2]
  • Patient-rated "very good/good": 52% (verum) vs. 34% (placebo) [1] [3] | | Safety & Tolerability | - Adverse Events: 10% (verum) vs. 7% (placebo); difference not significant [1] [2]
  • Nature of Events: Mild and transient, did not require treatment discontinuation [1] [2] |

Detailed Experimental Protocol

For researchers looking to understand the methodology in detail, here is a breakdown of the trial's experimental protocol [1] [2]:

  • Patient Allocation: 191 patients were randomized into two groups: 96 received the verum (Ietepar), and 95 received an indistinguishable placebo.
  • Treatment Regimen: The treatment was administered orally, twice daily, for a duration of 8 weeks.
  • Blinding: The study was conducted double-blind, meaning neither the participants nor the investigators knew which treatment was being assigned.
  • Outcome Measurements:
    • Hepatic Steatosis and Hepatomegaly: The specific methods for quantifying these (e.g., ultrasound, CT scan) are not detailed in the abstract.
    • Liver Enzymes: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (γ-GT) were measured.
    • Clinical Symptoms: Discomfort in the abdominal upper right quadrant was assessed.
    • Global Efficacy: Both the treating doctor and the patients provided a global efficacy rating at the end of the study.

Mechanism of Action & Broader Context of Betaine

While the clinical trial data is specific to a combination product, broader research on betaine (trimethylglycine) sheds light on its potential mechanisms of action relevant to liver health.

The following diagram illustrates the two primary protective pathways through which betaine is understood to act on the gut-liver axis [4] [5] [6].

G Betaine Betaine Pathway1 Methyl Group Donation Betaine->Pathway1 Pathway2 Osmoprotection & Gut Health Betaine->Pathway2 Sub1a Remethylation of Homocysteine to Methionine Pathway1->Sub1a Sub2a Stabilization of intestinal barrier integrity Pathway2->Sub2a Sub1b Restoration of SAMe and Glutathione (GSH) levels Sub1a->Sub1b Sub1c Reduction of oxidative stress and improved lipid metabolism Sub1b->Sub1c Outcome1 Reduced Hepatic Steatosis, Inflammation, and Injury Sub1c->Outcome1 Sub2b Modulation of the gut microbiota Sub2a->Sub2b Sub2c Reduced translocation of harmful substances to the liver Sub2b->Sub2c Outcome2 Improved Gut-Liver Axis Function Sub2c->Outcome2

The mechanisms shown above are supported by contemporary research, which also highlights challenges in betaine's clinical development, including inconsistent results in later trials with pure betaine and a lack of recent clinical studies on the specific This compound combination [6].

Analysis Summary for Professionals

  • Limited Direct Evidence: The clinical evidence for "this compound" is confined to one 2000 study on a multi-component product (Ietepar) [1] [2]. Subsequent research has focused on anhydrous betaine or betaine hydrochloride with mixed outcomes [6].
  • Consider the Formulation: Positive results from the Ietepar trial may be due to synergistic effects of its components (this compound, diethanolamine glucuronate, nicotinamide ascorbate), not this compound alone [1] [2].
  • Mechanisms are Plausible: Betaine's roles as a methyl donor and osmoprotectant provide a strong scientific rationale for its investigation in liver disease [4] [5] [7].
  • Need for Contemporary Research: There is a significant gap in the literature regarding modern, rigorous clinical trials using this compound specifically.

References

Betaine glucuronate analytical standard validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Use and Identity of Betaine Glucuronate

While data on its use as an analytical standard is lacking, this compound has been studied clinically. The table below summarizes key information from the search results:

Aspect Details
Clinical Application Active ingredient in a drug (Ietepar) for non-alcoholic steatohepatitis (NASH) [1] [2].
Reported Efficacy In a clinical trial, reduced hepatic steatosis by 25% and hepatomegaly by 6% over 8 weeks; significantly lowered liver transaminases (ALT, AST, γ-GT) [1] [2].
Safety Profile Adverse events were mild, transient, and similar to placebo (10% vs. 7%); did not require treatment discontinuation [2].
Chemical Classification Classified as an analog/derivative of betaine conjugated with glucuronate [3].

Methodologies for Validating Analytical Standards

Although a specific protocol for this compound was not found, robust methodological frameworks for validating metabolomic standards do exist. The following workflow outlines a general approach for targeted metabolomics that can be adapted for validating an analytical standard like this compound.

start Sample Preparation lc Liquid Chromatography (HILIC Separation) start->lc sp1 • Use internal standards (e.g., Methionine sulfone) • Protein precipitation with Methanol/Chloroform • Centrifugal filtration and concentration start->sp1 ms Mass Spectrometry (Triple Quadrupole MS) lc->ms lc1 • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) • Optimized for polar metabolites • Single 17.5-min assay for >100 metabolites lc->lc1 dp Data Processing (Automated Pipeline) ms->dp ms1 • Detection: Tandem MS (MS/MS) • Mode: Multiple Reaction Monitoring (MRM) • Measures precise mass and fragment patterns ms->ms1 val Method Validation v1 • Parameters: Accuracy, Precision, Linearity, Selectivity, Recovery, Stability (per EMA guidelines) val->v1 dp->val dp1 • Use in-house R-package for automation • Peak integration and quality control • Conversion to numerical concentration data dp->dp1

The validation parameters mentioned in the workflow are critical for establishing the reliability of an analytical method. Key metrics to evaluate include [4]:

  • Accuracy and Precision: Demonstrated by a high correlation with reference values (e.g., R² = 0.967 against NIST standards) and low coefficient of variation (CV) for quality controls.
  • Linearity: A wide dynamic concentration range with excellent calibration curves (R² ≥ 0.980).
  • Repeatability: Consistent retention times (CV < 4%).
  • Robustness: Verified through cross-platform comparability with other established kits and techniques.

A Path Forward for Your Research

Since publicly available, direct comparisons of this compound analytical standards are scarce, you may need to generate this data through your own experiments. Here is a suggested approach:

  • Procure Available Standards: Source this compound and other common betaine forms (e.g., betaine anhydrous, betaine HCL) from reputable chemical suppliers.
  • Adapt Validated Protocols: Follow established metabolomic validation workflows, like the one summarized above, to test all procured standards under identical conditions [4].
  • Perform Comparative Analysis: Compare key performance metrics such as chromatographic behavior (peak shape, retention time), MS sensitivity (limit of detection and quantification), and assay robustness in your specific matrices.

References

×

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

UNII

IP8V70N015

Dates

Last modified: 08-10-2024

Explore Compound Types